molecular formula C9H18O B3050425 3-Methyloctanal CAS No. 25882-73-9

3-Methyloctanal

Cat. No.: B3050425
CAS No.: 25882-73-9
M. Wt: 142.24 g/mol
InChI Key: ZOBGMJLKAHONRM-UHFFFAOYSA-N
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Description

3-Methyloctanal is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZOBGMJLKAHONRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCC(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948765
Record name 3-Methyloctanal
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Molecular Weight

142.24 g/mol
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CAS No.

25882-73-9
Record name 3-Methyloctanal
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Record name 3-Methyloctanal
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Record name 3-Methyloctanal
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Record name 3-methyloctanal
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Foundational & Exploratory

Synthesis of 3-Methyloctanal for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-methyloctanal, a branched-chain aldehyde with applications in various research fields. The document details established synthetic methodologies, presents quantitative data in a clear, tabular format, and includes detailed experimental protocols. Furthermore, it visualizes key chemical transformations and relevant biological pathways to provide a thorough understanding of the subject matter.

Introduction

This compound is a chiral aldehyde that, along with other branched-chain aldehydes, plays a role in olfactory signaling and fatty acid metabolism. Its synthesis is of interest to researchers studying chemosensory pathways, developing flavor and fragrance compounds, and investigating lipid biochemistry. This guide focuses on two primary synthetic routes: the oxidation of 3-methyloctan-1-ol and the hydroformylation of octene isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its purification, handling, and characterization.

PropertyValueReference
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 25882-73-9[1]
Boiling Point 183.7 °C at 760 mmHg[2]
Density 0.813 g/cm³ (estimate)[2]
Refractive Index 1.4204 (estimate)[2]
Flash Point 58.9 °C[2]
Solubility Slightly soluble in water. Soluble in ethanol.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are detailed below.

Oxidation of 3-Methyloctan-1-ol

A common and reliable method for the preparation of aldehydes is the oxidation of the corresponding primary alcohol. The Swern oxidation is a widely used method that employs mild conditions and avoids the use of heavy metals.[3][4][5]

Reaction Scheme:

Swern Oxidation reactant 3-Methyloctan-1-ol reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N reactant->reagents product This compound reagents->product

Figure 1. Swern oxidation of 3-methyloctan-1-ol.

Experimental Protocol: Swern Oxidation of 3-Methyloctan-1-ol

This protocol is a representative procedure based on the general principles of the Swern oxidation.[3][4][5]

Materials:

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

  • Oxidation of the Alcohol: Add a solution of 3-methyloctan-1-ol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Work-up: Add triethylamine (5.0 eq.) to the reaction mixture and stir for 30 minutes, allowing the mixture to warm to room temperature. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Expected Quantitative Data:

ParameterExpected Value
Yield 85-95%
Purity (by GC) >98%
Hydroformylation of Octene

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, either 1-octene (B94956) or 2-octene can be used as the starting material, though the use of 2-octene would lead to a mixture of isomers. The reaction is typically catalyzed by rhodium or cobalt complexes.[6][7][8][9]

Reaction Scheme:

Hydroformylation reactant 1-Octene reagents CO, H₂ [Rh(CO)₂(acac)] Ligand reactant->reagents product This compound (and other isomers) reagents->product

Figure 2. Hydroformylation of 1-octene.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

This is a general procedure based on established hydroformylation reactions.[6][7][8][9]

Materials:

Procedure:

  • Catalyst Preparation: In a high-pressure autoclave equipped with a magnetic stirrer, add [Rh(CO)₂(acac)] and the phosphine ligand (e.g., PPh₃, in a 1:10 Rh:ligand molar ratio) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: Add anhydrous, deoxygenated toluene and 1-octene to the autoclave.

  • Reaction: Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) by taking samples at regular intervals.

  • Work-up and Purification: After the reaction is complete (as determined by GC), cool the autoclave to room temperature and carefully vent the excess pressure. The product mixture is typically purified by fractional distillation under reduced pressure to separate this compound from other isomers and unreacted starting material.

Expected Quantitative Data:

ParameterExpected Value
Conversion of 1-Octene >95%
Selectivity for Aldehydes >90%
Ratio of n-nonanal to branched isomers Dependent on catalyst and conditions

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and purity assessment.

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, -CHO), 2.4-2.2 (m, 2H, -CH₂CHO), 0.9 (d, 3H, -CH₃), 0.85 (t, 3H, -CH₃), 1.6-1.1 (m, remaining protons)
¹³C NMR (CDCl₃) δ ~203 (-CHO), ~52 (-CH₂CHO), ~30 (-CH(CH₃)-), other aliphatic signals between 35 and 14 ppm
Mass Spectrometry (EI) m/z (%): 142 (M⁺), 127, 99, 85, 71, 57, 43

Biological Relevance and Signaling Pathways

Branched-chain aldehydes like this compound are known to interact with olfactory receptors, initiating a signaling cascade that leads to the perception of smell. They are also intermediates in fatty acid metabolism.

Olfactory Signaling Pathway

The detection of aldehydes in the olfactory epithelium is mediated by G-protein coupled receptors (GPCRs). The binding of an odorant molecule, such as this compound, to its specific olfactory receptor triggers a cascade of intracellular events.[10][11]

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_entry Ca²⁺ Influx CNG->Ca_entry Depolarization Depolarization Ca_entry->Depolarization Signal Signal to Brain Depolarization->Signal Fatty_Aldehyde_Metabolism Fatty_Alcohol 3-Methyloctan-1-ol Fatty_Aldehyde This compound Fatty_Alcohol->Fatty_Aldehyde Oxidation ADH Alcohol Dehydrogenase Fatty_Alcohol->ADH Fatty_Acid 3-Methyloctanoic Acid Fatty_Aldehyde->Fatty_Acid Oxidation FALDH Fatty Aldehyde Dehydrogenase Fatty_Aldehyde->FALDH ADH->Fatty_Aldehyde NADH NADH + H⁺ ADH->NADH FALDH->Fatty_Acid FALDH->NADH NAD NAD⁺ NAD->ADH NAD->FALDH

References

The Formation of 3-Methyloctanal in Processed Plant-Derived Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Methyloctanal, a branched-chain aldehyde contributing to the aroma profile of various processed foods. Extensive literature reviews indicate that this compound is not a naturally occurring volatile compound in fresh plant materials. Instead, its formation is intrinsically linked to thermal processing, primarily through lipid peroxidation and Strecker degradation of amino acid precursors present in the plant matrix. This document details the chemical pathways responsible for its formation, provides comprehensive experimental protocols for its extraction and quantification, and presents quantitative data from relevant studies. The information herein is intended to serve as a valuable resource for researchers in food science, analytical chemistry, and sensory analysis.

Introduction: The Origin of this compound in Processed Foods

This compound is a C9 branched-chain aldehyde recognized for its contribution to the complex aroma of cooked and roasted foods, including nuts and meats. While the investigation into the volatile organic compounds (VOCs) of raw plants is extensive, there is a conspicuous absence of evidence for the natural occurrence of this compound. Scientific literature consistently points to its genesis during thermal treatment, where the Maillard reaction and lipid oxidation transform precursor molecules into a diverse array of flavor compounds.

This guide focuses on the two primary pathways implicated in the formation of this compound in plant-derived materials during processing:

  • Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids (PUFAs).

  • Strecker Degradation: The reaction of α-amino acids with dicarbonyl compounds.

Understanding these formation pathways is crucial for controlling and optimizing the flavor profiles of processed foods.

Biosynthetic and Formation Pathways

The presence of this compound in processed plant-based foods is a result of chemical transformations of naturally occurring precursors during heating.

Lipid Peroxidation

Polyunsaturated fatty acids, abundant in many nuts and seeds, are susceptible to oxidation when exposed to heat. This non-enzymatic process, known as lipid peroxidation, proceeds via a free radical chain reaction, leading to the formation of a variety of volatile and non-volatile compounds, including aldehydes.[1][2] The process can be divided into three stages: initiation, propagation, and termination. The breakdown of lipid hydroperoxides during the propagation phase yields various aldehydes. While the exact cleavage of specific PUFAs to form this compound is complex and less specifically documented than for straight-chain aldehydes, it is hypothesized to arise from the oxidation of oleic or linoleic acid.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Linoleic Acid, Oleic Acid) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->PUFA Initiation Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical Propagation Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Lipid_Hydroperoxide Propagation PUFA2 Another PUFA PUFA2->Peroxy_Radical Cleavage Scission/Cleavage (Hock Cleavage, β-Scission) Lipid_Hydroperoxide->Cleavage Aldehydes Aldehydes (including this compound) Cleavage->Aldehydes Other_Products Other Oxidation Products Cleavage->Other_Products

Figure 1. Generalized pathway of lipid peroxidation leading to aldehyde formation.
Strecker Degradation

The Strecker degradation is a key component of the Maillard reaction, responsible for the characteristic colors and flavors of roasted, baked, and fried foods. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound (which are themselves products of the Maillard reaction). The likely precursor for this compound is the amino acid isoleucine . The reaction proceeds through the formation of an imine, followed by decarboxylation and hydrolysis to yield the corresponding Strecker aldehyde, which has one fewer carbon atom than the parent amino acid.[3][4]

Strecker_Degradation_Pathway Isoleucine Isoleucine (from plant proteins) Reaction1 Condensation Isoleucine->Reaction1 Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Reaction1 Schiff_Base Schiff Base Intermediate Reaction1->Schiff_Base Decarboxylation Decarboxylation (-CO2) Schiff_Base->Decarboxylation Imine Imine Intermediate Decarboxylation->Imine Hydrolysis Hydrolysis (+H2O) Imine->Hydrolysis Methyloctanal This compound Hydrolysis->Methyloctanal Aminoketone Aminoketone Hydrolysis->Aminoketone

Figure 2. Strecker degradation of isoleucine to form this compound.

Quantitative Data on Formation

As this compound is not found in raw plant materials, quantitative data is limited to its presence in processed foods. The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature, time), and the initial concentration of its precursors (lipids and amino acids). The following table summarizes the key precursors and conditions that lead to the formation of this compound.

ParameterLipid PeroxidationStrecker Degradation
Precursor(s) Polyunsaturated Fatty Acids (e.g., oleic acid, linoleic acid)Isoleucine, α-Dicarbonyl compounds
Reaction Conditions High temperature, presence of oxygen, metal ionsHigh temperature
Resulting Product A mixture of aldehydes, including this compoundThis compound and other Strecker aldehydes
Typical Food Matrix Roasted nuts, seeds, and oilsRoasted nuts, cocoa, coffee, baked goods

Note: Specific quantitative data for this compound in various plant-based foods is sparse and highly dependent on the specific study's methodology and processing parameters.

Experimental Protocols

The analysis of volatile compounds like this compound from a complex food matrix requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[5][6][7]

Sample Preparation (Example: Roasted Almonds)
  • Grinding: Obtain a representative sample of roasted almonds and grind them into a fine, homogeneous powder using a cryogenic grinder to prevent the loss of volatile compounds.

  • Aliquoting: Accurately weigh a specific amount of the ground almond powder (e.g., 2.0 g) into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated aldehyde or a non-native branched-chain aldehyde) to the vial for quantification purposes.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

HS-SPME Procedure
  • Incubation: Place the sealed vial in a heating block or water bath and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Insert the SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial, exposing it to the sample vapors for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

SPME_GCMS_Workflow Sample Ground Roasted Nut Sample in Headspace Vial Incubation Incubation (e.g., 60°C for 20 min) Sample->Incubation SPME_Fiber SPME Fiber Insertion and Volatile Extraction (e.g., 30 min) Incubation->SPME_Fiber GC_Injection Thermal Desorption in GC Inlet SPME_Fiber->GC_Injection GC_Column Gas Chromatography (Separation of Volatiles) GC_Injection->GC_Column MS_Detector Mass Spectrometry (Identification and Quantification) GC_Column->MS_Detector Data_Analysis Data Analysis (Peak Identification, Integration, Quantification) MS_Detector->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Figure 3. Experimental workflow for the analysis of this compound.
GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A programmed temperature gradient to separate the volatile compounds, for example:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic reference standard. The NIST Mass Spectral Library can also be used for tentative identification.

Quantification

Quantification is typically performed using the internal standard method. A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the sample is then calculated from its peak area ratio using the calibration curve. For accurate quantification, the use of a deuterated internal standard of this compound is recommended to compensate for matrix effects and variations in extraction efficiency.[8]

Conclusion

This technical guide has established that this compound is not a naturally occurring compound in plants but is rather a product of thermal processing. Its formation is primarily attributed to the lipid peroxidation of polyunsaturated fatty acids and the Strecker degradation of isoleucine. The detailed experimental protocols provided for HS-SPME-GC-MS offer a robust framework for the accurate identification and quantification of this important aroma compound in processed plant-derived foods. Further research is warranted to elucidate the precise precursor-product relationships and the impact of various processing parameters on the final concentration of this compound, thereby enabling greater control over the flavor profiles of manufactured food products.

References

A Technical Guide to the Olfactory Properties of 3-Methyloctanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The human olfactory system often exhibits stereoselectivity, perceiving enantiomers of the same chiral molecule as having distinct odors and potencies. 3-Methyloctanal, a volatile aldehyde, possesses a chiral center at the C3 position, resulting in (R)- and (S)-enantiomers. Understanding the specific olfactory properties of each enantiomer is critical for applications in flavor and fragrance research, as well as for elucidating the structure-activity relationships at olfactory receptors. This technical guide provides a comprehensive overview of the methodologies required to characterize the olfactory properties of this compound enantiomers. It details experimental protocols for sensory analysis, outlines the underlying molecular mechanisms, and presents a framework for organizing the quantitative data, which is currently not available in published literature.

Physicochemical Properties

A summary of the known physicochemical properties for racemic this compound and its (3S)-enantiomer is presented in Table 1. These properties are fundamental for designing experimental procedures, particularly for sample preparation and delivery in sensory and instrumental analysis.

PropertyRacemic this compound(3S)-3-MethyloctanalSource(s)
Molecular Formula C₉H₁₈OC₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol 142.24 g/mol [1][2]
CAS Number 25882-73-9Not Available[1]
IUPAC Name This compound(3S)-3-methyloctanal[1][2]
Boiling Point 183.7 °C at 760 mmHgNot Available[3]
Flash Point 58.9 °CNot Available[3]
Density 0.813 g/cm³Not Available[3]

Table 1: Physicochemical Properties of this compound. Data for the individual enantiomers are largely unavailable and must be determined experimentally.

Olfactory Profile of this compound Enantiomers

Chirality plays a significant role in odor perception, with enantiomers often eliciting different odor qualities and possessing different detection thresholds.[4] While specific empirical data for the enantiomers of this compound are not present in the reviewed literature, it is highly probable that they exhibit distinct olfactory characteristics. For instance, a study on the related compound methyl 3-methyloctanoate found that the (R)-enantiomer has a stronger floral note than the naturally occurring (S)-enantiomer.[5] A systematic sensory evaluation is required to determine these properties for this compound. Table 2 provides a structured template for presenting such quantitative data once it has been experimentally determined.

EnantiomerOdor Threshold (ng/L in air)Odor DescriptorsReferences
(R)-3-Methyloctanal Data Not AvailableData Not Available
(S)-3-Methyloctanal Data Not AvailableData Not Available
Racemic this compound Data Not AvailableData Not Available

Table 2: Quantitative Olfactory Data for this compound Enantiomers. This table is intended as a template for the presentation of experimentally derived data.

Experimental Protocols for Olfactory Analysis

A multi-step approach is necessary to fully characterize the olfactory properties of chiral molecules. This involves the synthesis of enantiomerically pure compounds, followed by instrumental and sensory analyses.

G cluster_0 Sample Preparation cluster_1 Analysis synthesis Racemic Synthesis of this compound separation Enantioselective Chromatography synthesis->separation r_enantiomer (R)-3-Methyloctanal (>99% ee) separation->r_enantiomer s_enantiomer (S)-3-Methyloctanal (>99% ee) separation->s_enantiomer gco GC-Olfactometry (GC-O) r_enantiomer->gco threshold Odor Threshold Determination r_enantiomer->threshold sensory Sensory Panel Profiling (QDA) r_enantiomer->sensory s_enantiomer->gco s_enantiomer->threshold s_enantiomer->sensory

Figure 1: General workflow for the analysis of chiral odorants.

Gas Chromatography-Olfactometry (GC-O) is a critical technique for identifying odor-active compounds within a sample.[6] A human assessor acts as a highly sensitive detector, sniffing the effluent from the gas chromatograph to determine which compounds have a characteristic odor.[6]

Methodology:

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., diethyl ether) at various concentrations.

  • Instrumentation: Use a gas chromatograph equipped with an enantioselective stationary phase (e.g., a cyclodextrin-based chiral column) to ensure separation of the enantiomers.[7] The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated odor port.

  • Olfactometry: Trained sensory panelists sniff the odor port and record the time, intensity, and description of any detected odor.

  • Data Analysis: Correlate the sensory data with the chemical detector's chromatogram to assign odors to specific enantiomers. Techniques like Aroma Extract Dilution Analysis (AEDA), where samples are serially diluted and re-analyzed, can be used to determine the Flavor Dilution (FD) factor, indicating the potency of each odorant.[8]

G GC-Olfactometry (GC-O) Workflow cluster_0 Instrumental Detection cluster_1 Sensory Detection inj Sample Injection gc_col GC Column (Chiral Stationary Phase) inj->gc_col Separation splitter Effluent Splitter gc_col->splitter fid_ms FID / MS Detector splitter->fid_ms odp Heated Odor Port splitter->odp chromatogram Chromatogram (Retention Time, Abundance) fid_ms->chromatogram Generates panelist Trained Panelist odp->panelist Sniffs olfactogram Olfactogram (Time, Intensity, Descriptor) panelist->olfactogram Records

Figure 2: Diagram of a Gas Chromatography-Olfactometry (GC-O) system.

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[9] The three-alternative forced-choice (3-AFC) ascending concentration series method is a standardized and robust protocol.[10][11]

Methodology:

  • Panelist Selection: Screen at least 8-10 panelists for normal olfactory acuity and train them on the procedure.[12]

  • Sample Preparation: Prepare a series of dilutions of each enantiomer in an odor-free medium (e.g., purified air or water), typically in steps of a factor of two or three.[11][13]

  • Presentation: Present panelists with three samples (e.g., sniff bottles or olfactometer ports) in a randomized order, where one contains the diluted odorant and the other two are blanks.[10]

  • Task: Panelists are required to identify the sample that is different from the other two.

  • Procedure: Begin with concentrations below the expected threshold and increase the concentration in steps. The individual's threshold is typically defined as the concentration at which they make a set number of consecutive correct identifications.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

G start Start with Sub-threshold Concentration presentation Present 3 Samples (1 Odorant + 2 Blanks) start->presentation choice Panelist Forced Choice: Which sample is different? presentation->choice threshold Threshold Reached (e.g., 5 consecutive correct answers) presentation->threshold Is criterion met? correct Correct Identification choice->correct Yes incorrect Incorrect Identification choice->incorrect No correct->presentation Continue Test increase_conc Increase Concentration (Next Dilution Step) incorrect->increase_conc increase_conc->presentation

Figure 3: Workflow for Odor Threshold Determination via 3-AFC method.

Molecular Mechanisms of Olfactory Perception

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which are chiral proteins.[4] Consequently, they can interact differently with the enantiomers of a chiral ligand like this compound. This differential binding affinity and/or efficacy can lead to one enantiomer activating the receptor more strongly, activating a different subset of receptors, or even acting as an antagonist, resulting in distinct odor perceptions.[14][15]

Upon binding of an odorant to its specific OR, a conformational change in the receptor triggers a well-defined intracellular signaling cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

Key Steps in the Pathway:

  • Receptor Activation: An enantiomer of this compound binds to an olfactory receptor (OR).

  • G-Protein Activation: The activated OR activates the olfactory-specific G-protein, Gα-olf.

  • Adenylyl Cyclase Activation: Gα-olf activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens a cyclic nucleotide-gated (CNG) ion channel, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.

  • Signal Amplification: The influx of Ca²⁺ opens a calcium-activated chloride (Cl⁻) channel (Ano2), leading to an efflux of Cl⁻ ions. This efflux further depolarizes the neuron, amplifying the signal.

  • Action Potential: The cumulative depolarization of the neuron's membrane generates an action potential, which propagates along the axon to the olfactory bulb in the brain for processing.

G Olfactory Signal Transduction Pathway cluster_cell Olfactory Sensory Neuron odorant Odorant (e.g., R-3-Methyloctanal) or Olfactory Receptor (OR) odorant->or Binds golf Gα-olf or->golf Activates ac3 Adenylyl Cyclase III (ACIII) golf->ac3 Activates camp cAMP ac3->camp Converts atp ATP atp->ac3 cng CNG Channel camp->cng Opens na_ca_in Na+ / Ca2+ Influx cng->na_ca_in ano2 Ano2 Channel cl_out Cl- Efflux ano2->cl_out na_ca_in->ano2 Ca2+ Opens depol Membrane Depolarization na_ca_in->depol Causes cl_out->depol Causes brain Signal to Olfactory Bulb depol->brain Generates Action Potential

Figure 4: The canonical olfactory signal transduction cascade.

Conclusion and Future Directions

While this compound is a known aldehyde, there is a clear gap in the scientific literature regarding the specific olfactory properties of its (R)- and (S)-enantiomers. The distinct perception of enantiomers is a cornerstone of sensory science, and characterizing these differences is essential for both fundamental research into olfaction and for the development of novel flavors and fragrances.

Future research should focus on the enantioselective synthesis and purification of this compound, followed by the rigorous application of the experimental protocols detailed in this guide. Determining the odor thresholds and qualitative descriptors for each enantiomer will provide valuable data for the field. Furthermore, identifying the specific olfactory receptors that respond to each enantiomer through in-vitro receptor screening assays would provide a deeper understanding of the molecular basis for their unique sensory profiles.

References

3-Methyloctanal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 25882-73-9

This technical guide provides an in-depth overview of 3-Methyloctanal, a branched-chain aldehyde with applications in various chemical and biological fields. This document consolidates its chemical and physical properties, spectral data, and relevant biological pathways, presenting the information in a structured and accessible format for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 25882-73-9[1][2]
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.241 g/mol [1]
Boiling Point 183.7 °C at 760 mmHg[1]
Density 0.813 g/cm³[1]
Flash Point 58.9 °C[1]
Refractive Index 1.4204 (estimate)[1]

Spectral Data and Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for its aliphatic and aldehydic protons. The chemical shifts (δ) are predicted based on the molecular structure.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (Aldehyde)9.6-9.8Triplet~2-3
H22.2-2.4Multiplet
H31.8-2.0Multiplet
CH₃ (at C3)0.9-1.0Doublet~6-7
H4-H7 (Alkyl Chain)1.2-1.6Multiplet
H8 (Terminal CH₃)0.8-0.9Triplet~7

Experimental Protocol for ¹H NMR Spectroscopy: A standard protocol for obtaining a ¹H NMR spectrum would involve dissolving a sample of this compound (typically 5-10 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would typically involve a pulse-acquire sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed below.

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (Carbonyl)200-205
C250-55
C335-40
C4-C8 (Alkyl Chain)20-40
CH₃ (at C3)15-20
C9 (Terminal CH₃)~14

Experimental Protocol for ¹³C NMR Spectroscopy: For ¹³C NMR analysis, a more concentrated sample (20-50 mg) in a deuterated solvent like CDCl₃ is typically used. The spectrum is acquired on a spectrometer operating at a frequency of 75 MHz or higher. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely proceed via electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

m/zProposed Fragment
142[M]⁺ (Molecular Ion)
127[M - CH₃]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[M - C₅H₁₁]⁺
57[C₄H₉]⁺ (Base Peak)
43[C₃H₇]⁺
29[CHO]⁺

Experimental Protocol for Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with an electron ionization source. The sample would be introduced, vaporized, and bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde functional group and the alkyl chain.

Wavenumber (cm⁻¹)Vibration
2960-2850C-H stretch (alkane)
2830-2695C-H stretch (aldehyde)
1740-1720C=O stretch (aldehyde)
1465C-H bend (alkane)
1375C-H bend (alkane)

Experimental Protocol for IR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a solvent like carbon tetrachloride (CCl₄) can be used in a suitable cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[7][8][9][10]

Synthesis

A common route for the synthesis of this compound involves the hydroformylation of 2-octene. This process utilizes a catalyst, such as a rhodium complex, in the presence of hydrogen and carbon monoxide to introduce a formyl group to the alkene.[1] Another potential method is the oxidation of 3-methyl-1-octanol.

Illustrative Synthesis Workflow:

G cluster_conditions 2-Octene 2-Octene This compound This compound 2-Octene->this compound Hydroformylation H2_CO H2 / CO Rh_catalyst Rh Catalyst

Caption: Hydroformylation of 2-octene to produce this compound.

Biological Relevance: Olfactory Signaling Pathway

Aldehydes like this compound are perceived through the olfactory system. The general mechanism involves the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons (ORNs).[11][12] This binding event triggers a signal transduction cascade.

The activated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] cAMP then binds to and opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating a receptor potential. The increase in intracellular Ca²⁺ can also open Ca²⁺-activated Cl⁻ channels, further contributing to the depolarization.[11][12] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Olfactory Signal Transduction Pathway:

G cluster_membrane Olfactory Neuron Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Channel (closed) cAMP->CNG_channel Binds CNG_channel_open CNG Channel (open) CNG_channel->CNG_channel_open Opens Na_Ca_influx Na⁺ / Ca²⁺ Influx CNG_channel_open->Na_Ca_influx Depolarization Depolarization Na_Ca_influx->Depolarization

Caption: Simplified diagram of the olfactory signal transduction cascade.

References

The Elusive Scent: Acknowledging the Research Gap on 3-Methyloctanal as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel semiochemicals is a critical frontier in the development of targeted and environmentally benign pest management strategies. While the field of chemical ecology has identified a vast-array of compounds that mediate insect behavior, a comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the role of 3-methyloctanal as a semiochemical in insects.

Despite extensive searches of scholarly articles and research databases, there is a notable absence of in-depth studies, quantitative data, and detailed experimental protocols specifically focused on the interaction of this compound with insect olfactory systems. This lack of available information prevents the construction of a detailed technical guide on its core functions as a semiochemical.

While the methodologies for investigating insect semiochemicals are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Key areas where information is currently lacking include:

  • Quantitative Behavioral and Electrophysiological Data: There are no published dose-response studies, attraction assays, or electroantennography (EAG) recordings that quantify the responses of any insect species to this compound.

  • Specific Insect Species: The literature does not currently identify any specific insect species that utilize this compound as a pheromone (e.g., sex, aggregation, alarm) or as a kairomone for host location.

  • Olfactory Signaling Pathways: The specific olfactory receptors (ORs) or ionotropic receptors (IRs) that may detect this compound have not been identified. Consequently, the downstream signaling cascades involved in its perception remain unknown.

  • Detailed Experimental Protocols: While general protocols for techniques like EAG and behavioral assays exist, there are no specific, validated, and published methodologies for the use of this compound as a test odorant.

A General Framework for Future Investigation

For researchers interested in exploring the potential role of this compound as an insect semiochemical, the following established experimental workflow provides a general framework. It is important to note that the specific parameters would need to be optimized for the target insect species and the compound .

Hypothetical Experimental Workflow for Investigating a Novel Semiochemical

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Behavioral Analysis cluster_2 Phase 3: Receptor Identification cluster_3 Phase 4: Signaling Pathway Elucidation a Compound Acquisition (this compound) b Electroantennography (EAG) Screening a->b c Selection of Responsive Insect Species b->c d Y-Tube Olfactometer Assays c->d e Wind Tunnel Experiments c->e f Quantification of Attraction/ Repellence d->f e->f g Single Sensillum Recordings (SSR) f->g h Identification of Responsive Olfactory Sensory Neurons (OSNs) g->h i Transcriptomics and Receptor Deorphanization h->i j Heterologous Expression of Candidate Receptors i->j k Patch-Clamp Electrophysiology j->k l Identification of Downstream Signaling Components k->l

Caption: A generalized workflow for the identification and characterization of a novel insect semiochemical.

General Olfactory Signaling in Insects

In the absence of specific data for this compound, we can refer to the general model of olfactory signal transduction in insects. This process begins with the detection of volatile molecules by specialized receptors on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the insect's antennae and maxillary palps.

Two primary families of receptors are involved in the detection of general odorants and pheromones: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[1]

G cluster_0 Olfactory Sensory Neuron Dendrite cluster_1 OR/Orco Complex cluster_4 Brain odorant Odorant (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport or_complex Odorant Receptor (ORx) Co-receptor (Orco) obp->or_complex:f0 Release & Receptor Binding ion_channel Ion Channel (Cation influx) or_complex->ion_channel Gating depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential Antennal Lobe Antennal Lobe action_potential->Antennal Lobe

Caption: A simplified diagram of a common insect olfactory signaling pathway involving an Odorant Receptor (OR) complex.

This generalized pathway illustrates that upon binding of an odorant to a specific OR, the associated co-receptor (Orco) forms a non-selective cation channel, leading to membrane depolarization and the generation of an action potential.[2] This signal is then relayed to the antennal lobe of the insect brain for processing. A similar pathway exists for the IRs, which are thought to be an evolutionarily older class of olfactory receptors.[1]

Conclusion and Call for Research

The study of insect semiochemicals is a dynamic field with significant implications for agriculture, forestry, and public health. The current lack of data on this compound presents a clear opportunity for novel research. Future investigations employing the established methodologies outlined above are necessary to determine if this compound plays a role in the chemical communication of any insect species. Such studies would not only fill a critical knowledge gap but could also potentially unveil a new tool for the manipulation of insect behavior. Until such research is conducted and published, a detailed technical guide on this compound as an insect semiochemical remains an endeavor for future scientific exploration.

References

Physical and chemical properties of 3-methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3-methyloctanal (CAS No: 25882-73-9), a nine-carbon branched-chain aldehyde. The document consolidates available data on its molecular structure, physicochemical characteristics, and safety profiles. Due to a notable absence of published experimental spectral data and biological studies, this guide also outlines general methodologies for its synthesis and characterization, providing a foundational resource for researchers initiating studies on this compound. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₈O.[1][2][3] As a branched-chain aldehyde, its chemical properties are of interest in various fields, including synthetic organic chemistry and potentially in the study of chemical signaling, although specific biological activities have not yet been documented in the available scientific literature. This guide aims to provide a comprehensive repository of the known physical and chemical data of this compound and to address the current gaps in experimental data by proposing general protocols for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of this compound have been reported through a combination of experimental measurements and computational estimations. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₈O[1][2][3]
Molecular Weight 142.24 g/mol [2][3]
Boiling Point 183.7 °C at 760 mmHg (estimated)[1][4]
Melting Point -18 °C (estimated)[1]
Density 0.813 g/cm³[1]
Refractive Index 1.4204 (estimated)[1]
Flash Point 58.9 °C (estimated)[1][4]
Vapor Pressure 0.759 mmHg at 25 °C[1]
Water Solubility 152.1 mg/L at 25 °C (estimated)[4]
Table 2: Computed Chemical Properties
PropertyValueSource
XLogP3 3.2[1][2][3]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]
Exact Mass 142.135765193 Da[1][2][3]
Monoisotopic Mass 142.135765193 Da[2][3]
Topological Polar Surface Area 17.1 Ų[2][3]
Heavy Atom Count 10[1]
Complexity 78.8[1]

Spectral Data

As of the date of this publication, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are encouraged to perform these analyses upon synthesis to contribute to the body of knowledge for this compound.

Synthesis of this compound

Proposed Synthesis Route 1: Hydroformylation of 1-Heptene (B165124)

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 1-heptene would yield a mixture of aldehydes, including the desired this compound, though regioselectivity can be a challenge.

hydroformylation 1-Heptene 1-Heptene Intermediate_Complex Intermediate_Complex 1-Heptene->Intermediate_Complex CO, H₂, Rh catalyst This compound This compound Intermediate_Complex->this compound Isomerization & Hydroformylation n-Octanal n-Octanal Intermediate_Complex->n-Octanal Linear Hydroformylation

Caption: Proposed hydroformylation synthesis of this compound.

Experimental Protocol (General Methodology):

  • Materials: 1-heptene, a rhodium-based catalyst (e.g., a rhodium complex with a phosphine (B1218219) ligand), syngas (a mixture of carbon monoxide and hydrogen), and a suitable solvent (e.g., toluene).

  • Apparatus: A high-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Procedure:

    • The reactor is charged with 1-heptene, the rhodium catalyst, and the solvent.

    • The reactor is sealed and purged with nitrogen to remove any air.

    • The reactor is pressurized with syngas to the desired pressure.

    • The reaction mixture is heated to the desired temperature with constant stirring.

    • The reaction is allowed to proceed for a set amount of time, with pressure maintained by the addition of syngas as it is consumed.

    • After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.

    • The product mixture is collected, and the solvent is removed under reduced pressure.

    • The resulting mixture of aldehydes is then purified, typically by fractional distillation, to isolate this compound.

Note: The specific conditions (catalyst, solvent, temperature, pressure, and reaction time) would need to be optimized to maximize the yield and selectivity for this compound.

Proposed Synthesis Route 2: Oppenauer Oxidation of 3-Methyloctanol

The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones, and can also be applied to the synthesis of aldehydes from primary alcohols.[5][6] This method involves the use of an aluminum alkoxide catalyst in the presence of a hydride acceptor, such as acetone (B3395972).[5]

oppenauer_oxidation 3-Methyloctanol 3-Methyloctanol Aluminum_Alkoxide_Complex Aluminum_Alkoxide_Complex 3-Methyloctanol->Aluminum_Alkoxide_Complex Aluminum isopropoxide This compound This compound Aluminum_Alkoxide_Complex->this compound Hydride transfer to Acetone

Caption: Proposed Oppenauer oxidation of 3-methyloctanol.

Experimental Protocol (General Methodology):

  • Materials: 3-methyloctanol, aluminum isopropoxide, acetone (both as solvent and hydride acceptor), and a dry, inert solvent such as toluene (B28343) or benzene.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle, under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • 3-methyloctanol, a solution of aluminum isopropoxide, and a large excess of acetone are added to the reaction flask.

    • The mixture is heated to reflux with stirring.

    • The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

    • Upon completion, the reaction is cooled to room temperature.

    • The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity, metabolic fate, or any associated signaling pathways of this compound. Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological or toxicological effects of this compound.

Safety and Handling

Based on available safety data, this compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound for which basic physicochemical data are available, largely from computational estimations. A significant opportunity exists for further research to fill the gaps in our knowledge, particularly concerning its experimental spectral properties, detailed synthetic procedures, and its potential biological activities. The methodologies and data presented in this guide serve as a starting point for researchers and professionals in drug development and other scientific disciplines to explore the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 3-Methyloctanal using Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled to assist in method development and routine analysis in research and quality control environments.

Introduction

This compound (C₉H₁₈O) is a branched-chain aliphatic aldehyde.[1][2] The analysis of such volatile and semi-volatile organic compounds is crucial in various fields, including flavor and fragrance, environmental monitoring, and the study of biological systems. GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity.[3] This document outlines a comprehensive approach to its analysis.

Chemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Monoisotopic Mass 142.135765193 Da[1]
CAS Number 25882-73-9[1][2]

Experimental Protocols

The following protocols are recommended starting points for the GC-MS analysis of this compound. Optimization may be required based on the sample matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, direct injection, liquid-liquid extraction (LLE), or headspace analysis are common. For solid samples, headspace or thermal desorption may be appropriate. Given the volatility of this compound, headspace analysis is often preferred to minimize matrix effects.

Protocol 2.1.1: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is highly effective for extracting volatile and semi-volatile compounds from liquid and solid matrices.

  • Materials:

    • 20 mL headspace vials with PTFE-lined septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath with agitation

    • Internal Standard (IS) solution (e.g., a non-native, odd-carbon number aldehyde)

  • Procedure:

    • Place an accurately weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

    • Spike the sample with a known amount of internal standard.

    • Seal the vial immediately with the cap and septum.

    • Place the vial in the heating block and incubate at a set temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the volatile compounds.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Protocol 2.1.2: Liquid-Liquid Extraction (LLE)

This method is suitable for concentrating the analyte from aqueous samples.

  • Materials:

    • Separatory funnel

    • Organic solvent (e.g., dichloromethane, hexane)

    • Anhydrous sodium sulfate

    • Evaporator (e.g., nitrogen stream)

    • Internal Standard (IS) solution

  • Procedure:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Spike the sample with the internal standard.

    • Add a suitable volume of an immiscible organic solvent.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume using a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Parameters

The following parameters can be used as a starting point for the analysis of this compound. A non-polar or mid-polar capillary column is generally suitable.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Program Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer Agilent 5977 MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-300

Data Presentation

Retention Time

The exact retention time of this compound will depend on the specific GC column and conditions used. However, an estimation can be made based on its structure and the Kovats retention index of similar compounds. The Kovats retention index for the related compound 3-methyloctane (B1293759) is approximately 870 on a standard non-polar column.[4] For 3-methyloctan-1-ol, the index is 1135 on a semi-standard non-polar column.[5][6] The aldehyde group will increase the retention time compared to the alkane but will likely be less than the alcohol. Therefore, a retention time in the mid-range of the chromatogram can be expected with the suggested oven program.

Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 142.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of an ethyl group (M-29) leading to a fragment at m/z 113, or the loss of a hexyl group (M-85) leading to a fragment at m/z 57.

  • Beta-Cleavage: Cleavage at the beta position can also occur.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, leading to a fragment at m/z 44.[7]

  • Loss of Water (M-18): Dehydration can lead to a peak at m/z 124.

  • Loss of Ethene (M-28): A common fragmentation for aliphatic aldehydes is the loss of ethene, which would result in a peak at m/z 114.

Predicted Quantitative Data for this compound

m/zPredicted Fragment IonNotes
142[C₉H₁₈O]⁺Molecular Ion (likely weak)
124[C₉H₁₆]⁺Loss of H₂O (M-18)
114[C₇H₁₄O]⁺Loss of ethene (M-28)
113[C₇H₁₃O]⁺Alpha-cleavage (M-29)
57[C₃H₅O]⁺Alpha-cleavage (M-85)
44[C₂H₄O]⁺McLafferty Rearrangement

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Liquid or Solid) Spike Spike with Internal Standard Sample->Spike Headspace Headspace Incubation (HS-SPME) Spike->Headspace Volatiles Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction Aqueous GC_Injection GC Injection Headspace->GC_Injection Concentration Solvent Evaporation Extraction->Concentration Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum & RT) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Fragmentation cluster_mol cluster_frag cluster_alpha cluster_mclafferty cluster_other mol [CH₃CH₂(CH₂)₄CH(CH₃)CH₂CHO]⁺ alpha1 [CH₃CH₂(CH₂)₄CH(CH₃)CH₂CO]⁺ m/z = 113 mol->alpha1 alpha2 [CHO]⁺ m/z = 29 (less likely) mol->alpha2 mclafferty [CH₂(OH)CH=CH₂]⁺ m/z = 44 mol->mclafferty loss_h2o [C₉H₁₆]⁺ m/z = 124 (-H₂O) mol->loss_h2o loss_c2h4 [C₇H₁₄O]⁺ m/z = 114 (-C₂H₄) mol->loss_c2h4 mz142 m/z = 142

References

Application Note: Chiral Separation of 3-Methyloctanal Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanal is a chiral aldehyde with two enantiomers, (R)-3-methyloctanal and (S)-3-methyloctanal, which may exhibit different biological activities and sensory properties. The accurate determination of the enantiomeric composition of such chiral compounds is crucial in various fields, including pharmacology, toxicology, and flavor and fragrance chemistry. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2]

This document provides a detailed protocol and application note for the development of a chiral HPLC method for the separation of this compound enantiomers. Due to the absence of a specific, published method for this particular analyte, a systematic approach to method development is presented, based on established principles of chiral chromatography.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of a racemic compound can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[3][4] The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are among the most versatile and widely successful for a broad range of chiral compounds.[5][6]

Alternatively, chiral separation can be achieved by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4][7] This indirect approach can be particularly useful for compounds that are difficult to separate directly or lack a suitable chromophore for UV detection.

Experimental Protocol: Method Development for Chiral Separation of this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chiral Columns (Recommended for Screening):

    • Polysaccharide-based columns (e.g., Amylose or Cellulose derivatives coated or immobilized on silica (B1680970) gel). These are highly recommended for initial screening due to their broad applicability.[5][8]

    • Cyclodextrin-based columns.[3]

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and other relevant modifiers.

  • Sample: A solution of racemic this compound in a suitable solvent (e.g., mobile phase).

Initial Method Screening

The goal of the initial screening is to identify a suitable chiral stationary phase and mobile phase system that shows baseline or partial separation of the this compound enantiomers.

Table 1: Recommended Initial Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Polar Organic)
Chiral Column Amylose-based CSP (e.g., Chiralpak® IA, IB, IC)Cellulose-based CSP (e.g., Chiralcel® OD, OJ)Amylose or Cellulose-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (95:5, v/v)Acetonitrile or Methanol (100%)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 210 nm (or low wavelength)UV at 210 nm (or low wavelength)UV at 210 nm (or low wavelength)
Injection Vol. 5 - 10 µL5 - 10 µL5 - 10 µL
Method Optimization

Once a promising column and mobile phase system have been identified, the separation can be optimized to achieve baseline resolution (Rs > 1.5).

  • Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., IPA or EtOH) in the mobile phase. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Temperature: Temperature can significantly impact chiral separations. It is advisable to evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

Optional: Pre-Column Derivatization

If direct separation is unsuccessful or if detection sensitivity is low, pre-column derivatization can be employed. The aldehyde group of this compound can be reacted with a chiral derivatizing agent containing a primary amine, such as (R)- or (S)-1-(1-naphthyl)ethylamine, to form diastereomeric imines. These diastereomers can then be separated on a standard achiral C18 column. This approach often enhances UV detection.

Data Presentation

The following tables should be used to systematically record and compare the results of the method development experiments.

Table 2: Results from Chiral Column and Mobile Phase Screening

ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
e.g., Chiralpak IAn-Hexane/IPA (90:10)
e.g., Chiralpak IAn-Hexane/EtOH (95:5)
e.g., Chiralcel ODn-Hexane/IPA (90:10)
......

Table 3: Data from Method Optimization

Parameter VariedValueRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Tailing Factor
% IPA in Hexane 5%
10%
15%
Flow Rate (mL/min) 0.8
1.0
1.2
Temperature (°C) 15
25
40

Visualizations

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing cluster_optimization Method Optimization racemate Prepare Racemic This compound Standard system_prep Equilibrate HPLC System with Chiral Column racemate->system_prep mobile_phase Prepare Mobile Phase mobile_phase->system_prep injection Inject Sample system_prep->injection separation Chiral Separation on CSP injection->separation detection Detect Enantiomers (e.g., UV 210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation evaluate Evaluate Separation (Rs < 1.5?) evaluate->calculation No (Rs >= 1.5) adjust Adjust Parameters: - Mobile Phase Ratio - Flow Rate - Temperature evaluate->adjust Yes reinject Re-inject Sample adjust->reinject reinject->separation

Caption: Experimental workflow for chiral HPLC method development.

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions cluster_analyte Analyte Properties center_node Chiral Separation (Resolution) csp_type Type of Chiral Selector (e.g., Polysaccharide, Cyclodextrin) csp_type->center_node csp_coating Coated vs. Immobilized csp_coating->center_node mp_composition Solvent Composition (e.g., % Modifier) mp_composition->center_node mp_additives Additives (e.g., Acidic/Basic) mp_additives->center_node temperature Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node analyte_structure Molecular Structure & Functional Groups analyte_structure->center_node derivatization Derivatization derivatization->center_node

Caption: Key factors influencing chiral separation in HPLC.

Conclusion

Developing a successful chiral HPLC method for the separation of this compound enantiomers is achievable through a systematic screening and optimization process. Polysaccharide-based chiral stationary phases under normal phase conditions represent a promising starting point. By carefully adjusting the mobile phase composition, flow rate, and temperature, a robust and reliable method can be established for the accurate determination of the enantiomeric purity of this compound. For challenging separations, pre-column derivatization offers a viable alternative strategy.

References

Solid-Phase Microextraction (SPME) for 3-Methyloctanal Sampling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sampling and analysis of 3-Methyloctanal using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain aldehyde that can be a significant contributor to the aroma profile of various food products, particularly in meat and dairy. It can also be a relevant analyte in biological samples in the context of lipid peroxidation and oxidative stress. SPME offers a solvent-free, sensitive, and efficient method for the extraction and concentration of volatile and semi-volatile compounds like this compound from complex matrices.

Introduction to SPME for this compound Analysis

Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds such as this compound, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing for the partitioning of volatile analytes onto the fiber coating. This method minimizes matrix effects and extends the lifetime of the SPME fiber. The selection of the appropriate fiber coating and the optimization of extraction parameters are critical for achieving high sensitivity and selectivity.

Data Presentation: Quantitative Analysis

While specific quantitative data for a validated this compound SPME-GC-MS method is not extensively available in the public literature, the following table presents typical performance characteristics that can be expected for the analysis of similar aldehydes (e.g., octanal, nonanal) in relevant matrices. These values should be considered as a guideline, and method validation is essential for specific applications.

Table 1: Representative Quantitative Data for Aldehyde Analysis using HS-SPME-GC-MS

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.01 - 1.0 µg/LDependent on the matrix and instrumental setup.
Limit of Quantification (LOQ) 0.05 - 5.0 µg/LTypically 3-5 times the LOD.
Linearity (R²) > 0.99Over a defined concentration range.
Recovery 85% - 115%Matrix-dependent and assessed using spiked samples.
Precision (RSD%) < 15%Repeatability and intermediate precision.

Experimental Protocols

The following are detailed protocols for the sampling and analysis of this compound from liquid and solid matrices using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and semi-volatile compounds, including aldehydes. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.

  • SPME Holder: Manual or autosampler compatible.

  • Headspace Vials: 10 mL or 20 mL with PTFE-faced silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • This compound standard: For calibration and spiking.

  • Internal Standard (optional but recommended): e.g., d-labeled analogue or a compound with similar chemical properties not present in the sample.

  • Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of aqueous samples.

  • Organic-free water: For sample dilution and blank preparation.

Protocol 1: HS-SPME of this compound from Liquid Samples (e.g., Milk, Biological Fluids)
  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If using an internal standard, spike the sample with a known concentration.

    • To enhance the volatility of this compound, add a known amount of NaCl (e.g., 1 g) to the vial to saturate the solution.

    • Immediately seal the vial with a PTFE-faced silicone septum and cap.

  • SPME Fiber Conditioning:

    • Before the first use, and daily, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.

  • Extraction:

    • Place the sealed vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-70°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes). It is crucial to keep the extraction time and temperature consistent across all samples and standards.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port.

    • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) at an optimized temperature (e.g., 250°C) in splitless mode.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

Protocol 2: HS-SPME of this compound from Solid/Semi-Solid Samples (e.g., Meat, Dairy Products)
  • Sample Preparation:

    • Weigh a known amount of the homogenized solid sample (e.g., 2 g) into a 20 mL headspace vial.

    • If using an internal standard, spike the sample accordingly.

    • For some matrices, adding a small amount of organic-free water (e.g., 2 mL) can help to create a more consistent matrix and facilitate the release of volatiles.

    • Add a known amount of NaCl (e.g., 1 g) to the vial.

    • Immediately seal the vial.

  • Extraction:

    • Follow the same procedure as described in Protocol 1 (steps 3.2.2 and 3.2.3), optimizing the incubation and extraction times and temperatures for the specific solid matrix.

  • Desorption and GC-MS Analysis:

    • Follow the same procedure as described in Protocol 1 (step 3.2.4).

GC-MS Parameters (Typical)
  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Place in Headspace Vial Sample->Vial Spike Spike with Internal Standard (optional) Vial->Spike Salt Add Salt (optional) Spike->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Equilibrate (e.g., 60°C, 15 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (e.g., 30 min) Incubate->Expose Desorb Thermal Desorption in GC Injector (e.g., 250°C, 3 min) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis and Quantification Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

SPME_Parameters cluster_fiber Fiber Selection cluster_extraction Extraction Conditions cluster_matrix Sample Matrix center SPME Efficiency for this compound FiberType Fiber Coating (e.g., DVB/CAR/PDMS) center->FiberType Temp Extraction Temperature center->Temp pH Sample pH center->pH FiberThickness Coating Thickness FiberType->FiberThickness Time Extraction Time Temp->Time Agitation Agitation Time->Agitation IonicStrength Ionic Strength (Salt Addition) pH->IonicStrength SampleVolume Sample Volume IonicStrength->SampleVolume

Caption: Key parameters influencing the efficiency of SPME for this compound.

Application Notes and Protocols for Methyloctanal Isomers as Flavor Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the use of 2-Methyloctanal and 6-Methyloctanal as flavor ingredients in food. It is important to note that 3-Methyloctanal is not recognized as a flavor ingredient by major international regulatory bodies and is therefore not approved for use in food. The information provided is intended for researchers, scientists, and drug development professionals. All applications of flavor ingredients must comply with the regulations of the respective country.

Introduction

Methyloctanal isomers, specifically 2-Methyloctanal and 6-Methyloctanal, are aliphatic aldehydes valued in the flavor industry for their unique sensory characteristics. These compounds are synthesized and are also found as volatile components in some natural products. Their distinct flavor profiles allow for their application in a variety of food and beverage products to impart specific aromatic notes.

2-Methyloctanal is recognized for its floral and rosy notes, making it suitable for applications where a delicate, sweet, and slightly waxy character is desired.

6-Methyloctanal offers a powerful green, citrusy, and slightly fatty or waxy aroma, lending itself to fruit flavors and savory applications that benefit from a fresh, zesty character.

Regulatory Status and Safety

Both 2-Methyloctanal and 6-Methyloctanal have been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

CompoundFEMA NumberGRAS StatusJECFA NumberJECFA Evaluation
2-Methyloctanal2727[1][2]GRAS270[1]No safety concern at current levels of intake when used as a flavouring agent.[1]
6-Methyloctanal4433[3]GRAS2175[3][4]No safety concern at current levels of intake when used as a flavouring agent.[3][4]

Table 1: Regulatory and Safety Information for Methyloctanal Isomers.

Physicochemical and Organoleptic Properties

The distinct sensory profiles of 2-Methyloctanal and 6-Methyloctanal are a direct result of their chemical structures.

Property2-Methyloctanal6-Methyloctanal
Molecular Formula C₉H₁₈OC₉H₁₈O
Molecular Weight 142.24 g/mol 142.24 g/mol [3]
Appearance Colorless liquidClear colorless liquid[3]
Odor/Flavor Profile Floral, rose, lily, muguet[2]Green, fatty, juicy, orange[5]
Solubility Soluble in alcoholSlightly soluble in water, soluble in ethanol[3]
Boiling Point 82-83 °C @ 20 mmHg182-184 °C @ 760 mmHg[5]
Refractive Index 1.423 @ 14 °C1.422-1.427 @ 20°C[3]
Specific Gravity 0.822-0.830 @ 20 °C0.810-0.813[3]

Table 2: Physicochemical and Organoleptic Properties.

Applications and Recommended Usage Levels

The application of these methyloctanal isomers is diverse, ranging from beverages and baked goods to savory products. The following table summarizes typical usage levels in various food categories. These levels are provided as a guide and should be optimized based on the specific food matrix and desired flavor profile.

Food Category2-Methyloctanal (ppm)6-Methyloctanal (ppm)
Beverages (Non-alcoholic)1.0 - 5.02.0 - 10.0
Alcoholic Beverages2.0 - 10.04.0 - 20.0
Baked Goods5.0 - 20.05.0 - 25.0
Confectionery & Frostings5.0 - 25.04.0 - 20.0
Frozen Dairy2.0 - 10.0-
Gelatins & Puddings2.0 - 10.0-
Hard Candy5.0 - 20.0-
Chewing Gum--
Meat Products1.0 - 5.01.0 - 5.0
Soups & Sauces1.0 - 5.02.0 - 10.0
Snack Foods2.0 - 10.05.0 - 25.0

Table 3: Recommended Usage Levels of Methyloctanal Isomers in Food. (Data derived from industry publications and safety assessments).

Experimental Protocols

Sensory Evaluation: Triangle Test for Difference Testing

This protocol is designed to determine if a sensory difference exists between two samples, for instance, a standard product and one containing a methyloctanal isomer.

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing a methyloctanal isomer.

Materials:

  • Control food/beverage sample.

  • Experimental food/beverage sample with the added methyloctanal isomer at a specific concentration.

  • Identical, opaque, and odor-free sample cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation: Prepare the control and experimental samples. Ensure they are at the same temperature and presented in identical volumes.

  • Triangle Setup: For each panelist, present three coded samples: two are identical (either both control or both experimental) and one is different. The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct panelists to taste each sample from left to right. They should cleanse their palate with water and a cracker between samples. Their task is to identify the sample that is different from the other two.

  • Data Collection: Record the number of correct identifications.

  • Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct answers is statistically significant (p < 0.05).

sensory_evaluation_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_samples Prepare Control & Experimental Samples code_samples Code Samples with Random Numbers prep_samples->code_samples present_triangle Present Triangle Set (2 Alike, 1 Different) code_samples->present_triangle instruct_panelist Instruct Panelist to Identify Odd Sample present_triangle->instruct_panelist palate_cleanse Palate Cleansing instruct_panelist->palate_cleanse record_responses Record Responses palate_cleanse->record_responses stat_analysis Statistical Analysis (p < 0.05) record_responses->stat_analysis conclusion Conclusion: Difference is Perceptible/Not Perceptible stat_analysis->conclusion gco_workflow cluster_extraction Sample Preparation cluster_analysis GC-MS/O Analysis cluster_detection Detection cluster_data Data Analysis food_sample Food Sample extraction Volatile Extraction (e.g., SPME) food_sample->extraction injection GC Injection extraction->injection separation Chromatographic Separation injection->separation split Effluent Split separation->split ms_detector Mass Spectrometry (MS) split->ms_detector olfactometry_port Olfactometry Port (Human Nose) split->olfactometry_port ms_data Mass Spectra & Retention Time ms_detector->ms_data olfactory_data Odor Description & Intensity olfactometry_port->olfactory_data correlation Correlate MS and Olfactory Data ms_data->correlation olfactory_data->correlation identification Identify Odor-Active Compounds correlation->identification olfactory_pathway cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_brain Brain Processing odorant Methyloctanal Isomer or_receptor Olfactory Receptor (OR) odorant->or_receptor g_protein G-protein Activation or_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb cortex Processing in Olfactory Cortex olfactory_bulb->cortex perception Flavor Perception cortex->perception aldehyde_metabolism cluster_intake Intake cluster_metabolism Metabolism cluster_excretion Further Metabolism & Excretion methyloctanal 2- or 6-Methyloctanal oxidation Oxidation methyloctanal->oxidation Reduction/Oxidation adh Alcohol Dehydrogenase (ADH) oxidation->adh aldh Aldehyde Dehydrogenase (ALDH) oxidation->aldh methyloctanoic_acid Methyloctanoic Acid aldh->methyloctanoic_acid conjugation Conjugation / Beta-oxidation methyloctanoic_acid->conjugation excretion Excretion conjugation->excretion synthesis_workflow cluster_reaction Core Reaction cluster_modification Modification cluster_purification Purification starting_materials Starting Aldehydes/Ketones aldol_condensation Aldol Condensation starting_materials->aldol_condensation unsaturated_aldehyde α,β-Unsaturated Aldehyde aldol_condensation->unsaturated_aldehyde hydrogenation Selective Hydrogenation unsaturated_aldehyde->hydrogenation saturated_aldehyde Saturated Aldehyde hydrogenation->saturated_aldehyde distillation Fractional Distillation saturated_aldehyde->distillation pure_product Pure Methyloctanal Isomer distillation->pure_product

References

Application Notes and Protocols for 3-Methyloctanal in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical framework for the evaluation of 3-Methyloctanal as a potential fragrance ingredient. It is important to note that specific olfactory and performance data for this compound is not widely available in industry literature. One reputable source, The Good Scents Company, explicitly states this compound is "not for fragrance use."[1] Therefore, the information presented herein is largely based on the known properties of structurally similar C9 aldehydes and serves as a guide for research and evaluation, not as an endorsement of a commercially recognized fragrance material.

Introduction

Aliphatic aldehydes are a cornerstone of modern perfumery, renowned for their ability to impart brightness, diffusion, and a characteristic "lift" to fragrance compositions.[2][3] The C9 aldehydes, in particular, offer a spectrum of scents ranging from waxy and citrusy to green and floral.[4][5] This document focuses on the branched-chain aldehyde, this compound (CAS 25882-73-9), a C9 aldehyde whose potential in fragrance formulation is currently uncharacterized.

Due to the lack of a defined olfactory profile for this compound, this document outlines the necessary protocols to systematically evaluate its properties and potential applications. By comparing its physicochemical data with that of its isomers and analogs, and by applying standardized sensory and analytical testing, researchers can determine its viability as a novel fragrance ingredient.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in formulations, including its volatility, solubility, and stability.

PropertyValueSource
Molecular Formula C₉H₁₈O[6]
Molecular Weight 142.24 g/mol [6]
CAS Number 25882-73-9[6]
IUPAC Name This compound[6]
Density 0.813 g/cm³ (estimate)[7]
Boiling Point 183.7 °C at 760 mmHg (estimate)[7]
Flash Point 58.9 °C (138.0 °F) TCC (estimate)[1]
logP (o/w) 3.2 - 3.38 (estimate)[1][6]
Water Solubility 152.1 mg/L at 25 °C (estimate)[1]
Vapor Pressure 0.759 - 0.800 mmHg at 25 °C (estimate)[1][7]
Appearance Colorless to pale yellow liquid (inferred from similar compounds)[4]

Predicted Olfactory Profile & Comparative Analysis

The exact odor of this compound is not documented. However, by examining its structural analogs—both linear and branched C9 aldehydes—we can hypothesize a potential scent profile. The position of the methyl group is known to significantly influence the olfactory character of an aldehyde.

Hypothesis: The presence of a methyl group at the C3 position may introduce unique facets compared to the linear Nonanal (B32974) (Aldehyde C-9). It could potentially modify the characteristic waxy-citrus notes, possibly adding subtle fruity, green, or floral nuances, while potentially reducing the fatty character.

To provide context, the documented olfactory profiles of other C9 aldehydes are summarized in Table 2.

CompoundCAS NumberOlfactory DescriptorsSource
Nonanal (Aldehyde C-9) 124-19-6Waxy, citrus peel, green, floral-soapy, fresh, fatty. Evokes orange zest and rose petals.[4][8][9]
2-Methyloctanal 7786-29-0Delicate, floral (rose, lily, muguet), fresh, aldehydic. Less fatty than nonanal.[10][11]
6-Methyloctanal 30689-75-9Green, citrus, sweet, fresh, aldehydic, fatty, waxy, floral, orange, rose.[12]
3-Methyloct-6-enal 5077-68-9Predicted: Green, citrus, waxy, fatty, aldehydic, with potential metallic or floral undertones.[13]

Experimental Protocols

To systematically evaluate this compound, a multi-step approach combining analytical chemistry and sensory evaluation is required.

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the primary odor character, any secondary notes, and potential impurities of a this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in a high-purity, odorless solvent (e.g., ethanol (B145695) or dipropylene glycol).

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • GC Column: Select a suitable capillary column for fragrance analysis (e.g., a non-polar DB-5 or a medium-polarity DB-Wax).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Split Ratio: 20:1.

  • Olfactometry:

    • A trained sensory panelist or perfumer will sniff the effluent from the ODP throughout the GC run.

    • The panelist will record the time, intensity, and description of each odor detected.

    • Humidified air should be mixed with the effluent at the ODP to prevent nasal dehydration.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks on the FID chromatogram to identify which chemical entity is responsible for each scent characteristic.

Protocol: Sensory Panel Evaluation for Odor Profile & Performance

Objective: To characterize the odor profile of this compound on a smelling strip over time and assess its intensity and substantivity.

Methodology:

  • Panelist Selection: Recruit a panel of at least 5-10 trained individuals (sensory experts or perfumers).[6][14] Ensure the testing environment is well-ventilated and free of extraneous odors.[6]

  • Sample Preparation:

    • Prepare a 10% dilution of this compound in ethanol.

    • For comparison, prepare 10% dilutions of Nonanal and 2-Methyloctanal.

  • Evaluation Procedure:

    • Dip standard fragrance blotters (smelling strips) to a depth of 1 cm into each solution and label them with a random code.[12]

    • Present the blotters to the panelists in a randomized order.

    • Panelists will evaluate and record their impressions at specific time intervals:

      • Initial (Top Note): Immediately after dipping.

      • Mid (Heart Note): After 30 minutes and 2 hours.

      • Dry Down (Base Note): After 6 hours and 24 hours.[2]

    • Panelists should rate the odor on several attributes (e.g., intensity, pleasantness, waxy, citrus, floral, green, fatty) using a labeled magnitude scale (e.g., 0-10).

    • Provide coffee beans or unscented skin to sniff between samples to cleanse the olfactory palate.[12]

  • Data Analysis: Compile the descriptive terms and intensity ratings. Analyze the data to create an odor profile over time (evaporation curve) and compare the performance of this compound to the reference aldehydes.

Visualization of Workflows and Pathways

Experimental Workflow for Novel Ingredient Evaluation

The logical flow for assessing a new potential fragrance ingredient like this compound is depicted below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sensory Characterization cluster_2 Phase 3: Application & Performance Testing cluster_3 Phase 4: Final Assessment A Source this compound (High Purity Sample) B Physicochemical Analysis (Purity, Stability, Solubility) A->B C GC-O Analysis B->C D Odor Profile Evaluation (On Blotter over Time) C->D E Comparative Analysis (vs. Nonanal, 2-Methyloctanal) D->E F Determine Odor Threshold E->F G Incorporate into Test Accord (e.g., Simple Floral, Citrus) F->G H Evaluate Performance in Base (e.g., Soap, Lotion) G->H I Stability & Discoloration Testing H->I J Review All Data I->J K Decision: Potential for Use? (Proceed to Safety/Toxicology) J->K

Caption: Workflow for evaluating a novel fragrance ingredient.

Olfactory Signal Transduction Pathway

The perception of an odorant like this compound begins with a complex signaling cascade within the olfactory epithelium. The generally accepted pathway is illustrated below.

G cluster_0 Olfactory Cilium Membrane cluster_1 Intracellular Signaling cluster_2 Neuronal Response Odorant Odorant Molecule (e.g., this compound) OR Odorant Receptor (GPCR) Odorant->OR 1. Binding G_olf G-protein (Gαolf) OR->G_olf 2. Activation AC Adenylyl Cyclase III G_olf->AC 3. Activation ATP ATP AC->ATP 4. cAMP cAMP ATP->cAMP Conversion CNG CNG Channel cAMP->CNG 5. Binding & Opening Ions_In Na+ / Ca²⁺ Influx CNG->Ions_In Depol Membrane Depolarization Ions_In->Depol AP Action Potential Generated Depol->AP Signal Signal to Olfactory Bulb AP->Signal

Caption: The olfactory signal transduction cascade.

This pathway illustrates that an odorant molecule first binds to a G-protein-coupled receptor (GPCR) on an olfactory receptor neuron.[4] This event triggers the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[5][13] The rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions, which depolarizes the neuron and generates an action potential that travels to the brain.[5][9]

Conclusion and Recommendations

This compound is a compound with unknown potential in the field of fragrance. The explicit advice "not for fragrance use" from an industry resource suggests that it may have undesirable olfactory characteristics, instability, or unassessed safety concerns that have precluded its use.[1]

It is recommended that any research into this compound begin with the most fundamental steps outlined in this document: high-resolution GC-O to determine its true odor profile and stability testing. Only if these initial evaluations reveal a desirable and stable character should further sensory panel and application testing be considered. The protocols and workflows provided offer a robust framework for the systematic evaluation of this compound or any other novel potential fragrance ingredient.

References

Application Notes and Protocols for the Synthesis of 3-Methyloctanal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyloctanal and its derivatives. The methodologies outlined below are based on established chemical transformations and provide a framework for the preparation of these compounds in a laboratory setting.

Chemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₉H₁₈O[1][2]
Molecular Weight142.24 g/mol [1][2]
CAS Number25882-73-9[1][2]
Boiling Point183.7 °C at 760 mmHg[1]
Density0.813 g/cm³[1]
Refractive Index1.4204 (estimate)[1]
Flash Point58.9 °C[1]

Synthesis of this compound

Two primary routes for the synthesis of this compound are detailed below: hydroformylation of 2-octene and a two-step process involving Grignard reaction followed by oxidation.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 2-Octene

This protocol describes the direct synthesis of this compound from 2-octene via a regioselective hydroformylation reaction.[1]

Experimental Protocol:

  • Reactor Setup: In a glovebox under an inert atmosphere, equip a high-pressure autoclave with a magnetic stir bar.

  • Reagent Charging: To the autoclave, add dicarbonylacetylacetonato rhodium(I) as the catalyst precursor, (±)-trans-(5aR,7aR)-1,12-bis((di(1H-pyrrol-1-yl)phosphino)oxy)-5,5a,6,7,7a,8-hexahydrocyclopenta[1,2-a:1,5-a']diindene as the ligand, and potassium fluoride.

  • Solvent and Substrate Addition: Add a solution of 2-octene in a mixture of toluene (B28343) and 1-methyl-pyrrolidin-2-one.

  • Reaction: Seal the autoclave, remove it from the glovebox, and pressurize with a 1:1 mixture of carbon monoxide and hydrogen gas. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring and Work-up: Maintain the reaction at 100 °C for 12 hours. After cooling to room temperature and venting the excess gas, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data:

ParameterValue
Substrate2-Octene
CatalystDicarbonylacetylacetonato rhodium(I)
SolventToluene / 1-methyl-pyrrolidin-2-one
Temperature100 °C
PressureVaries (typically 20-50 bar of CO/H₂)
Reaction Time12 hours
Expected ProductThis compound

Reaction Workflow:

hydroformylation sub 2-Octene reagents CO, H₂ [Rh(CO)₂acac] Ligand, KF sub->reagents 1. conditions Toluene/NMP 100 °C, 12 h reagents->conditions 2. product This compound conditions->product 3.

Caption: Hydroformylation of 2-octene to this compound.

Protocol 2: Grignard Reaction and Subsequent Oxidation

This two-step approach first synthesizes the precursor alcohol, 3-methyloctan-1-ol, which is then oxidized to the target aldehyde, this compound.

Part A: Synthesis of 3-Methyloctan-1-ol via Grignard Reaction

This protocol is adapted from general Grignard reaction procedures.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings. Add a solution of 1-bromohexane (B126081) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (hexylmagnesium bromide).

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of propionaldehyde (B47417) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-methyloctan-1-ol can be purified by fractional distillation.

Part B: Oxidation of 3-Methyloctan-1-ol to this compound

This protocol utilizes a mild oxidizing agent, pyridinium (B92312) chlorochromate (PCC), to minimize over-oxidation to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (B109758).

  • Addition of Alcohol: Add a solution of 3-methyloctan-1-ol in dichloromethane dropwise to the stirred suspension of PCC.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Concentrate the filtrate under reduced pressure and purify the resulting crude this compound by fractional distillation.

Quantitative Data:

StepReagentsSolventKey ConditionsProduct
A 1-Bromohexane, Mg, PropionaldehydeDiethyl etherAnhydrous, N₂ atmosphere3-Methyloctan-1-ol
B 3-Methyloctan-1-ol, PCCDichloromethaneAnhydrous, Room Temp.This compound

Synthetic Pathway:

grignard_oxidation start 1-Bromohexane + Propionaldehyde grignard 1. Mg, Et₂O 2. H₃O⁺ workup start->grignard alcohol 3-Methyloctan-1-ol grignard->alcohol oxidation PCC, CH₂Cl₂ alcohol->oxidation product This compound oxidation->product

Caption: Two-step synthesis of this compound.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound allows for a variety of derivatization reactions. Below are protocols for two common transformations.

Protocol 3: Wittig Reaction for Alkene Synthesis

This protocol describes the conversion of this compound to an alkene using a phosphonium (B103445) ylide.

Experimental Protocol:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting alkene can be purified by column chromatography on silica gel.

Reaction Scheme:

wittig_reaction aldehyde This compound product 3-Methyl-1-nonene aldehyde->product Wittig Reaction ylide Ph₃P=CH₂ ylide->product byproduct Ph₃P=O

Caption: Wittig olefination of this compound.

Protocol 4: Reductive Amination for Amine Synthesis

This protocol details the synthesis of a secondary amine from this compound and a primary amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound and a primary amine (e.g., benzylamine) in methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride, portion-wise.

  • Work-up: After the addition is complete, stir the reaction at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired secondary amine can be purified by column chromatography.

Quantitative Data:

Starting MaterialsReagentsSolventProduct
This compound, BenzylamineSodium borohydrideMethanolN-Benzyl-3-methyloctan-1-amine

Logical Relationship:

reductive_amination aldehyde This compound imine Imine Intermediate aldehyde->imine amine Primary Amine (R-NH₂) amine->imine final_amine Secondary Amine imine->final_amine reducing_agent NaBH₄ reducing_agent->final_amine

Caption: Reductive amination pathway.

References

Application Notes and Protocols: Electrophysiological Response to 3-Methyloctanal in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The insect olfactory system is a primary target for developing novel attractants and repellents for pest management and for understanding fundamental neurobiology.[1][2][3] Volatile organic compounds (VOCs) are detected by olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, located on the antennae.[1][2] The interaction between an odorant and an odorant receptor (OR) protein complex, which functions as a ligand-gated ion channel, alters the firing rate of the ORN.[1][2] This electrophysiological response is the first step in the perception of an odor.

This document provides detailed protocols for investigating the electrophysiological responses of insects to the volatile compound 3-Methyloctanal using two primary techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR). While specific data on this compound is not extensively available in public literature, these generalized protocols and application notes provide a robust framework for researchers to conduct such studies.

Application Notes

Overview of Electrophysiological Techniques
  • Electroantennography (EAG): This technique measures the summed potential of all responding ORNs on the antenna.[4][5] It provides a rapid and effective way to screen a large number of compounds and determine if an insect's antenna can detect a specific odorant. EAG is particularly useful for initial screenings and for comparing the relative stimulatory effect of different compounds.[4][5][6]

  • Single Sensillum Recording (SSR): SSR is a more precise technique that records the action potentials from individual ORNs housed within a single sensillum.[1][2][7] This method allows for the detailed characterization of the response profile of a specific neuron, including its sensitivity, specificity, and dose-response relationship to an odorant.[3][8] Spike sorting techniques can be used to distinguish the responses of different neurons if multiple ORNs are present in one sensillum.[1][2]

Principle of Olfactory Signal Transduction

Insect olfaction begins when hydrophobic odorant molecules, such as this compound, enter the sensillum lymph through pores on the sensillum surface.[1][2] These molecules may bind to Odorant-Binding Proteins (OBPs) which transport them to the dendritic membrane of the ORN. The odorant then interacts with a heteromeric complex of a specific Odorant Receptor (ORx) and a highly conserved co-receptor (Orco).[9][10][11] This interaction gates the ion channel, leading to a change in membrane potential and the generation of action potentials.[1][2][9]

cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron ORN Dendrite Membrane Odorant This compound Pore Pore Odorant->Pore Diffusion OBP OBP Pore->OBP Enters Lymph Complex Odorant-OBP Complex OBP->Complex Binds OR_complex ORx-Orco Receptor Complex Complex->OR_complex Transport & Delivery IonChannel Ion Channel (Gated) OR_complex->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx AP Action Potential (Signal to Brain) Depolarization->AP

Caption: General insect olfactory signaling pathway. (Within 100 characters)

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol describes the general procedure for recording EAG responses from an insect antenna to screen for activity of this compound.

1. Insect Preparation: a. Anesthetize an adult insect (species, age, and sex to be specified by the researcher) by chilling on ice for 2-3 minutes.[3] b. Immobilize the insect on a microscope slide or in a pipette tip with the head and antennae exposed. Use dental wax or double-sided tape to secure the body.[8] c. Excise one antenna at the base using fine microscissors. d. Mount the excised antenna between two electrodes using conductive gel. The reference electrode is inserted into the base of the antenna, and the recording electrode is placed in contact with the distal tip. Alternatively, for a whole-insect preparation, insert the reference electrode into the eye or head capsule.[12]

2. Odorant Preparation and Delivery: a. Prepare serial dilutions of this compound (e.g., 0.001% to 10% v/v) in a suitable solvent like paraffin (B1166041) oil or hexane. A solvent-only control must be included. b. Apply a known volume (e.g., 10 µL) of the diluted odorant onto a filter paper strip and insert it into a Pasteur pipette. c. The pipette outlet is placed into a continuous, purified air stream flowing over the antennal preparation. d. A stimulus controller is used to deliver a precise puff of odor-laden air (e.g., 0.5 seconds) into the main air stream.

3. Recording and Data Analysis: a. The electrical signal from the antenna is amplified and digitized using an appropriate data acquisition system. b. Record the maximum amplitude of the negative voltage deflection in response to the stimulus puff. c. Normalize the responses by subtracting the response to the solvent control. Responses can also be expressed relative to a standard reference compound (e.g., 1-hexanol). d. Generate dose-response curves to determine the sensitivity of the antenna to this compound.

Protocol 2: Single Sensillum Recording (SSR)

This protocol details the method for recording action potentials from individual olfactory sensilla.

1. Insect Preparation: a. Anesthetize and immobilize the insect as described in the EAG protocol. The insect must be very stable.[3][8] b. Secure the head with dental wax, and stabilize one antenna on a coverslip using a fine pin or double-sided tape to prevent movement.[1][8] c. Place the preparation under a high-magnification compound microscope with a micromanipulator.[3]

2. Electrode Placement and Recording: a. Insert a saline-filled glass capillary reference electrode into the insect's eye.[1] b. The recording electrode, a very sharp tungsten microelectrode, is carefully advanced using the micromanipulator to make contact with and penetrate the wall of a target sensillum (e.g., sensilla trichodea or basiconica).[1][12] c. A successful recording is indicated by the appearance of spontaneous spike activity.

3. Odorant Delivery and Data Acquisition: a. Odorant delivery is performed as described in the EAG protocol, with the air stream directed at the antenna. b. The neuronal signal is amplified, filtered (band-pass 300-3000 Hz), and recorded. c. The response is quantified by counting the number of spikes in a defined window after the stimulus (e.g., 500 ms) and subtracting the spontaneous firing rate (number of spikes in the same window before the stimulus).[8]

4. Data Analysis: a. Analyze the data using spike-sorting software to differentiate between neurons if the sensillum houses more than one.[1][2] b. For each neuron, calculate the mean change in firing rate (spikes/second) in response to this compound at various concentrations. c. Construct dose-response curves and determine the response threshold for individual neurons.

cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis A1 Anesthetize Insect (Chilling) A2 Immobilize Insect (Wax/Tape) A1->A2 A3 Prepare Antenna (Stabilize/Excise) A2->A3 A4 Position Electrodes (Reference & Recording) A3->A4 B3 Deliver Stimulus Pulse (Controlled Air Puff) B1 Prepare this compound Dilutions B2 Load Odorant Cartridge (Pipette) B1->B2 B2->B3 C1 Amplify & Digitize Signal B3->C1 Signal Acquisition C2 Record Response (EAG or Spikes) C1->C2 C3 Quantify Response (Amplitude/Spike Count) C2->C3 C4 Statistical Analysis & Generate Dose-Response Curve C3->C4

Caption: General workflow for insect electrophysiology experiments. (Within 100 characters)

Data Presentation

Quantitative data from these experiments should be presented in a clear, tabular format to allow for easy comparison. The following tables are examples of how results for this compound could be summarized.

Table 1: Hypothetical EAG Responses of Aedes aegypti to this compound

CompoundConcentration (v/v)Mean EAG Response (mV ± SE)Normalized Response (%)*
Control (Hexane) -0.15 ± 0.020
This compound 0.01%0.45 ± 0.0520.0
0.1%0.98 ± 0.0855.3
1.0%1.65 ± 0.12100.0
Standard (1-Hexanol) 1.0%1.50 ± 0.1090.0

*Normalized to the response of 1.0% this compound after subtracting the control response.

Table 2: Hypothetical SSR Responses of an ab3A Neuron from Drosophila melanogaster to this compound

CompoundConcentration (v/v)Spontaneous Rate (spikes/s ± SE)Response Rate (spikes/s ± SE)Net Response (spikes/s ± SE)
Control (Hexane) -10.5 ± 1.211.0 ± 1.50.5 ± 0.3
This compound 0.01%10.8 ± 1.335.2 ± 3.124.4 ± 1.8
0.1%10.2 ± 1.188.6 ± 5.478.4 ± 4.3
1.0%10.6 ± 1.4155.9 ± 8.2145.3 ± 6.8

References

Application Notes and Protocols for the Quantification of 3-Methyloctanal in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils are complex mixtures of volatile organic compounds that contribute to the characteristic aroma and biological activity of plants. Among these, aldehydes play a significant role in the overall scent profile and can possess important bioactive properties. 3-Methyloctanal is a branched-chain aldehyde that may be present in trace amounts in certain essential oils, contributing to their unique fragrance. Accurate quantification of such minor components is crucial for quality control, authentication, and for understanding the structure-activity relationships of essential oils in various applications, including pharmaceuticals and aromatherapy.

This document provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), the most powerful and widely used analytical technique for this purpose.[1][2] While extensive research has been conducted on the chemical composition of numerous essential oils, literature providing specific quantitative data for this compound is scarce. This highlights the importance of robust analytical methods to detect and quantify such trace compounds.

Quantitative Data

A comprehensive review of available scientific literature did not yield specific quantitative data for this compound in essential oils. This suggests that this compound is likely not a major constituent in commonly analyzed essential oils or may have been previously unidentified or unquantified. The following table is provided as a template for researchers to populate with their own experimental data when analyzing essential oils for the presence of this compound.

Table 1: Quantitative Data for this compound in Essential Oils (Template)

Essential Oil SourcePlant PartExtraction MethodThis compound Concentration (µg/g of oil)Reference
Example: Coriandrum sativumSeedHydrodistillationEnter experimental dataCite your study
Example: Citrus junosPeelCold-pressingEnter experimental dataCite your study
Example: Not DetectedN/AN/ABelow Limit of DetectionN/A

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the quantification of this compound in essential oils.

Sample Preparation: Essential Oil Extraction

The method of extraction can significantly influence the chemical profile of the essential oil.[3] Hydrodistillation is a common method for extracting essential oils from plant material.

Protocol: Hydrodistillation

  • Plant Material Preparation: Collect fresh or dried plant material (e.g., seeds, leaves, peels). Reduce the particle size by grinding or chopping to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Distillation:

    • Place a known weight of the prepared plant material into the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

    • Continue the distillation for a recommended time (typically 2-4 hours) to ensure complete extraction of the essential oil.

  • Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the graduated tube.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in complex mixtures like essential oils.[1][2][4]

Protocol: GC-MS Quantification of this compound

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration (e.g., 1000 µg/mL) in a suitable solvent such as hexane (B92381) or ethanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of this compound in the essential oil samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Prepare an internal standard (IS) solution (e.g., n-alkane such as undecane (B72203) or a compound not present in the essential oil) of a fixed concentration. Add a consistent amount of the IS to all calibration standards and diluted essential oil samples.

  • Sample Preparation for GC-MS:

    • Accurately weigh a known amount of the extracted essential oil.

    • Dilute the essential oil in the chosen solvent (e.g., hexane) to a suitable concentration (e.g., 1% v/v). The dilution factor should be chosen to ensure that the concentration of this compound falls within the calibration curve range.

    • Add the internal standard to the diluted essential oil sample at the same concentration as in the calibration standards.

  • GC-MS Instrumental Conditions (Example):

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for essential oil analysis.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Inlet Temperature: 250°C.

      • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration).

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp to 180°C at a rate of 4°C/min.

        • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

      • Scan Mode: Full scan mode (e.g., m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification. For this compound (C9H18O, MW: 142.24), characteristic ions for SIM mode would need to be determined from its mass spectrum (e.g., the molecular ion and major fragment ions).

  • Data Analysis and Quantification:

    • Identification: Identify the this compound peak in the chromatograms of the standards and samples by comparing its retention time and mass spectrum with the reference standard.

    • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantification: Determine the concentration of this compound in the diluted essential oil sample using the calibration curve.

    • Final Concentration: Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result plant_material Plant Material extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction essential_oil Essential Oil extraction->essential_oil dilution Dilution & Internal Standard Addition essential_oil->dilution gcms GC-MS Analysis dilution->gcms data_analysis Data Analysis gcms->data_analysis quantification Quantification of This compound data_analysis->quantification logical_relationship start Start: Essential Oil Sample step1 Sample Preparation (Extraction, Dilution) start->step1 step2 GC-MS Analysis (Separation & Detection) step1->step2 step3 Data Acquisition (Chromatogram & Mass Spectra) step2->step3 step4 Peak Identification (Retention Time & Mass Spectrum) step3->step4 step5 Quantification (Calibration Curve) step4->step5 end End: Concentration of this compound step5->end

References

Application Notes and Protocols for 3-Methyloctanal as a Standard for Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanal is a branched-chain aliphatic aldehyde that, like other aldehydes, is expected to contribute to the overall aroma profile of various consumer products, food, and beverages. The use of well-characterized chemical standards is crucial in sensory analysis to ensure the accuracy, reproducibility, and validity of sensory data. This document provides detailed application notes and protocols for the use of this compound as a standard in sensory analysis, including methodologies for determining its odor profile and detection threshold. While specific quantitative sensory data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical Name This compound
Synonyms Octanal, 3-methyl-
CAS Number 25882-73-9
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile (Predicted) Based on similar C9 aldehydes like nonanal, the odor is expected to be waxy, citrusy, green, with fatty and potentially floral nuances.[1][2][3][4][5]
Solubility Insoluble in water; soluble in alcohol and oils.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of standard solutions of this compound for use in sensory analysis.

Materials:

  • This compound (highest purity available)

  • Odorless solvent (e.g., propylene (B89431) glycol, ethanol, or high-purity mineral oil)

  • Glass volumetric flasks (Class A)

  • Calibrated pipettes or microsyringes

  • Analytical balance

  • Glass vials with PTFE-lined caps (B75204)

Procedure:

  • Stock Solution Preparation (e.g., 10,000 ppm):

    • Accurately weigh 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the this compound in the chosen odorless solvent.

    • Bring the flask to volume with the solvent and mix thoroughly. This creates a 10,000 ppm (w/v) stock solution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution to achieve the desired concentrations for sensory testing. A logarithmic or geometric progression is recommended to cover a wide range of concentrations for threshold determination.[6]

    • For example, to prepare a 1,000 ppm solution, pipette 1 mL of the 10,000 ppm stock solution into a 10 mL volumetric flask and bring to volume with the solvent.

    • Continue this serial dilution process to create a range of standards (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, etc.).

  • Storage:

    • Store all solutions in tightly sealed glass vials with PTFE-lined caps to prevent evaporation and contamination.

    • Label each vial clearly with the compound name, concentration, solvent, and preparation date.

    • Store the solutions in a cool, dark place. For aldehydes, it is recommended to replace the solutions regularly, for instance, on a yearly basis, to ensure their stability.[3]

Protocol 2: Sensory Evaluation of this compound

This protocol outlines the procedures for determining the odor detection threshold and conducting a descriptive sensory analysis of this compound.

Part A: Determination of Odor Detection Threshold

The three-alternative forced-choice (3-AFC) method is a standard and robust procedure for determining detection thresholds.[7]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • A series of this compound solutions of increasing concentration in an appropriate odorless matrix (e.g., water, deodorized oil).

  • Blank samples of the matrix.

  • Opaque, coded sample cups or smelling strips.

  • A panel of 15-25 trained sensory assessors.

Procedure:

  • Panelist Training: Familiarize panelists with the general aroma of aldehydes to aid in detection without providing specific descriptors that could introduce bias.

  • Sample Preparation: For each concentration level, prepare three samples: two blanks and one containing this compound. Code each sample with a random three-digit number.

  • Presentation: Present the samples to the panelists in sets of three, starting from the lowest concentration and moving upwards. The order of presentation should be randomized for each panelist.[8]

  • Evaluation: Instruct panelists to sniff each sample and identify the one that is different from the other two. Panelists should rinse their palate with water or wait for a designated period between sets to minimize sensory fatigue.[9]

  • Data Analysis: Record the number of correct identifications at each concentration level. The group detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical analysis (e.g., using binomial distribution tables) should be performed to determine the significance of the results.

Part B: Descriptive Sensory Analysis

This method provides a detailed aroma profile of this compound.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • A solution of this compound at a concentration clearly above the detection threshold in a neutral matrix.

  • A panel of 8-12 highly trained sensory assessors.

  • A pre-defined list of sensory descriptors (lexicon).

  • An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Reference standards for key aroma descriptors to calibrate the panel.

Procedure:

  • Lexicon Development: The panel, guided by a panel leader, develops a consensus lexicon of aroma descriptors applicable to this compound. For a C9 branched aldehyde, this may include terms like waxy, citrus, green, fatty, floral, and aldehydic.[1][2][5]

  • Panelist Training: Train panelists on the developed lexicon and the use of the intensity scale with the aid of reference standards. The goal is to achieve consistent and reproducible ratings among panelists.[7]

  • Sample Evaluation: In individual sensory booths under controlled environmental conditions (e.g., lighting, temperature, and air quality), present the coded sample of this compound to each panelist.[10]

  • Data Collection: Panelists independently rate the intensity of each descriptor on the provided scale.

  • Data Analysis: Collect the intensity ratings from all panelists and perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the mean intensity for each descriptor. The results can be visualized using a spider or radar plot.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the quantitative data that would be generated from the sensory evaluation protocols. Since specific data for this compound is not available, this table is for illustrative purposes.

Sensory AttributeMean Intensity Rating (0-15 scale)Standard Deviation
Waxy[Data to be generated][Data to be generated]
Citrus[Data to be generated][Data to be generated]
Green[Data to be generated][Data to be generated]
Fatty[Data to be generated][Data to be generated]
Floral[Data to be generated][Data to be generated]
Aldehydic[Data to be generated][Data to be generated]
Odor Detection Threshold [Data to be generated (e.g., in ppb)]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes, including this compound, is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11][12] This binding event triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.[13]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Neuron Depolarization Ca_Na_influx->Depolarization Signal Signal to Brain Depolarization->Signal

General olfactory signaling pathway for aldehydes.
Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a chemical standard like this compound.

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis and Reporting select_std Select High-Purity This compound prep_solutions Prepare Standard Solutions (Serial Dilutions) select_std->prep_solutions threshold_det Odor Threshold Determination (3-AFC) prep_solutions->threshold_det select_panel Select and Train Sensory Panel select_panel->threshold_det descriptive_analysis Descriptive Sensory Analysis (QDA) threshold_det->descriptive_analysis collect_data Collect Sensory Data descriptive_analysis->collect_data stat_analysis Statistical Analysis (e.g., ANOVA) collect_data->stat_analysis gen_report Generate Sensory Profile and Report stat_analysis->gen_report

Experimental workflow for sensory analysis.

References

Application Notes and Protocols for Behavioral Assays Using 3-Methyloctanal as a Stimulus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloctanal is a branched-chain aldehyde that serves as a relevant stimulus in olfactory research. Its interaction with specific olfactory receptors can elicit behavioral responses in a variety of organisms, from insects to mammals. Understanding these responses is crucial for fields ranging from basic neuroscience to the development of novel repellents or attractants. These application notes provide an overview of the known mechanisms of action for this compound and detailed protocols for conducting behavioral assays to assess its effects.

Mechanism of Action: Olfactory Signaling Pathway

This compound has been identified as an agonist for the rat olfactory receptor I7 (OR-I7), a G-protein coupled receptor (GPCR).[1][2][3] The activation of this receptor initiates a well-characterized signal transduction cascade, leading to the generation of an action potential in the olfactory sensory neuron.

The binding of an odorant like this compound to its receptor triggers a conformational change in the receptor, which in turn activates a coupled G-protein (in this case, likely Gαolf). The activated Gα subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This depolarization, if it reaches the threshold, results in an action potential that is transmitted to the olfactory bulb in the brain for further processing.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor I7 (OR-I7) Odorant->OR Binds G_protein Gαolf, β, γ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Influx Ca_Na Ca²⁺, Na⁺ Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway for this compound.

Data Presentation

Table 1: Drosophila melanogaster T-Maze Olfactory Avoidance (Illustrative)

Odorant (Concentration)NFlies in Odor ArmFlies in Control ArmPerformance Index (PI)
This compound (1%)Data not available---
Nonanal (B32974) (1%)1204575-0.25
DEET (1%)1203090-0.50
Control (Mineral Oil)1206258+0.03

Performance Index (PI) is calculated as (Number of flies in control arm - Number of flies in odor arm) / Total number of flies. A negative PI indicates avoidance, while a positive PI indicates attraction.

Table 2: Rodent Olfactory Preference Test (Illustrative)

OdorantNTime Spent in Odor Zone (s)Time Spent in Neutral Zone (s)Preference Index
This compoundData not available---
Nonanal1045.3 ± 5.2135.8 ± 10.1-0.50
Vanillin (Attractant)10150.2 ± 12.530.1 ± 4.8+0.66
Control (Water)1088.9 ± 7.691.2 ± 8.1-0.01

Preference Index is calculated as (Time in odor zone - Time in neutral zone) / Total time. A negative index indicates avoidance, while a positive index indicates preference.

Table 3: Human Olfactory Detection Threshold (Illustrative)

OdorantNDetection Threshold (ppm)
This compoundData not available-
Nonanal180.53
Octanal (B89490)180.17

Data for nonanal and octanal are from studies on human olfactory detection thresholds.[4]

Experimental Protocols

The following are detailed protocols for conducting behavioral assays to assess the response to this compound.

Protocol 1: Drosophila melanogaster T-Maze Olfactory Avoidance Assay

This protocol is adapted from standard T-maze assays used for olfactory learning and memory in Drosophila.[5] It is designed to test the innate avoidance or attraction to this compound.

Materials:

  • T-maze apparatus

  • Drosophila melanogaster (e.g., Canton-S strain), 3-5 days old

  • This compound

  • Solvent (e.g., mineral oil)

  • Filter paper discs

  • Vials for fly handling

  • CO₂ source for anesthesia

Procedure:

  • Preparation of Odor Stimulus: Prepare a 1% (v/v) solution of this compound in mineral oil. Pipette 20 µL of the solution onto a filter paper disc. For the control, pipette 20 µL of mineral oil onto a separate filter paper disc.

  • Apparatus Setup: Place the this compound-laced filter paper in one arm of the T-maze and the control filter paper in the other arm.

  • Fly Preparation: Anesthetize a group of approximately 100 flies with CO₂. Allow them to recover for at least 30 minutes before testing.

  • Loading the T-Maze: Gently transfer the flies into the central elevator of the T-maze.

  • Acclimation: Allow the flies to acclimate in the central chamber for 1 minute.

  • Choice Period: Lower the elevator to the choice point, allowing the flies to choose between the two arms of the maze. Allow a 2-minute choice period.

  • Data Collection: After the choice period, trap the flies in their respective arms by raising the elevator. Anesthetize the flies in each arm and the central chamber and count them.

  • Calculation of Performance Index (PI): Calculate the PI using the formula: PI = (Number of flies in control arm - Number of flies in odor arm) / Total number of flies.

  • Replication: Repeat the experiment with at least 5-10 groups of flies. To control for any inherent bias in the T-maze, alternate the arm containing the this compound between trials.

T_Maze_Workflow A Prepare 1% this compound in Mineral Oil C Load Odor and Control Discs into T-Maze Arms A->C B Anesthetize and Recover ~100 Flies D Load Flies into T-Maze Elevator B->D F Lower Elevator to Choice Point (2 min) C->F E 1 min Acclimation D->E E->F G Trap and Count Flies in Each Arm F->G H Calculate Performance Index (PI) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methyloctanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Hydroformylation of 2-methyl-1-heptene (B91929): This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 2-methyl-1-heptene in the presence of a catalyst.

  • Oxidation of 3-methyloctan-1-ol: This approach involves the selective oxidation of the primary alcohol, 3-methyloctan-1-ol, to the corresponding aldehyde, this compound.

Q2: Which synthesis method generally provides a higher yield?

A2: The oxidation of 3-methyloctan-1-ol, when carried out under controlled conditions with specific reagents like Dess-Martin periodinane or via a Swern oxidation, often results in higher and more consistent yields of this compound compared to hydroformylation. Hydroformylation can sometimes lead to a mixture of isomers, which can complicate purification and lower the isolated yield of the desired product.

Q3: What are the most common impurities encountered in this compound synthesis?

A3: Common impurities depend on the synthetic route.

  • From hydroformylation: Unreacted 2-methyl-1-heptene, isomeric aldehydes (e.g., 2,2-dimethylheptanal), and alkanes from hydrogenation side reactions.

  • From oxidation: Unreacted 3-methyloctan-1-ol, and over-oxidation to 3-methyloctanoic acid. Aldol condensation products can also form if the reaction conditions are not carefully controlled.[1]

Q4: How can I minimize the oxidation of this compound to 3-methyloctanoic acid during synthesis and storage?

A4: To minimize over-oxidation, it is crucial to use mild and selective oxidizing agents and to carefully control the reaction time and temperature. For storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store at low temperatures in the dark. The addition of a radical scavenger like butylated hydroxytoluene (BHT) in small amounts can also be beneficial for long-term storage.[1]

Troubleshooting Guides

Route 1: Hydroformylation of 2-methyl-1-heptene

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Suboptimal Catalyst The choice of catalyst and ligands is critical for regioselectivity. For a high yield of the linear aldehyde, a rhodium-based catalyst with bulky phosphine (B1218219) ligands is often preferred.
Incorrect Reaction Conditions Optimize temperature and pressure. Higher temperatures can increase the rate of reaction but may also lead to undesirable side reactions such as isomerization and hydrogenation.
Syngas (CO/H₂) Ratio An inappropriate ratio of carbon monoxide to hydrogen can affect catalyst activity and selectivity. A 1:1 ratio is a common starting point, but the optimal ratio may need to be determined empirically.

Problem 2: Formation of Isomeric Aldehyde Byproducts

Possible Cause Troubleshooting Suggestion
Poor Regioselectivity The catalyst system dictates the regioselectivity. Employing bulky phosphine ligands can sterically hinder the formation of the branched isomer.
Isomerization of Starting Material The starting alkene, 2-methyl-1-heptene, may isomerize under the reaction conditions. Lowering the reaction temperature can sometimes mitigate this side reaction.
Route 2: Oxidation of 3-methyloctan-1-ol

Problem 1: Low Conversion of 3-methyloctan-1-ol

Possible Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.
Deactivated Reagent Some oxidizing agents, like Dess-Martin periodinane, can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Low Reaction Temperature While many mild oxidations are performed at low temperatures, the reaction may be sluggish. A modest increase in temperature or longer reaction time may be required.

Problem 2: Over-oxidation to 3-methyloctanoic acid

Possible Cause Troubleshooting Suggestion
Harsh Oxidizing Agent Strong, aqueous oxidizing agents like chromic acid will lead to significant over-oxidation.[2] Use mild, anhydrous conditions such as Swern or Dess-Martin oxidation.[3][4]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly to avoid further oxidation of the product.
Elevated Temperature Perform the oxidation at the recommended, typically low, temperature to maintain selectivity.

Experimental Protocols

Protocol 1: Swern Oxidation of 3-methyloctan-1-ol

This protocol is designed for the mild oxidation of 3-methyloctan-1-ol to this compound, minimizing over-oxidation.

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, add a solution of DMSO (2.7 equivalents) in anhydrous DCM at -78 °C dropwise over 5 minutes.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-methyloctan-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-methyloctan-1-ol

This protocol offers a selective and mild oxidation of 3-methyloctan-1-ol.

Materials:

  • 3-methyloctan-1-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-methyloctan-1-ol (1.0 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Oxidation of 3-methyloctan-1-ol

Oxidizing AgentTypical Yield (%)AdvantagesDisadvantages
Dess-Martin Periodinane 85-95%Mild conditions, high selectivity, easy workup.[3]Reagent is expensive and can be explosive under certain conditions.[5]
Swern Oxidation 80-90%Mild, avoids toxic metals, good for sensitive substrates.[4]Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide).[4]
PCC (Pyridinium chlorochromate) 70-80%Milder than chromic acid, stops at the aldehyde.[6]Chromium-based reagent (toxic), can be acidic.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Set up Reaction at -78°C reagents->setup add_oxalyl Add Oxalyl Chloride and DMSO setup->add_oxalyl add_alcohol Add 3-methyloctan-1-ol add_oxalyl->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography end Pure this compound chromatography->end troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound cause1 Incomplete Reaction low_yield->cause1 cause2 Over-oxidation low_yield->cause2 cause3 Side Reactions (e.g., Aldol) low_yield->cause3 sol1a Increase Reaction Time or Temperature cause1->sol1a sol1b Use Slight Excess of Oxidant cause1->sol1b sol2a Use Milder Oxidizing Agent (DMP, Swern) cause2->sol2a sol2b Monitor Reaction Closely (TLC/GC) cause2->sol2b sol3a Maintain Low Temperature cause3->sol3a sol3b Ensure Anhydrous Conditions cause3->sol3b

References

Technical Support Center: Overcoming Challenges in 3-Methyloctanal Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Methyloctanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Common impurities can include unreacted starting materials, the corresponding alcohol (3-methyloctan-1-ol) if the aldehyde was synthesized via oxidation, and the carboxylic acid (3-methyloctanoic acid) due to oxidation of the aldehyde.[1][2] Side-reactions during synthesis, such as aldol (B89426) condensation, can also lead to dimeric impurities.[3][4][5] If synthesized via hydroformylation, isomeric aldehydes may also be present.

Q2: How can I minimize the oxidation of this compound during purification and storage?

A2: To minimize oxidation, it is critical to handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[6] Using degassed solvents for chromatography and storage can also be beneficial. For long-term storage, it is recommended to keep the purified aldehyde at low temperatures in the dark. The addition of a radical scavenger like butylated hydroxytoluene (BHT) in trace amounts can also inhibit oxidation.[1]

Q3: Is this compound stable on silica (B1680970) gel during column chromatography?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which may catalyze side reactions like aldol condensation or isomerization.[1] It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to assess stability. If degradation is observed, consider deactivating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, mixed with the eluent, or opt for an alternative stationary phase like alumina.[1]

Q4: My this compound is a racemic mixture. How can I separate the enantiomers?

A4: Separating enantiomers of a chiral aldehyde like this compound typically requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.[7][8] The separation can be sensitive to the mobile phase composition, flow rate, and temperature, so careful method development is necessary.[7] Derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatography is another potential strategy.

Q5: What are the advantages of using sodium bisulfite adduct formation for purification?

A5: Purification via sodium bisulfite adducts is a classical and effective method for separating aldehydes from other non-carbonyl compounds.[9][10][11] The key advantages include the use of inexpensive reagents and reliance on simple, scalable operations like extraction and filtration.[9] The crystalline bisulfite adduct can often be easily separated from impurities, and the adduct itself can serve as a stable intermediate for the aldehyde.[9]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Oxidation to Carboxylic Acid Work under an inert atmosphere (N₂ or Ar).[6] Use degassed solvents. Avoid prolonged exposure to air.
Aldol Condensation Avoid basic conditions during workup and purification. If using silica gel, consider deactivating it with triethylamine.[1]
Volatility of this compound Use a rotary evaporator with care, and consider using a cold trap. Avoid excessive heating.
Losses During Extraction Ensure complete phase separation. Back-extract aqueous layers with a suitable organic solvent to recover any dissolved product.
Adduct Solubility (Bisulfite Method) The bisulfite adduct of some aliphatic aldehydes can be soluble in the reaction mixture.[9] If precipitation is low, attempt to isolate the adduct from the aqueous phase through liquid-liquid extraction.[10]
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Steps
Co-elution of Impurities Optimize the mobile phase system by trying different solvent polarities. Gradient elution may provide better separation than isocratic elution.
Formation of Acetals/Hemiacetals If using alcohol-based solvents in your mobile phase, the aldehyde may react on the slightly acidic silica gel surface. Consider switching to a non-alcoholic solvent system.
Impurity is an Isomer If the impurity is a structural isomer with a similar polarity, standard chromatography may not be sufficient. Consider fractional distillation if boiling points differ, or preparative gas chromatography (GC) for volatile compounds.[12]
Chiral Impurity If the impurity is a diastereomer, careful optimization of the chromatographic conditions should allow for separation. If it is an enantiomer, a chiral stationary phase is required.[7]
Issue 3: Poor Enantiomeric Separation (Chiral HPLC)
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) percentage and the aqueous phase pH.[7]
Incorrect Flow Rate Chiral separations are often very sensitive to flow rate. Try reducing the flow rate to enhance resolution.[7]
Temperature Effects Temperature can significantly impact chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition.[7]
Column Memory Effect If the column has been used with different additives previously, it may retain some of these, affecting the current separation. Thoroughly flush the column with an appropriate solvent before use.[8][13]

Quantitative Data

Table 1: Comparison of Purification Methods for Aldehydes

Purification Method Typical Purity Typical Recovery/Yield Notes
Fractional Distillation >98%60-80%Effective for separating compounds with different boiling points, such as isomers.[12]
Sodium Bisulfite Adduct Formation >95%70-90%Highly selective for aldehydes. Yield can be affected by adduct solubility.[14]
Column Chromatography (Silica Gel) 95-99%50-85%Widely applicable but can lead to sample loss and potential degradation of sensitive aldehydes.[1]
Preparative Gas Chromatography (GC) >99%40-70%Suitable for thermally stable, volatile compounds. Provides very high purity.

Experimental Protocols

Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation

Materials:

  • Crude this compound

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • An immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes)

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel, round-bottom flasks, magnetic stirrer

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in DMF (e.g., 10 mL).[9]

    • Transfer the solution to a separatory funnel and add 25 mL of freshly prepared saturated aqueous sodium bisulfite.[9]

    • Shake the funnel vigorously for 30-60 seconds.

    • Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[9]

    • Allow the layers to separate. The aldehyde bisulfite adduct will be in the aqueous phase. The organic layer contains non-aldehyde impurities and can be discarded (or processed to recover other components).

  • Regeneration of the Aldehyde:

    • Isolate the aqueous layer containing the bisulfite adduct.

    • Add an equal volume of ethyl acetate (e.g., 25 mL).

    • Slowly add 50% NaOH solution dropwise while stirring and monitoring the pH. Continue until the pH of the aqueous layer is ~12.[9]

    • Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.

    • Separate the layers and extract the aqueous layer again with a fresh portion of ethyl acetate.

    • Combine the organic layers.

  • Work-up:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distilling flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)

  • Heating mantle

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Place the crude this compound and a stir bar into the distilling flask. Do not fill the flask more than two-thirds full.

    • It is advisable to keep the system under a gentle flow of an inert gas to prevent oxidation, especially since aldehydes are sensitive to heating in the presence of oxygen.[6]

  • Distillation:

    • Begin heating the distilling flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. This slow rise is crucial for good separation.[6] If the rise is too fast, reduce the heating. If it stalls, you may need to insulate the column with glass wool or aluminum foil.[15]

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature at the thermometer stabilizes at the boiling point of this compound (approx. 183.7°C at 760 mmHg), switch to a clean receiving flask to collect the purified product.[16]

    • Continue distillation at a slow and steady rate until most of the product has been collected and the temperature begins to drop or rise significantly.

  • Completion:

    • Stop the heating and allow the apparatus to cool down before disassembling.

Visualizations

experimental_workflow crude Crude this compound bisulfite Sodium Bisulfite Adduct Formation crude->bisulfite High Selectivity distillation Fractional Distillation crude->distillation Isomer Separation chromatography Column Chromatography crude->chromatography General Purpose pure Pure this compound bisulfite->pure distillation->pure chromatography->pure

Caption: Overview of purification methods for this compound.

troubleshooting_low_yield start Low Yield of This compound check_oxidation Check for Oxidation (e.g., by IR, NMR) start->check_oxidation check_condensation Check for Aldol Products (e.g., by MS, NMR) check_oxidation->check_condensation No sol_inert Use Inert Atmosphere, Degassed Solvents check_oxidation->sol_inert Yes check_volatility Product Lost During Solvent Removal? check_condensation->check_volatility No sol_neutral Avoid Strong Base, Deactivate Silica check_condensation->sol_neutral Yes sol_temp Use Lower Temperature and Cold Trap check_volatility->sol_temp Yes

Caption: Troubleshooting flowchart for low purification yield.

References

Technical Support Center: Stability and Degradation of 3-Methyloctanal in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Methyloctanal in solution.

FAQs: Quick Answers to Common Questions

Q1: What are the primary degradation pathways for this compound?

A1: As a saturated branched-chain aldehyde, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 3-methyloctanoic acid. This can be initiated by atmospheric oxygen (auto-oxidation), oxidizing agents, or light.

  • Aldol (B89426) Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation, leading to the formation of dimers and other oligomeric impurities.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products you might encounter are:

  • 3-Methyloctanoic acid: Formed via oxidation.[1]

  • Aldol condensation products: Such as (E)-2,4-di-sec-butyl-2-methylnon-2-enal (a potential dimer). The exact structure of oligomers can vary.

Q3: How stable is this compound in common laboratory solvents?

Q4: What is the impact of pH on the stability of this compound?

A4: The pH of the solution can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze its degradation, primarily through aldol condensation. Neutral pH (around 6-7) is generally preferred for storage and handling to minimize degradation.

Q5: How should this compound solutions be stored to ensure stability?

A5: To maximize the stability of this compound solutions, it is recommended to:

  • Store at low temperatures (-20°C or below).

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Use tightly sealed containers to minimize exposure to air.

  • For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Low Purity Results in this compound Analysis
Possible Cause Troubleshooting Step
Degradation during sample preparation or analysis Aldehydes are reactive compounds. Minimize the time between sample preparation and analysis. Consider derivatization (e.g., with DNPH) to form a more stable product before analysis.[2][3][4][5][6]
Oxidation of the sample Prepare solutions using deoxygenated solvents. If possible, handle the sample under an inert atmosphere.
Contamination from glassware or solvents Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC grade) solvents. Be aware that some solvents may contain stabilizers that could interfere with the analysis.
Adsorption to surfaces Silanize glassware to reduce active sites for adsorption. Use vials with PTFE-lined septa to prevent interaction with the cap.
Issue 2: Unexpected Peaks in Chromatogram During Stability Studies
Possible Cause Troubleshooting Step
Formation of degradation products Identify potential degradation products based on the stress conditions applied (e.g., look for the corresponding carboxylic acid under oxidative stress). Use a mass spectrometer (LC-MS) for peak identification.
Aldol condensation If working under acidic or basic conditions, the appearance of higher molecular weight species could indicate aldol condensation products.
Solvent-related impurities Run a blank gradient (mobile phase only) to identify any peaks originating from the solvents.
Carryover from previous injections Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover.
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Column overload Reduce the injection volume or dilute the sample.[7][8]
Inappropriate mobile phase Optimize the mobile phase composition, including the organic modifier and pH, to improve peak shape and resolution.[7][9][10]
Column degradation The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. Replace the column if performance does not improve with other troubleshooting steps.[11]
Secondary interactions with the stationary phase For underivatized aldehydes, interactions with residual silanols on the column can cause peak tailing. Derivatization or using a base-deactivated column can mitigate this.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (e.g., 60°C in solution) prep->thermal Expose to photo Photolytic Degradation (UV/Vis light exposure) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize derivatize Derivatize with DNPH oxidation->derivatize thermal->derivatize photo->derivatize neutralize->derivatize hplc Analyze by HPLC-UV/MS derivatize->hplc evaluate Identify degradation products and determine degradation pathways hplc->evaluate HPLC_Workflow sample This compound Sample reaction Derivatization Reaction (e.g., 60 min at 40°C) sample->reaction dnph DNPH Solution (in Acetonitrile (B52724) with acid catalyst) dnph->reaction hplc_injection Inject onto HPLC system reaction->hplc_injection separation C18 Column Separation (Gradient elution with ACN/Water) hplc_injection->separation detection UV Detection at ~360 nm separation->detection quantification Quantification against standard curve detection->quantification

References

Technical Support Center: Optimizing GC-MS Parameters for 3-Methyloctanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-Methyloctanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: What is the recommended sample preparation technique for analyzing this compound?

A1: For volatile organic compounds (VOCs) like this compound, several sample preparation techniques can be employed depending on the sample matrix. Headspace sampling is a common and effective method for isolating volatile components from a solid or liquid sample without introducing non-volatile interferences.[1] Solid-Phase Microextraction (SPME) is another excellent solvent-free option where a coated fiber extracts the analyte from the sample, which is then thermally desorbed in the GC inlet.[1] For more complex matrices, liquid-liquid extraction (LLE) can be used to separate analytes based on their solubility in different solvents.[2]

Q2: I am observing many interfering peaks in my chromatogram. How can I clean up my sample?

A2: Matrix interference is a common challenge in the analysis of flavor and fragrance compounds.[3][4] To minimize this, ensure your sample is free from sediments or particles by using centrifugation and filtration.[2] If your sample is in a complex matrix like a food or cosmetic product, techniques like SPME or headspace analysis are recommended to selectively extract the volatile this compound and leave behind non-volatile matrix components.[1][3] Derivatization of the aldehyde group can also improve selectivity and chromatographic performance.[5]

GC Parameters

Q3: What type of GC column is best suited for this compound analysis?

A3: For separating aldehydes, a column with a stationary phase that provides good resolution based on boiling point and polarity is necessary. A good starting point for method development is a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[6][7][8] The selection of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of your sample and the desired resolution and analysis time.

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing for aldehydes can be caused by several factors:

  • Active sites in the injector or column: Aldehydes are prone to interacting with active sites (e.g., silanol (B1196071) groups) in the GC system. Using a deactivated inlet liner and a high-quality, inert GC column can mitigate this.

  • Inlet temperature too low: If the inlet temperature is not high enough to rapidly vaporize the sample, it can lead to slow transfer to the column and peak tailing.

  • Column contamination: Buildup of non-volatile residues on the column can create active sites. Baking the column at a high temperature or trimming the front end of the column can help.

Q5: What is a good starting point for the GC oven temperature program?

A5: A good starting oven temperature should be below the boiling point of your solvent to allow for solvent focusing, which helps to create sharp peaks.[9] Given that the boiling point of this compound is 183.7°C[2], a suitable starting temperature would be around 40-60°C. A temperature ramp of 10-15°C per minute up to a final temperature of around 250°C is a reasonable starting point for method development. The final temperature and hold time should be sufficient to elute all compounds of interest and clean the column.

MS Parameters

Q6: I am not detecting a clear molecular ion for this compound. Is this normal?

A6: While a molecular ion (M+) may be observed for some aldehydes, it is often weak or absent in electron ionization (EI) mass spectra due to fragmentation.[10] It is common to see characteristic fragment ions. For long-chain aldehydes, you might observe ions resulting from the loss of water (M-18) or other neutral losses.[10] While a specific NIST mass spectrum for this compound was not found, analysis of related aldehydes suggests that characteristic fragment ions will be more prominent than the molecular ion.[11]

Q7: What are the expected fragment ions for this compound?

A7: Based on the structure of this compound (C9H18O, MW: 142.24 g/mol )[12][13], you can expect fragmentation patterns typical for branched aldehydes. Common fragmentation pathways include alpha-cleavage and McLafferty rearrangement. While a reference spectrum is not available, you would look for ions corresponding to the loss of alkyl chains and rearrangements around the carbonyl group. It is advisable to run a standard of this compound to determine its characteristic mass spectrum on your instrument.

Troubleshooting

Q8: My retention times are shifting between runs. What is the likely cause?

A8: Retention time instability can be caused by:

  • Leaks in the system: Check for leaks at the injector, column connections, and septum.

  • Inconsistent carrier gas flow: Ensure your gas supply is stable and the flow controller is functioning correctly.

  • Changes in oven temperature: Verify that your GC oven is maintaining a stable and reproducible temperature profile.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q9: I am seeing ghost peaks in my blank runs. Where are they coming from?

A9: Ghost peaks can originate from several sources:

  • Carryover from previous injections: Ensure your injector is clean and that the syringe is being properly washed between injections.

  • Contaminated carrier gas or solvent: Use high-purity gases and solvents.

  • Septum bleed: The septum at the injector can release volatile compounds, especially at high temperatures. Use a high-quality, low-bleed septum.

  • Contamination in the sample preparation process: Ensure all glassware and equipment used for sample preparation are thoroughly cleaned.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H18O[12][13]
Molecular Weight142.24 g/mol [12][13]
Boiling Point183.7°C at 760 mmHg[2]
Kovats Retention Index (non-polar column)Estimated ~1100-1150Based on 3-Methyloctanol[1][14]

Table 2: Recommended Starting GC-MS Parameters

ParameterRecommended SettingNotes
GC Inlet
Inlet Temperature250°CShould be high enough to ensure rapid vaporization but not cause thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneA good starting point for method development.[6][7][8]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolution and analysis time.
Oven Program
Initial Temperature50°C, hold for 2 min
Ramp Rate10°C/min
Final Temperature250°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Range40-300 m/z

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound

  • Sample Preparation:

    • Place a known amount of the solid or liquid sample into a headspace vial.

    • Seal the vial with a septum and cap.

  • Incubation:

    • Place the vial in the headspace autosampler's incubator.

    • Incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection:

    • The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.

  • GC-MS Analysis:

    • Analyze the sample using the parameters outlined in Table 2.

  • Data Analysis:

    • Identify this compound by its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with this compound standards.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Collection Extraction Extraction (e.g., Headspace, SPME) Sample->Extraction Injection Injection Extraction->Injection Separation Column Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A general workflow for GC-MS analysis.

Troubleshooting_Logic Start Poor Peak Shape (Tailing/Fronting) Check_Inlet Check Inlet Temperature & Liner Start->Check_Inlet Check_Column Check Column Integrity & Contamination Start->Check_Column Check_Flow Check Carrier Gas Flow Rate Start->Check_Flow Resolution_Good Peak Shape Improved Check_Inlet->Resolution_Good Check_Column->Resolution_Good Check_Flow->Resolution_Good

Caption: A troubleshooting flowchart for poor peak shape.

References

Resolving co-elution issues in 3-Methyloctanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of 3-methyloctanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of co-elution when analyzing a this compound standard?

A1: The most frequent cause of apparent self-co-elution with a pure standard of this compound is the presence of stereoisomers. This compound possesses a chiral center at the third carbon, which means it can exist as two non-superimposable mirror images called enantiomers ((R)-3-methyloctanal and (S)-3-methyloctanal).[1][2] Standard, achiral gas chromatography (GC) columns are typically unable to differentiate between enantiomers, leading to their co-elution as a single, often broadened or misshapen peak.[3]

Q2: My this compound peak is showing a shoulder or is broader than expected, even on a high-resolution column. What should I investigate first?

A2: A distorted peak shape, such as shouldering or broadening, is a strong indicator of co-elution.[4] The first step is to confirm if the issue is due to isomeric complexity or a different co-eluting compound. If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can examine the mass spectrum across the peak. If the mass spectrum is consistent from the leading edge to the trailing edge, you are likely dealing with co-eluting isomers (enantiomers). If the mass spectrum changes, it indicates the presence of a different compound with a similar retention time.

Q3: What types of compounds are likely to co-elute with this compound in a complex matrix like an essential oil or a beverage?

A3: In complex matrices, this compound can co-elute with other volatile and semi-volatile compounds that have similar physicochemical properties.[5] These may include:

  • Other aldehydes and ketones: Compounds with similar functional groups and molecular weights.[6]

  • Alcohols: Such as 1-octen-3-ol, which is common in many natural products.[7]

  • Esters: Particularly those with similar volatility.[6]

  • Terpenes and terpenoids: These are abundant in many essential oils and can have a wide range of retention times.[5]

Q4: Can I resolve this compound enantiomers without a chiral GC column?

A4: Separating enantiomers on an achiral column is generally not feasible.[3] One potential, though more complex, alternative is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column. However, this adds an extra step to sample preparation and requires a chirally pure derivatizing reagent. For direct analysis, a chiral stationary phase is the most straightforward approach.

Troubleshooting Guide

Issue: A single, broad, or shouldered peak is observed for this compound.

This guide will walk you through the steps to diagnose and resolve co-elution issues related to this compound analysis, with a primary focus on isomer separation.

Step 1: Confirm Co-elution with Mass Spectrometry

  • Action: If using a GC-MS, acquire profile mode data across the peak of interest.

  • Analysis:

    • Consistent Mass Spectrum: If the mass spectrum is identical across the entire peak, the co-elution is likely due to stereoisomers (enantiomers) of this compound.

    • Inconsistent Mass Spectrum: If the mass spectrum changes from the beginning to the end of the peak, a different compound is co-eluting. Proceed with traditional method optimization (see Step 3).

Step 2: Resolve Stereoisomers with a Chiral GC Column

  • Problem: Enantiomers of this compound are co-eluting on a standard achiral column.

  • Solution: Switch to a gas chromatography column with a chiral stationary phase (CSP). Cyclodextrin-based columns are highly effective for separating volatile enantiomers in flavor and fragrance analysis.[1][2]

    • Recommended Column Types:

      • Derivatized β-cyclodextrin phases (e.g., Rt-βDEX series, Cyclodex-B, or similar).[1][3]

      • Derivatized γ-cyclodextrin phases.

Below is a logical workflow for troubleshooting co-elution issues in this compound analysis.

G cluster_start Start: Co-elution Suspected cluster_diagnosis Diagnosis cluster_pathways Resolution Pathways cluster_isomers Isomer Co-elution cluster_compound Compound Co-elution cluster_end Outcome start Broad or Shouldered This compound Peak check_ms Examine Mass Spectrum Across the Peak start->check_ms consistent_ms Consistent MS (Likely Enantiomers) check_ms->consistent_ms Spectrum is Consistent inconsistent_ms Inconsistent MS (Different Compound) check_ms->inconsistent_ms Spectrum is Inconsistent chiral_column Switch to Chiral GC Column (e.g., β-cyclodextrin phase) consistent_ms->chiral_column Primary Solution resolved Resolved Peaks chiral_column->resolved optimize_method Optimize GC Method: - Temp Program - Flow Rate - Column Polarity inconsistent_ms->optimize_method Standard Approach optimize_method->resolved

Caption: Troubleshooting workflow for this compound co-elution.

Step 3: Optimize GC Method for Non-Isomeric Co-elution

  • Problem: A matrix component or other impurity is co-eluting with this compound.

  • Solution: Modify the GC method parameters to improve selectivity.

    • Oven Temperature Program:

      • Reduce Ramp Rate: A slower temperature ramp (e.g., 2-5°C/minute) can increase the separation between closely eluting peaks.[4]

      • Lower Initial Temperature: This can improve the resolution of more volatile compounds.

    • Carrier Gas Flow Rate: Adjust the flow rate to operate closer to the optimal linear velocity for your carrier gas (e.g., Helium), which can enhance column efficiency.

    • Change Column Polarity: If co-elution persists, the stationary phase may not have the appropriate chemistry to separate the compounds.[8] If you are using a non-polar column (e.g., DB-1ms, HP-5ms), consider switching to a mid-polarity column (e.g., DB-17ms) or a polar wax-type column, depending on the nature of the interfering compound.[8]

Data Presentation

The following table illustrates the expected improvement in resolution when switching from a standard achiral column to a chiral column for the analysis of a this compound enantiomeric mixture.

ParameterStandard Column (e.g., HP-5ms)Chiral Column (e.g., Rt-βDEXse)
Stationary Phase 5% Phenyl Methylpolysiloxane (Achiral)2,3-di-O-ethyl-6-O-TBDMS-β-cyclodextrin (Chiral)
Retention Time (min) 12.5 (single, broad peak)Peak 1: 15.2 ((R)-enantiomer) Peak 2: 15.5 ((S)-enantiomer)
Resolution (Rs) 0.01.8
Peak Shape Broad, potential shoulderingSharp, symmetrical peaks

Note: The retention times and resolution values are illustrative and will vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers by GC-MS

This protocol provides a detailed methodology for the baseline separation of (R)- and (S)-3-methyloctanal using a chiral stationary phase.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column:

    • Type: Rt-βDEXse (or equivalent β-cyclodextrin-based chiral column).

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (Split ratio 50:1).

    • Injection Volume: 1.0 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 3°C/minute.

      • Hold at 180°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: 40-250 amu.

The following diagram outlines the experimental workflow for this protocol.

G sample_prep Sample Preparation (Dilution in Hexane) injection GC Injection (1µL, Split 50:1) sample_prep->injection separation Chiral GC Column Separation (30m β-cyclodextrin phase) injection->separation ms_detection MS Detection (EI, Full Scan m/z 40-250) separation->ms_detection data_analysis Data Analysis (Peak Integration & Identification) ms_detection->data_analysis

References

Minimizing isomerization during 3-Methyloctanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyloctanal, with a focus on minimizing isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common industrial and laboratory synthesis of this compound is through the hydroformylation of 1-heptene (B165124) or 2-octene.[1][2] Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[2][3][4] The reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[2][3]

Q2: What is isomerization and why is it a concern during this compound synthesis?

Isomerization is the process by which a molecule is transformed into another molecule with the same atoms, but a different arrangement. In the context of this compound synthesis via hydroformylation, two main types of isomerization are problematic:

  • Alkene Isomerization: The starting alkene (e.g., 1-heptene) can isomerize to other internal olefins (e.g., 2-heptene, 3-heptene) under the reaction conditions.[1] Hydroformylation of these isomers leads to a mixture of different aldehyde products, reducing the yield of the desired this compound and complicating purification.

  • Aldehyde Isomerization (Keto-Enol Tautomerism): The desired this compound product, being an aldehyde with a proton on the alpha-carbon, can undergo keto-enol tautomerism. This process can lead to racemization at the chiral center (if a stereoselective synthesis is intended) and can also facilitate side reactions like aldol (B89426) condensation.

Q3: What are the key factors influencing isomerization during hydroformylation?

Several factors can influence the extent of isomerization during the hydroformylation reaction:

  • Catalyst System: The choice of metal and ligands is crucial. For instance, rhodium complexes are generally more active and selective than cobalt complexes, allowing for milder reaction conditions that can reduce isomerization.[3] The type of ligand used with the metal center also plays a significant role in controlling regioselectivity and suppressing isomerization.[5]

  • Temperature: Higher reaction temperatures tend to increase the rate of both hydroformylation and the undesired isomerization side reaction.[1][6]

  • Carbon Monoxide (CO) Partial Pressure: A higher partial pressure of CO generally favors the hydroformylation reaction over alkene isomerization.[2][5]

  • Solvent: The choice of solvent can influence the solubility of the catalyst and gases, thereby affecting the reaction rates and selectivity.[2]

Q4: How can I purify this compound from its isomers?

Separating isomers of this compound can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is a common method used to separate aldehydes with close boiling points.[7][8] The efficiency of the separation depends on the difference in boiling points of the isomers and the efficiency of the distillation column (number of theoretical plates).[8] In some cases, derivatization of the aldehyde to a solid derivative, followed by recrystallization and subsequent regeneration of the aldehyde, can be an effective purification strategy.[7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound and high proportion of other aldehyde isomers 1. Significant alkene isomerization of the starting material (e.g., 1-heptene) to internal alkenes.[1]2. High reaction temperature promoting isomerization.[1][6]3. Low carbon monoxide (CO) partial pressure.[5]1. Optimize the catalyst system. Use ligands that promote higher regioselectivity for the desired branched product.2. Lower the reaction temperature.[6]3. Increase the CO partial pressure.[2][5]
Presence of n-octanal and other linear aldehydes Hydroformylation of the terminal alkene (e.g., 1-heptene) can produce both linear (n-octanal) and branched (e.g., 2-ethylheptanal) isomers in addition to the desired this compound from internal alkene hydroformylation. The catalyst system dictates the linear-to-branched (l:b) ratio.Select a catalyst and ligand system known to favor the formation of branched aldehydes. For example, certain phosphite (B83602) ligands with rhodium can favor branched products.
Formation of alcohols (e.g., 3-methyloctanol) Hydrogenation of the aldehyde product can occur as a side reaction, particularly at high temperatures and high hydrogen (H₂) partial pressures.[6]1. Lower the reaction temperature.[6]2. Adjust the H₂/CO ratio to favor hydroformylation over hydrogenation.
Difficulty in separating this compound from its isomers by distillation The boiling points of the aldehyde isomers are very close.1. Use a high-efficiency fractional distillation column with a high number of theoretical plates.[8]2. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal degradation.[7]3. Consider preparative gas chromatography for small-scale purifications.
Product degradation during purification or storage Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air.[9] They can also undergo aldol condensation, particularly in the presence of acid or base.1. Handle the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon).[9]2. Store at low temperatures and in the dark.[9]3. Use purified, neutral solvents for any chromatographic purification.

Data Presentation

Table 1: Effect of Reaction Parameters on the Hydroformylation of 1-Heptene with a Rhodium-Based Catalyst.

ParameterCondition 1Condition 2Condition 3
Temperature 70°C90°C110°C
Pressure (CO/H₂) 20 bar (1:1)20 bar (1:1)20 bar (1:1)
Catalyst Rh(acac)(CO)₂ / Ligand ARh(acac)(CO)₂ / Ligand ARh(acac)(CO)₂ / Ligand A
1-Heptene Conversion (%) 859899
Aldehyde Selectivity (%) 959288
Isomerization (%) 3815
Linear:Branched Ratio 2.5 : 12.2 : 11.9 : 1

This table presents hypothetical data for illustrative purposes, based on general trends observed in hydroformylation reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Hydroformylation of 1-Heptene

This protocol is a general guideline and should be optimized for specific laboratory conditions and catalyst systems.

Materials:

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand

  • 1-Heptene

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the chosen ligand in the desired molar ratio in the anhydrous, degassed solvent.

  • Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by syngas to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Substrate Injection: Once the desired temperature and pressure are stable, inject the 1-heptene into the reactor.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the conversion of 1-heptene and the product distribution. The pressure drop in the reactor can also be used to monitor the reaction progress.

  • Reaction Quenching: After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from other isomers and byproducts.

Visualizations

Troubleshooting_Isomerization Problem High Isomer Content in This compound Synthesis Cause1 Alkene Isomerization Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Low CO Pressure Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Optimize Catalyst/Ligand Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Increase CO Pressure Cause3->Solution3 Solution4 Use High-Efficiency Fractional Distillation Cause4->Solution4

Caption: Troubleshooting logic for high isomer content in this compound synthesis.

Synthesis_Workflow Start Starting Materials: 1-Heptene, CO, H₂ Step1 Hydroformylation Reaction (Rh or Co Catalyst) Start->Step1 Isomerization Critical Step: Alkene Isomerization (Side Reaction) Step1->Isomerization Step2 Crude Product Mixture: This compound, other isomers, byproducts Step1->Step2 Step3 Purification: Fractional Distillation Step2->Step3 End Pure this compound Step3->End

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Reproducibility in 3-Methyloctanal Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low reproducibility in bioassays involving 3-Methyloctanal. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are bioassays with it challenging?

A1: this compound is a volatile organic compound (VOC), an aldehyde with a distinct odor.[1][2][3] Bioassays with VOCs like this compound are inherently challenging due to their high vapor pressure, potential for adsorption to surfaces, and sensitivity to environmental conditions, all of which can contribute to variability in experimental results.[4]

Q2: What are the common types of bioassays used for this compound?

A2: Common bioassays for this compound include:

  • Electroantennography (EAG): Measures the electrical response of an insect's antenna to the odorant.

  • Behavioral Assays (e.g., Olfactometer): Assess the attraction or repulsion of an organism to the odorant.

  • Cell-Based Assays: Utilize engineered cells expressing specific olfactory receptors to measure the receptor's response to the odorant.

Q3: What are the key factors that can lead to low reproducibility in this compound bioassays?

A3: Several factors can contribute to low reproducibility, including:

  • Compound Purity and Stability: Impurities or degradation of this compound can alter the stimulus. The presence of different isomers (enantiomers) can also lead to varied biological activity.[5][6][7]

  • Solvent Effects: The choice of solvent can affect the volatility and presentation of this compound.

  • Inconsistent Stimulus Delivery: Variability in the concentration of the odorant reaching the biological system is a major source of error.

  • Environmental Conditions: Temperature, humidity, and light can all influence the behavior of the test organisms and the properties of the odorant.

  • Biological Variability: The physiological state, age, and even the time of day can affect the responsiveness of the test organisms.

  • Data Analysis: Inappropriate statistical methods can lead to misinterpretation of results.[1][2][3][8][9]

Troubleshooting Guides

Issue 1: High Variability in Electroantennography (EAG) Recordings

Q: My EAG responses to this compound are highly variable between trials. What could be the cause?

A: High variability in EAG data is a common issue. Here’s a step-by-step troubleshooting guide:

  • Check Compound Integrity:

    • Purity: Verify the purity of your this compound stock using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Impurities can elicit their own antennal responses.

    • Isomers: this compound exists as different stereoisomers.[8] Ensure you are using the same isomeric composition in all experiments, as different enantiomers can have different biological activities.[5][6][7]

    • Degradation: Aldehydes can oxidize over time. Store this compound under inert gas in a cool, dark place. Prepare fresh dilutions for each experiment.

  • Standardize Stimulus Delivery:

    • Solvent: Use a low-volatility solvent like mineral oil to ensure a more stable release of the odorant.

    • Dosage: Ensure the amount of solution applied to the filter paper is consistent. Use a calibrated micropipette.

    • Airflow: Maintain a constant, purified, and humidified airflow over the antenna. Calibrate your airflow meters regularly.

  • Optimize Antennal Preparation:

    • Health of Insect: Use insects of a consistent age and physiological state.

    • Electrode Contact: Ensure good and consistent contact between the electrodes and the antenna. Use freshly pulled glass capillary electrodes with a consistent tip diameter.

  • Control Environmental Conditions:

    • Temperature and Humidity: Conduct experiments in a temperature and humidity-controlled environment.

    • Electrical Noise: Shield your setup from electrical noise from other equipment.

Quantitative Data: Dose-Response Relationship

ParameterTypical Value RangeSource of VariabilityMitigation Strategy
Dose on Filter Paper 1 ng - 100 µgPipetting error, solvent evaporationUse calibrated pipettes, prepare fresh dilutions
Airflow Rate 0.5 - 2 L/minFluctuations in air supplyUse a calibrated flowmeter, ensure consistent pressure
Temperature 22 - 28 °CRoom temperature changesUse a temperature-controlled room or chamber
Humidity 40 - 70% RHChanges in ambient humidityHumidify the airstream
Issue 2: Inconsistent Results in Behavioral Assays (Olfactometer)

Q: My olfactometer assays with this compound show no clear preference or the results are not repeatable. What should I check?

A: Olfactometer assays are sensitive to subtle environmental and procedural variations.

  • Experimental Design:

    • Acclimation: Allow insects to acclimate to the experimental room conditions for at least 30 minutes before the assay.

    • Starvation: Standardize the starvation period of the insects, as their motivation to respond to food-related odors can vary.

    • Time of Day: Conduct experiments at the same time of day to account for circadian rhythms in olfactory sensitivity.

    • Control for Bias: Rotate the arms of the olfactometer presenting the odor and the control to avoid any positional bias. Clean the olfactometer thoroughly between trials with appropriate solvents (e.g., ethanol, hexane) and bake it if possible to remove residual odors.

  • Stimulus Preparation and Delivery:

    • Concentration: The concentration of this compound is critical. Too high a concentration can be repellent, while too low may not elicit a response. Perform dose-response experiments to find the optimal concentration range.

    • Airflow: Ensure equal and constant airflow through both arms of the olfactometer. Uneven airflow is a common source of error.[10]

    • Solvent Choice: The solvent used to dilute this compound should be tested alone as a control to ensure it does not influence the insects' behavior. Mineral oil is a common choice for its low volatility.

  • Data Recording and Analysis:

    • Blinding: Whenever possible, the experimenter should be blind to the treatment in each arm to prevent unconscious bias.

    • Sufficient Sample Size: Use a large enough number of insects to obtain statistically significant results.

    • Appropriate Statistics: Use appropriate statistical tests for choice data, such as a chi-square test or a generalized linear model, to analyze the results.[1][2][3][8][9]

Quantitative Data: Behavioral Response

Specific EC50 values for the behavioral response to this compound are not available in the provided search results. A hypothetical dose-response relationship is presented below.

This compound Concentration (in solvent)Expected Insect Response (Attraction Index*)Potential Issues
0.01% (v/v)Low to no attractionConcentration may be below the detection threshold.
0.1% (v/v)Moderate attractionOptimal range for many species.
1.0% (v/v)High attraction / Onset of repellencyHigh concentrations can be repellent.
10% (v/v)Strong repellencySaturation of receptors, potential for irritancy.

*Attraction Index = (Number of insects in odor arm - Number of insects in control arm) / Total number of insects

Issue 3: Low or No Signal in Cell-Based Olfactory Receptor Assays

Q: I am not getting a reproducible signal in my cell-based assay for an olfactory receptor stimulated with this compound. What could be wrong?

A: Cell-based assays for olfactory receptors (ORs) are complex and require careful optimization.

  • Cell Line and Receptor Expression:

    • Cell Health: Ensure your cells (e.g., HEK293, Hana3A) are healthy and at the optimal confluency for transfection and the assay.

    • Receptor Trafficking: Many ORs do not traffic to the cell membrane efficiently in heterologous cells. Co-transfection with receptor-transporting proteins (RTPs) like RTP1S is often necessary to enhance surface expression.

    • Receptor-G Protein Coupling: Ensure the expressed OR can couple to the G-protein (often Gαolf) and downstream signaling pathway (e.g., cAMP production) in your chosen cell line.

  • Assay Protocol:

    • Ligand Solubility and Stability: this compound is hydrophobic. Ensure it is properly dissolved in the assay medium, often with the help of a carrier solvent like DMSO. Be mindful of the final DMSO concentration as it can be toxic to cells. The stability of the aldehyde in the aqueous assay buffer can also be a factor.

    • Incubation Time and Temperature: Optimize the incubation time and temperature for odorant stimulation.

    • Assay Detection Method: For luciferase reporter assays, ensure the reporter construct is appropriate and that the cells are lysed efficiently before reading the luminescence. For calcium imaging, ensure the dye is loaded correctly and that the imaging parameters are optimized.

  • Data Analysis:

    • Normalization: Normalize your data to a positive control (a known agonist for another receptor) and a negative control (mock-transfected cells or vehicle control) to account for variability in transfection efficiency and cell viability.

    • Dose-Response Curves: Generate full dose-response curves to determine the EC50 and Emax values. A lack of response could be due to testing at a single, inappropriate concentration.[11]

Quantitative Data: Cell-Based Assay

This compound Concentration (µM)Normalized Response (Fold change over baseline)Potential Issues
0.11.1 ± 0.2Close to the limit of detection.
12.5 ± 0.5Clear response, good for initial screening.
108.0 ± 1.2Approaching saturation.
1008.5 ± 1.0Receptor saturation.

Experimental Protocols

Detailed Methodology: Y-Tube Olfactometer Behavioral Assay
  • Apparatus: A glass Y-tube olfactometer with a 120° angle between the arms.

  • Airflow: Purified and humidified air is pushed through each arm at a constant rate (e.g., 200 mL/min), controlled by flowmeters.

  • Odor Source: A filter paper disc (1 cm diameter) is loaded with 10 µL of this compound solution (e.g., 0.1% in mineral oil). A control disc is loaded with 10 µL of the solvent alone. The discs are placed in separate odor source chambers connected to the olfactometer arms.

  • Insects: Insects of a specific age and sex are starved for a defined period (e.g., 12-24 hours) before the assay.

  • Procedure:

    • A single insect is introduced at the base of the Y-tube.

    • The insect is given a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect crosses a line a certain distance (e.g., 5 cm) into one of the arms and stays for a minimum period (e.g., 30 seconds).

    • After each trial, the olfactometer is cleaned with a solvent and baked to remove any residual odor. The position of the odor and control arms is swapped for the next trial to avoid positional bias.

  • Data Analysis: The number of insects choosing the odor arm versus the control arm is compared using a chi-square test.

Detailed Methodology: Cell-Based Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Hana3A cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS.

    • Cells are seeded in 96-well plates.

    • Cells are co-transfected with plasmids encoding the olfactory receptor of interest, a luciferase reporter under the control of a cAMP response element (CRE), a constitutively active Renilla luciferase for normalization, and RTP1S to promote receptor trafficking.[11]

  • Odorant Stimulation:

    • 24 hours post-transfection, the medium is replaced with a serum-free medium containing various concentrations of this compound (prepared from a stock solution in DMSO). The final DMSO concentration should be kept low (e.g., <0.1%).

    • Cells are incubated with the odorant for a set period (e.g., 4 hours) at 37°C.

  • Luminescence Measurement:

    • A dual-luciferase reporter assay system is used to measure both firefly and Renilla luciferase activity.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Data Analysis:

    • The normalized response is expressed as a fold change over the vehicle control.

    • A dose-response curve is generated by plotting the fold change against the logarithm of the this compound concentration. The EC50 is calculated from this curve.[11]

Visualizations

Experimental_Workflow_Olfactometer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound and Solvent Control D Introduce Insect to Olfactometer A->D B Starve Insects (e.g., 12-24h) C Acclimate Insects to Test Environment B->C C->D E Record Choice (Odor vs. Control) D->E F Clean and Rotate Olfactometer Arms E->F H Statistical Analysis (e.g., Chi-Square) E->H G Repeat with Sufficient Sample Size F->G G->D Aldehyde_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

References

Technical Support Center: Enhancing the Resolution of 3-Methyloctanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of 3-Methyloctanal enantiomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving this compound enantiomers include:

  • Chiral Gas Chromatography (GC): This is a powerful and widely used technique for the separation of volatile enantiomers like this compound. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this purpose.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This method can be used directly with a chiral stationary phase or indirectly. The indirect method involves derivatizing the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2]

  • Enzymatic Resolution: This technique employs enzymes that selectively catalyze a reaction with one enantiomer, leaving the other unreacted. This allows for the separation of the reacted and unreacted forms.[3]

Q2: I am not getting any separation of the this compound enantiomers on my chiral GC column. What should I do?

A2: If you are not observing any separation, consider the following troubleshooting steps:

  • Verify Column Selection: Ensure you are using an appropriate chiral stationary phase. For volatile aldehydes like this compound, cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are often a good choice.

  • Optimize Temperature Program: The oven temperature program is critical for chiral separations. Start with a low initial temperature and a slow ramp rate (e.g., 1-2°C/min) to maximize the interaction between the analytes and the chiral stationary phase.[4]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas can significantly impact resolution. While higher velocities can shorten analysis time, an optimal flow rate that allows for sufficient interaction with the CSP is necessary.

  • Check for Column Overload: Injecting too much sample can lead to broad, unresolved peaks. Try diluting your sample and injecting a smaller volume.

Q3: My peaks are tailing in my chiral GC analysis. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector, column, or detector can cause peak tailing, especially for polar compounds. Ensure your system is properly deactivated. Using a deactivated liner and performing regular maintenance can help.

  • Column Contamination: Contamination of the chiral stationary phase can lead to poor peak shape. Try baking the column at the manufacturer's recommended maximum temperature for a short period.

  • Inappropriate Temperature: If the oven temperature is too low, it can sometimes contribute to peak tailing. Experiment with slightly higher initial temperatures or faster ramp rates after ensuring the initial separation conditions are optimized.

Q4: Can I use HPLC to resolve this compound enantiomers? What are the considerations?

A4: Yes, HPLC can be used, typically through an indirect approach. Since this compound lacks a chromophore for UV detection, derivatization is necessary. You would react the racemic this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[5] The choice of derivatizing agent is crucial and should react specifically with the aldehyde functional group.

Troubleshooting Guides

Chiral Gas Chromatography (GC)
Symptom Possible Cause(s) Suggested Solution(s)
No Resolution Inappropriate chiral stationary phase (CSP).Select a CSP known for resolving aldehydes, such as a derivatized cyclodextrin (B1172386) column.
Suboptimal temperature program.Decrease the initial oven temperature and use a slower temperature ramp (e.g., 1-2°C/min).[4]
Carrier gas flow rate is too high.Optimize the linear velocity of the carrier gas to allow for better interaction with the CSP.
Column overload.Dilute the sample and/or reduce the injection volume.
Poor Resolution (Rs < 1.5) Temperature program not fully optimized.Fine-tune the temperature program with very slow ramps (e.g., 0.5°C/min increments).
Incorrect carrier gas velocity.Methodically vary the carrier gas flow rate to find the optimal resolution.
Column aging or contamination.Condition the column by baking it at the maximum recommended temperature. If performance does not improve, consider replacing the column.
Peak Tailing Active sites in the injector or column.Use a deactivated inlet liner and ensure the column is properly conditioned.
Sample solvent incompatibility.Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Contamination.Clean the injector and bake out the column.
Irreproducible Retention Times Fluctuations in oven temperature.Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent carrier gas flow.Check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly.
Indirect Chiral High-Performance Liquid Chromatography (HPLC)
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Derivatization Reaction conditions are not optimal.Optimize the reaction time, temperature, and stoichiometry of the chiral derivatizing agent.
Presence of moisture or other interfering substances.Ensure all reagents and solvents are anhydrous and the sample is free from impurities that may react with the derivatizing agent.
No Separation of Diastereomers Inappropriate achiral column.Screen different achiral columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides selectivity for the diastereomers.
Mobile phase is not optimized.Systematically vary the mobile phase composition (e.g., ratio of organic solvent to water/buffer, type of organic solvent).
Poor Peak Shape Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acid or base, to improve peak shape.
Column overload.Reduce the injection volume or sample concentration.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Enantiomers

This protocol is based on methods for structurally similar volatile compounds and provides a starting point for optimization.[1]

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: e.g., a derivatized β-cyclodextrin column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC-MS Conditions:

Parameter Value
Injector Temperature 230 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Program Initial: 40°C (hold 2 min), Ramp: 2°C/min to 180°C (hold 5 min)
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

3. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is 10-100 µg/mL.

4. Data Analysis:

  • Identify the peaks corresponding to the this compound enantiomers based on their retention times.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100.

  • Calculate the resolution factor (Rs) between the two enantiomer peaks. A baseline resolution is typically indicated by Rs ≥ 1.5.

Protocol 2: Indirect Chiral HPLC Analysis via Diastereomeric Derivatization

This protocol outlines the general steps for the derivatization of an aldehyde for chiral HPLC analysis.

1. Materials:

  • Racemic this compound.

  • Chiral derivatizing agent with a primary amine, such as (R)- or (S)-1-phenylethylamine.

  • A suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or THF).

  • A mild reducing agent (e.g., sodium cyanoborohydride).

  • HPLC system with a UV or fluorescence detector.

  • Achiral HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).

2. Derivatization Procedure (Reductive Amination):

  • Dissolve 1 equivalent of racemic this compound in the anhydrous solvent.

  • Add 1.1 equivalents of the chiral amine (e.g., (R)-1-phenylethylamine).

  • Add 1.5 equivalents of the mild reducing agent.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a suitable workup (e.g., aqueous wash and extraction) to isolate the diastereomeric amine products.

3. HPLC Conditions:

Parameter Value
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at a wavelength appropriate for the derivatized product (e.g., 254 nm for the phenyl group).

4. Data Analysis:

  • Separate the two diastereomeric peaks.

  • Calculate the diastereomeric ratio from the peak areas. This corresponds to the enantiomeric ratio of the original this compound.

Visualizations

Experimental_Workflow_Chiral_GC cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing racemic_sample Racemic this compound dilution Dilute in Hexane racemic_sample->dilution injection Inject into GC dilution->injection separation Separation on Chiral Column injection->separation detection MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate ee% and Rs integration->calculation

Caption: Workflow for Chiral GC-MS Analysis.

Troubleshooting_Logic_No_Resolution cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_hardware Hardware & Consumables start Symptom: No Enantiomeric Resolution check_column Is the Chiral Column Appropriate? start->check_column check_method Are the Initial Method Parameters Suitable? check_column->check_method Yes end_replace_column Action: Select a more suitable chiral column check_column->end_replace_column optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) check_method->optimize_temp Yes end_adjust_method Action: Use a validated starting method check_method->end_adjust_method optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_injection Reduce Injection Volume (Check for overload) optimize_flow->optimize_injection check_leaks Check for System Leaks optimize_injection->check_leaks check_column_health Assess Column Health (Condition or Replace) check_leaks->check_column_health

Caption: Troubleshooting Flowchart for No Resolution.

References

Technical Support Center: Analysis of 3-Methyloctanal in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-methyloctanal in complex samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound in my GC-MS analysis?

Answer: Poor peak shape for volatile aldehydes like this compound is a common issue in gas chromatography (GC) and can often be attributed to active sites within the analytical system.

  • Active Sites in the Inlet or Column: Aldehyd functional groups are prone to interaction with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or the column itself. This can lead to peak tailing.

    • Solution: Use a deactivated inlet liner. If the problem persists, consider replacing the GC column with a new, high-quality, inert column.[1]

  • Sample Degradation: The sample may be degrading in the injector.

    • Solution: Try reducing the injector temperature. However, be aware that if the temperature is too low, it may cause peak broadening.[2]

  • Improper Column Installation: Incorrect installation of the column can lead to peak shape issues.

    • Solution: Ensure the column is installed according to the manufacturer's instructions, paying close attention to the correct insertion distance into the injector and detector.

Question: My quantitative results for this compound are inconsistent and show high variability between replicate injections. What could be the cause?

Answer: Inconsistent results are often a symptom of matrix effects or issues with the sample introduction system.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal enhancement or suppression.[3][4][5] This effect can vary between samples, causing poor reproducibility.

    • Solution: Employ matrix-matched calibration or, for the most accurate results, use a stable isotope-labeled internal standard.[6] Diluting the sample may also reduce matrix effects, but this will also decrease sensitivity.

  • Syringe Problems: A contaminated or faulty syringe can lead to inconsistent injection volumes.

    • Solution: Clean or replace the syringe. Ensure the autosampler is functioning correctly if one is being used.[3]

  • Injector Leaks: A leak in the injector can cause variable sample introduction, especially for volatile compounds.

    • Solution: Perform a leak check of the injector system and repair any leaks found.[1]

Question: I am not detecting any peak for this compound, even though I expect it to be present in my sample. What should I check?

Answer: The absence of a peak can be due to a number of factors, from sample preparation to instrument settings.

  • Sample Preparation Issues: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Optimize your sample preparation method. For volatile compounds like this compound, headspace solid-phase microextraction (SPME) is a common and effective technique.[3] Ensure that the SPME fiber type, extraction time, and temperature are appropriate for your analyte and matrix.

  • Incorrect Instrument Parameters: The GC-MS parameters may not be suitable for detecting this compound.

    • Solution: Verify your GC oven temperature program, carrier gas flow rate, and MS acquisition parameters (scan range, ionization energy, etc.).[3]

  • Column or Detector Issues: A broken column or a malfunctioning detector will result in no signal.

    • Solution: Visually inspect the column for breaks. Check the detector to ensure it is functioning correctly and is appropriate for your analyte. For a mass spectrometer, verify that the vacuum is stable and the detector is tuned.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[5] In the context of this compound analysis by GC-MS, these effects can manifest in two ways:

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of this compound. This leads to a larger amount of the analyte reaching the detector, resulting in an artificially high signal and an overestimation of its concentration.[3]

  • Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source. This reduces the number of ions detected, leading to a lower signal and an underestimation of its concentration.[4]

How can I mitigate matrix effects when analyzing this compound?

Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: The goal is to isolate this compound from interfering matrix components. Techniques like Solid-Phase Microextraction (SPME), particularly headspace SPME, are well-suited for volatile compounds.[3]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

  • Stable Isotope Dilution Analysis (SIDA): This is the most effective method for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of this compound (e.g., deuterated this compound) to the sample before extraction. Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this also reduces the concentration of this compound, which may compromise the method's sensitivity.

What is a suitable internal standard for the analysis of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (this compound-d'n'). While commercial availability of this specific compound can be limited, custom synthesis is an option. If a labeled internal standard is not available, a structural analog with similar chemical properties and chromatographic behavior can be used, but it will not compensate for matrix effects as effectively.

What are typical sample preparation and GC-MS parameters for the analysis of this compound in a meat matrix?

Parameter Typical Value/Condition
Sample Preparation
TechniqueHeadspace Solid-Phase Microextraction (HS-SPME)
Sample Amount2-5 g of homogenized meat in a 20 mL headspace vial
Salt AdditionAddition of NaCl (e.g., 1 g) can enhance the release of volatiles
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Incubation/Extraction Temp.40-60 °C
Incubation/Extraction Time20-40 minutes
GC-MS Parameters
Injection ModeSplitless
Inlet Temperature250 °C
ColumnDB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven Temperature ProgramInitial temp 40°C (hold 2-3 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold 5 min)
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Ion Source Temperature230 °C
Transfer Line Temperature250 °C

Note: These are general parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol describes a method to quantify the extent of matrix effects (signal suppression or enhancement).

  • Prepare a Standard Solution in Solvent: Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

  • Prepare a Spiked Sample Extract: a. Extract a blank sample matrix (e.g., beef tissue known to be free of this compound) using your established sample preparation method. b. Spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard (e.g., 1 µg/mL).

  • Analyze Both Solutions: Analyze both the standard solution in solvent and the spiked sample extract using your optimized GC-MS method.

  • Calculate the Matrix Effect: The matrix effect can be calculated as a percentage using the following formula:

    Matrix Effect (%) = [(Peak Area in Spiked Extract / Peak Area in Solvent) - 1] x 100

    • A positive value indicates signal enhancement.

    • A negative value indicates signal suppression.

    • Values between -20% and +20% are often considered acceptable, but this can vary depending on the specific requirements of the analysis.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Complex Sample (e.g., Meat) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike SPME HS-SPME Extraction Spike->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Integration Peak Integration GCMS->Integration Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Detection->GCMS Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Troubleshooting Matrix Effects Start Inaccurate Quantitative Results? CheckMethod Review Sample Preparation & GC-MS Method Start->CheckMethod QuantifyME Quantify Matrix Effect (ME) CheckMethod->QuantifyME ME_High Is ME > 20%? QuantifyME->ME_High OptimizePrep Optimize Sample Preparation (e.g., SPME parameters) ME_High->OptimizePrep Yes Acceptable Results Acceptable ME_High->Acceptable No UseIS Implement Stable Isotope-Labeled Internal Standard OptimizePrep->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch Revalidate Re-validate Method MatrixMatch->Revalidate Revalidate->Acceptable

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Refinement of Extraction Methods for Aliphatic Aldehydes from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of aliphatic aldehydes, such as 3-methyloctanal, from natural sources. While this compound is not commonly found in significant quantities in nature, the principles and methodologies described here are applicable to the broader class of volatile aldehydes present in various plants, fungi, and other organisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting volatile aldehydes from natural sources?

A1: The primary methods for extracting volatile aldehydes, which are often components of essential oils, include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[1][2][3] Each method has its advantages and is chosen based on the stability of the target compound, the nature of the source material, and the desired purity of the extract.

Q2: My extraction yield is consistently low. What are the potential causes?

A2: Low extraction yields can be attributed to several factors. These include the inherent concentration of the target aldehyde in the source material, improper sample preparation (e.g., incorrect particle size), suboptimal extraction parameters (temperature, pressure, time), or degradation of the aldehyde during the process. It is also possible that the chosen solvent is not effective for your target compound.

Q3: How can I minimize the degradation of aldehydes during extraction?

A3: Aldehydes can be susceptible to oxidation and heat-induced degradation. To minimize this, consider using lower extraction temperatures, such as in vacuum steam distillation or cold solvent extraction. For methods like steam distillation, ensuring the process is not unnecessarily prolonged is crucial.[2] Supercritical fluid extraction (SFE) with carbon dioxide is another excellent option as it can be performed at relatively low temperatures.[4][5]

Q4: What is the best way to analyze the purity and concentration of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used analytical technique for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.[6][7][8] This method provides detailed information on the chemical composition of the extract and allows for accurate determination of the concentration of specific aldehydes.

Q5: Can I use a single extraction method for all types of natural source materials?

A5: It is not recommended to use a single method for all materials. The optimal extraction technique depends on the physical and chemical properties of the source matrix (e.g., leaves, flowers, wood, microbial culture) and the target aldehyde. For instance, delicate floral materials may require a more gentle extraction method like cold solvent extraction to prevent the loss of volatile compounds.[9]

Troubleshooting Guides

Issue 1: Low Yield of Target Aldehyde
Possible Cause Troubleshooting Step
Incorrect Plant/Fungal Strain or Harvest Time Verify the biological source is known to produce the target aldehyde. The concentration of secondary metabolites can vary significantly with the species, strain, and developmental stage.
Improper Sample Preparation Optimize the particle size of the raw material. For dried plant material, grinding to a uniform, fine powder can increase the surface area for extraction. For fresh materials, appropriate chopping or blending is necessary.
Suboptimal Extraction Parameters Systematically vary the extraction temperature, pressure (for SFE), and duration to find the optimal conditions for your target compound. Refer to literature for similar compounds if available.
Solvent Inefficiency (Solvent Extraction) Test a range of solvents with varying polarities. For aldehydes, less polar solvents like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) are often effective.
Analyte Degradation As mentioned in the FAQs, employ lower temperatures, use an inert atmosphere (e.g., nitrogen) to prevent oxidation, and minimize the extraction time.
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Non-selective Extraction Method Steam distillation and some solvent extractions can co-extract a wide range of volatile and semi-volatile compounds. Consider a more selective method like supercritical fluid extraction (SFE), where selectivity can be tuned by adjusting pressure and temperature.[4][5]
Inappropriate Solvent Choice If using solvent extraction, the polarity of the solvent can be adjusted to minimize the extraction of undesirable compounds.
Need for Post-Extraction Purification Implement a purification step after the initial extraction. Liquid-liquid extraction using a bisulfite solution can selectively remove aldehydes from a mixture. Alternatively, fractional distillation or preparative chromatography can be used.
Issue 3: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in Natural Source Material Ensure that the source material is harvested under consistent conditions (e.g., same location, season, and time of day) to minimize natural variations in chemical composition.
Inconsistent Sample Preparation Standardize the protocol for sample preparation, including drying and grinding procedures, to ensure uniformity between batches.
Fluctuations in Extraction Conditions Calibrate and monitor extraction equipment to ensure consistent temperature, pressure, and solvent flow rates for every run.
Solvent Purity Use high-purity solvents for each extraction to avoid introducing contaminants that could interfere with the results.

Data Presentation: Comparison of Extraction Methods for Volatile Aldehydes

Extraction Method Principle Typical Yield Range (%) Advantages Disadvantages Applicability for Aldehydes
Steam Distillation Volatile compounds are co-distilled with steam, condensed, and separated from the water.0.1 - 5Relatively inexpensive, suitable for industrial scale, effective for heat-stable compounds.[3]Can cause degradation of heat-sensitive aldehydes, may not be efficient for compounds with very high boiling points.[2]Good for robust aldehydes in plant materials like leaves and seeds.
Solvent Extraction Solutes are dissolved in a solvent, which is later evaporated to yield the extract.[1]1 - 10High yield, can be performed at low temperatures, versatile for different compounds.Potential for solvent contamination in the final product, can be less selective.Excellent for heat-sensitive aldehydes and for exhaustive extraction.
Supercritical Fluid Extraction (SFE) A supercritical fluid (e.g., CO2) is used as the solvent.[4][5]0.5 - 10High selectivity, no solvent residue, low operating temperatures.[4][5]High initial equipment cost, may require a co-solvent for more polar compounds.Ideal for high-purity extraction of aldehydes for pharmaceutical or food applications.

Experimental Protocols

Protocol 1: Steam Distillation for Aldehyde-Rich Essential Oils
  • Preparation of Material: Air-dry the plant material (e.g., leaves, seeds) to a moisture content of 10-15%. Grind the material to a coarse powder (e.g., 20-40 mesh).

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the ground plant material in the distillation flask and add sufficient water to cover the material.

  • Distillation: Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile aldehydes.

  • Condensation and Collection: The steam and volatile compound mixture is cooled in the condenser. The condensate collects in the graduated collection tube, where the oil phase (containing the aldehydes) separates from the aqueous phase.

  • Extraction Duration: Continue the distillation for a predetermined time (e.g., 2-4 hours), or until no more oil is collected.

  • Drying and Storage: Separate the oil layer and dry it over anhydrous sodium sulfate. Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction of Aldehydes
  • Preparation of Material: Fresh or dried and powdered source material can be used.

  • Maceration: Submerge a known quantity of the material in a suitable solvent (e.g., hexane) in a sealed container.

  • Extraction: Agitate the mixture at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: Filter the mixture to remove the solid material. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification (Optional): The crude extract can be further purified using liquid-liquid extraction with a sodium bisulfite solution to selectively isolate the aldehydes.

Protocol 3: Supercritical Fluid Extraction (SFE) of Aldehydes
  • Preparation of Material: The source material should be dried and finely ground to a consistent particle size.

  • Loading the Extractor: Pack the ground material into the extraction vessel of the SFE system.

  • Setting Parameters: Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).

  • Extraction: Pump supercritical CO2 through the extraction vessel. A co-solvent (e.g., ethanol) may be added to the CO2 stream to modify its polarity.

  • Separation and Collection: The CO2 containing the extracted compounds is depressurized in a separator vessel, causing the CO2 to return to a gaseous state and the extract (containing the aldehydes) to precipitate and be collected.

  • Analysis: The collected extract can be directly analyzed by GC-MS.

Mandatory Visualizations

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Post_Extraction Post-Extraction Raw_Material Natural Source (Plant/Fungus) Drying Drying Raw_Material->Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Crude_Extract Crude Extract Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Purification Purification (e.g., LLE with Bisulfite) Crude_Extract->Purification Analysis Analysis (GC-MS) Purification->Analysis Final_Product Pure Aldehyde Purification->Final_Product

Caption: General experimental workflow for the extraction and refinement of aliphatic aldehydes from natural sources.

Troubleshooting_Logic Start Low Extraction Yield Check_Source Is the source material known to be rich in the target aldehyde? Start->Check_Source Check_Prep Is the sample preparation (drying, grinding) optimal? Check_Source->Check_Prep Yes Solution_Source Select a different source or optimize harvest conditions. Check_Source->Solution_Source No Check_Params Are the extraction parameters (T, P, time) optimized? Check_Prep->Check_Params Yes Solution_Prep Adjust particle size and drying procedure. Check_Prep->Solution_Prep No Check_Solvent Is the solvent polarity appropriate for the target aldehyde? Check_Params->Check_Solvent Yes Solution_Params Perform a design of experiments (DoE) to optimize parameters. Check_Params->Solution_Params No Degradation Is there evidence of compound degradation? Check_Solvent->Degradation Yes Solution_Solvent Screen a range of solvents with varying polarities. Check_Solvent->Solution_Solvent No Solution_Degradation Use lower temperatures, inert atmosphere, or a faster extraction method. Degradation->Solution_Degradation Yes

Caption: Logical troubleshooting workflow for addressing low yields in aldehyde extraction experiments.

References

Validation & Comparative

Unveiling Parkinson's: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable, non-invasive, and early-stage biomarkers for neurodegenerative diseases is a paramount objective. This guide provides a comprehensive comparison of the validation of 3-Methyloctanal, a volatile organic compound (VOC), as a potential biomarker for Parkinson's disease, against established diagnostic methodologies.

Recent investigations into the "volatilome"—the complete set of VOCs emitted by an organism—have identified distinct profiles in the sebum of individuals with Parkinson's disease (PD). While this compound has been identified as a component of this altered scent profile, its validation as a standalone biomarker is still in nascent stages. This guide will objectively compare the performance of VOC analysis from sebum with two cornerstone PD biomarkers: the α-synuclein seed amplification assay (αSyn-SAA) and Dopamine (B1211576) Transporter (DAT) imaging (DaTscan), providing supporting experimental data and detailed protocols.

Performance Comparison of Parkinson's Disease Biomarkers

The following table summarizes the quantitative performance of VOC analysis from sebum against α-synuclein seed amplification assays and DaTscans in the diagnosis of Parkinson's disease.

Biomarker/MethodSample TypeSensitivitySpecificityKey Findings
Volatile Organic Compounds (VOCs) from Sebum Sebum84.4% (overall classification accuracy for a panel of VOCs)[1][2]Not explicitly stated for a single compoundStudies have identified altered levels of specific VOCs, such as perillic aldehyde (decreased) and eicosane (B133393) (increased), in the sebum of PD patients.[3][4][5] A model using a panel of VOCs achieved a correct classification rate of 84.4%.[1][2]
α-Synuclein Seed Amplification Assay (αSyn-SAA) Cerebrospinal Fluid (CSF)86% - 97.8%[6][7]93% - 100%[6][7]Detects the pathological, misfolded form of α-synuclein, a hallmark of PD.[6] High diagnostic accuracy has been demonstrated across multiple independent laboratories.[7]
Dopamine Transporter (DAT) Imaging (DaTscan) In vivo brain imaging78% - 97%[8][9]96.8% - 98%[8][9][10]Visualizes the loss of dopamine transporters in the striatum, a key feature of PD.[10] Cannot differentiate between PD and other parkinsonian syndromes like Multiple System Atrophy (MSA).[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and replication of the validation studies.

Analysis of Volatile Organic Compounds (VOCs) from Sebum via Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol outlines the general procedure for the collection and analysis of VOCs from sebum.

a) Sebum Sample Collection:

  • Samples are collected non-invasively from the upper back of participants using sterile medical-grade gauze.[3][5]

  • The gauze is gently swabbed over the skin to absorb sebum.

  • Control "blank" swabs are also exposed to the ambient environment during collection to account for background VOCs.[11]

  • Collected samples are stored in sealed, inert vials at low temperatures (e.g., -80°C) until analysis to prevent the degradation of volatile compounds.[12]

b) TD-GC-MS Analysis:

  • Thermal Desorption (TD): The gauze sample is placed in a thermal desorption tube. The tube is heated, and a flow of inert gas (e.g., helium) carries the volatilized compounds onto a focusing trap. This pre-concentrates the analytes.

  • Gas Chromatography (GC): The trapped VOCs are rapidly heated and injected into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column. A typical column used is a 5% phenyl methyl siloxane column.[11]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The compounds are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, allowing for their identification and quantification.[3][4][5]

α-Synuclein Seed Amplification Assay (αSyn-SAA)

This protocol describes the method for detecting pathological α-synuclein aggregates in cerebrospinal fluid (CSF).

a) Sample Preparation:

  • CSF is obtained from patients via lumbar puncture.

  • The CSF can be used directly or after a brief centrifugation step.[13]

b) Assay Reaction:

  • The patient's CSF sample (the "seed") is added to a reaction mixture in a multi-well plate.

  • This mixture contains recombinant α-synuclein protein as the substrate and a fluorescent dye, such as Thioflavin T, which binds to amyloid fibrils.[13]

c) Amplification:

  • The plate is subjected to cycles of vigorous shaking (in Real-Time Quaking-Induced Conversion - RT-QuIC) or sonication (in Protein Misfolding Cyclic Amplification - PMCA) interspersed with periods of incubation.

  • This energy input fragments the growing aggregates, creating more "seeds" and exponentially amplifying the misfolded form of α-synuclein.[13]

d) Detection:

  • The aggregation process is monitored in real-time by measuring the fluorescence of the amyloid-binding dye.

  • A positive sample will show a characteristic sigmoidal curve of increasing fluorescence over time, indicating the amplification of α-synuclein aggregates.[13]

Dopamine Transporter (DAT) Imaging (DaTscan)

This protocol outlines the procedure for performing a DaTscan to visualize dopamine transporter levels in the brain.

a) Patient Preparation:

  • Thyroid blocking agent (e.g., potassium iodide) is administered orally approximately one hour before the injection of the radiotracer to prevent its accumulation in the thyroid gland.[4]

b) Radiotracer Injection:

  • A radioactive tracer, Ioflupane (123I), is injected intravenously.[14] This tracer is designed to bind specifically to dopamine transporters.

c) Imaging:

  • After a waiting period of 3 to 6 hours to allow the tracer to reach the brain and bind to the DATs, the patient's head is imaged using a single-photon emission computed tomography (SPECT) scanner.[10]

  • The SPECT camera rotates around the head for approximately 30-45 minutes to create a three-dimensional image of the tracer's distribution in the brain.[4]

d) Image Interpretation:

  • In a healthy individual, the SPECT images show a characteristic "comma-shaped" pattern of high tracer uptake in the striatum.

  • In individuals with Parkinson's disease, there is a reduction in tracer uptake, particularly in the putamen, leading to a "period-like" or asymmetric appearance of the striatum.[10]

Visualizing the Methodologies

To further elucidate the experimental workflows and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow_VOC_Analysis cluster_collection Sample Collection cluster_analysis Analysis Patient Parkinson's Patient Sebum_Collection Sebum Collection (Upper Back Swab) Patient->Sebum_Collection Control Healthy Control Control->Sebum_Collection TD Thermal Desorption Sebum_Collection->TD Sample Introduction GC Gas Chromatography TD->GC VOC Separation MS Mass Spectrometry GC->MS VOC Detection & Identification Data Data Analysis (e.g., this compound Quantification) MS->Data

Workflow for VOC analysis from sebum.

Signaling_Pathway_aSyn_SAA Misfolded_aSyn Pathological α-Synuclein 'Seed' (from patient CSF) Aggregation Seeded Aggregation Misfolded_aSyn->Aggregation Recombinant_aSyn Recombinant α-Synuclein (Substrate) Recombinant_aSyn->Aggregation Amplification Shaking / Sonication (Fragmentation) Aggregation->Amplification Fibril_Formation Amplified Amyloid Fibrils Aggregation->Fibril_Formation Amplification->Aggregation Creates new seeds Detection Fluorescence Detection (Thioflavin T) Fibril_Formation->Detection

Principle of the α-synuclein seed amplification assay.

Logical_Relationship_DaTscan Healthy_Neuron Healthy Dopaminergic Neuron DAT Dopamine Transporters (DATs) Healthy_Neuron->DAT High Density PD_Neuron Parkinson's Disease Neuron (Degenerated) PD_Neuron->DAT Low Density SPECT SPECT Imaging DAT->SPECT Signal Detected by Radiotracer Ioflupane (123I) Radiotracer Radiotracer->DAT Binds to Healthy_Scan Normal DaTscan ('Comma' Shape) SPECT->Healthy_Scan Results in PD_Scan Abnormal DaTscan ('Period' Shape) SPECT->PD_Scan Results in

Logical flow of Dopamine Transporter (DAT) imaging.

References

Comparative study of 3-Methyloctanal and other aliphatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 3-Methyloctanal and other Aliphatic Aldehydes

Introduction

Aliphatic aldehydes are a significant class of organic compounds widely utilized in the flavor, fragrance, and pharmaceutical industries for their distinct sensory characteristics. Their biological activity, particularly their interaction with olfactory receptors, is of great interest to researchers and drug development professionals. This guide provides a comparative analysis of this compound, a branched-chain aliphatic aldehyde, against its linear isomers and other common aliphatic aldehydes such as octanal (B89490), nonanal, and decanal. The comparison focuses on physicochemical properties, sensory perception, and in vitro cytotoxicity, supported by experimental data from various sources.

Physicochemical Properties

The physicochemical properties of an aldehyde, such as its molecular weight, boiling point, and lipophilicity (logP), are critical determinants of its volatility, solubility, and interaction with biological systems. A comparison of these properties for this compound and selected linear aliphatic aldehydes is summarized in the table below.

PropertyThis compoundOctanalNonanalDecanal
Molecular Formula C₉H₁₈O[1][2]C₈H₁₆OC₉H₁₈O[3]C₁₀H₂₀O
Molecular Weight ( g/mol ) 142.24[1][2]128.21142.24[3]156.27
Boiling Point (°C) 183.7 (estimated)[1]171191[3]208-209
Density (g/cm³) 0.813 (estimated)[1]0.8210.827[3]0.828
LogP (o/w) 3.2 (estimated)[1][2]2.83.43.76
CAS Number 25882-73-9[1][2]124-13-0124-19-6[3]112-31-2

Sensory Perception and Olfactory Receptor Interaction

The odor characteristics of aliphatic aldehydes are closely linked to their molecular structure, including chain length and branching. The odor detection threshold (ODT) is a key metric for quantifying the potency of an odorant.

Odor Detection Thresholds
AldehydeOdor Detection Threshold in Water (ppb)Odor Description
Hexanal4.5Green, grassy
Heptanal3.0Oily, fatty
Octanal0.7Fatty, citrus, waxy
Nonanal1.0Floral, citrus, waxy
Decanal0.1Waxy, orange peel

Data for linear aldehydes is compiled from various sources.

Olfactory Receptor Activation

Aliphatic aldehydes are detected by a range of olfactory receptors (ORs). The rodent olfactory receptor OR-I7 is a well-studied example that is activated by octanal and other straight-chain aldehydes.[5][6][7][8] Studies have shown that the binding pocket of OR-I7 can accommodate some degree of structural variation in the aldehyde. For instance, it has been demonstrated that a single methyl group at the C3 position of an aldehyde antagonist is permitted, suggesting that this compound could potentially bind to and activate this receptor.[6] The interaction between an aliphatic aldehyde and an olfactory receptor initiates a signal transduction cascade, leading to the perception of smell.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Aliphatic Aldehydes Odorant Aliphatic Aldehyde (e.g., this compound) OR Olfactory Receptor (e.g., OR-I7) Odorant->OR Binding G_olf G-protein (G_olf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opening Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization of Olfactory Receptor Neuron Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb in Brain Action_Potential->Signal_to_Brain

Figure 1. Olfactory signaling pathway for aliphatic aldehydes.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is through the hydroformylation of 2-methyl-1-heptene. This method involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.

Materials:

  • 2-methyl-1-heptene

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • High-pressure reactor (autoclave)

  • Anhydrous toluene (B28343) (solvent)

Procedure:

  • The high-pressure reactor is charged with 2-methyl-1-heptene, the rhodium catalyst, and the phosphine ligand under an inert atmosphere.

  • Anhydrous toluene is added as the solvent.

  • The reactor is sealed and purged several times with syngas.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).

  • The reaction mixture is stirred for a specified time (e.g., 4-24 hours) while maintaining constant pressure and temperature.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully released.

  • The crude product is collected, and the solvent is removed under reduced pressure.

  • The resulting this compound is purified by fractional distillation.

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reactants Charge Reactor with: - 2-methyl-1-heptene - Rhodium Catalyst - Phosphine Ligand - Toluene Start->Reactants Reaction Pressurize with Syngas (CO/H₂) Heat and Stir Reactants->Reaction Purification Cool, Depressurize and Collect Crude Product Reaction->Purification Distillation Fractional Distillation Purification->Distillation Product Pure this compound Distillation->Product End End Product->End GCMS_Workflow GC-MS Analysis Workflow Start Start Sample_Prep Sample/Standard Preparation Start->Sample_Prep Derivatization Derivatization with PFBHA Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_MS_Analysis GC-MS Injection and Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing Results Results Data_Processing->Results End End Results->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methyloctanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is crucial for ensuring the quality and reliability of quantitative data. This guide provides a comparative overview of the two primary analytical techniques suitable for the quantification of 3-Methyloctanal, a volatile aldehyde: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[1] Cross-validation of these methods is essential when data from different techniques need to be compared or combined, ensuring consistency and reliability across studies.[2] This process typically involves comparing the performance of a new or modified method against a validated reference method.[2][3]

Comparison of Analytical Method Performance

The performance of analytical methods is evaluated based on several key validation parameters. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is often considered a gold standard for volatile compounds due to its high sensitivity and specificity.[4][5] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers an alternative, particularly for samples that may require derivatization for UV detection.[1]

The following table summarizes typical validation parameters for the analysis of aldehydes using GC-MS and HPLC-DAD, based on data from structurally similar compounds.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 5 mg/L0.1 - 10 mg/L
Limit of Quantification (LOQ) 2.5 - 12.5 mg/L0.5 - 25 mg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 15%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)

Note: The data presented is a composite from various studies on similar aldehyde compounds and serves as a representative benchmark.[1][4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using GC-MS and HPLC-DAD.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on established procedures for the analysis of volatile and semi-volatile aldehydes.[1][4]

1. Sample Preparation:

  • For liquid samples, a direct injection or headspace sampling can be used.[6]

  • For solid samples, extraction with a suitable organic solvent (e.g., hexane, dichloromethane) is necessary.[6] Techniques like Soxhlet extraction or ultrasonic extraction can be employed.[6]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injector: Splitless or split injection (e.g., split ratio 10:1) at a temperature of 250°C.[1]

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to a final temperature of 250°C, with a final hold time of 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-400 for full scan mode to ensure proper identification.[1]

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method often requires derivatization of the aldehyde to a chromophoric compound to allow for UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.[1]

1. Sample Preparation and Derivatization:

  • Extract the sample with a suitable solvent (e.g., acetonitrile).[1]

  • To an aliquot of the sample extract or standard solution, add a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) and phosphoric acid).[1]

  • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.[1]

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).

  • Injection Volume: 20 µL.[7]

Cross-Validation Workflow

Cross-validation is performed to assess the equivalence of two analytical methods.[2] The workflow involves analyzing the same set of quality control (QC) samples at different concentrations with both the reference and comparator methods and statistically comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Method Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion Prep_QC Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Method_A Analyze QCs with Reference Method (e.g., GC-MS) Prep_QC->Method_A Method_B Analyze QCs with Comparator Method (e.g., HPLC-DAD) Prep_QC->Method_B Data_Collect_A Collect Data from Reference Method Method_A->Data_Collect_A Data_Collect_B Collect Data from Comparator Method Method_B->Data_Collect_B Stat_Compare Statistical Comparison (e.g., Bland-Altman, t-test) Data_Collect_A->Stat_Compare Data_Collect_B->Stat_Compare Conclusion Assess Bias and Determine Method Equivalence Stat_Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Sensory Analysis of 3-Methyloctanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensory properties of the (R)- and (S)-enantiomers of 3-methyloctanal. Due to the limited availability of direct comparative sensory panel data for these specific enantiomers in publicly accessible literature, this document synthesizes known principles of chiral odor perception and standardized sensory evaluation methodologies to present a model comparison. The experimental data presented is illustrative and based on typical differences observed for chiral aldehydes.

Data Presentation: Sensory Profile Comparison

The following table summarizes the anticipated sensory characteristics of the (R)- and (S)-enantiomers of this compound based on general knowledge of chiral fragrance compounds. Chirality often leads to distinct odor profiles and potencies for individual enantiomers.

Sensory Attribute(R)-3-Methyloctanal (Illustrative)(S)-3-Methyloctanal (Illustrative)
Odor Quality Often described with more pronounced citrus, fresh, and aldehydic notes. May possess a cleaner and more intense initial impression.Typically exhibits earthier, more fatty, or waxy undertones. The aldehydic character might be perceived as less sharp and more rounded.
Odor Intensity Generally perceived as having a higher odor intensity and a lower odor detection threshold.May be perceived as less intense, with a higher odor detection threshold compared to the (R)-enantiomer.
Odor Detection Threshold (in water, ppb) ~ 0.5 - 2.0~ 3.0 - 8.0
Temporal Profile The fresh, citrus top notes are often more volatile and perceived more strongly at the beginning of the evaluation.The heavier, fatty notes may become more prominent in the dry-down or later stages of evaluation.

Experimental Protocols

A rigorous and well-defined experimental protocol is crucial for the reliable sensory evaluation of odorants. The following methodology outlines a standard approach for a sensory panel comparison of this compound enantiomers.

1. Objective

To determine and compare the odor profile, intensity, and detection threshold of (R)-3-methyloctanal and (S)-3-methyloctanal.

2. Materials

  • (R)-3-Methyloctanal (≥98% enantiomeric excess)

  • (S)-3-Methyloctanal (≥98% enantiomeric excess)

  • Odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or mineral oil)

  • Glass sniffing jars with Teflon-lined caps

  • Cotton balls or smelling strips

  • Deionized, odor-free water for threshold determination

  • Reference standards for odor descriptors (e.g., citral (B94496) for "citrus," decanal (B1670006) for "aldehydic," coconut aldehyde for "waxy")

3. Panelist Selection and Training

  • Selection: A panel of 15-20 individuals should be screened for olfactory acuity and their ability to discriminate between different odorants.

  • Training: Panelists undergo training to familiarize themselves with the sensory evaluation procedures and the specific odor descriptors relevant to aldehydes. This includes training with reference standards to calibrate their sensory language.

4. Sample Preparation

  • Odor Profile: Prepare 1% solutions of each enantiomer in the chosen solvent. A small, precise volume of each solution is applied to a cotton ball inside a coded sniffing jar. Samples are allowed to equilibrate for at least 30 minutes before evaluation.

  • Odor Threshold: A series of aqueous dilutions of each enantiomer is prepared using a geometric progression (e.g., 100 ppb, 50 ppb, 25 ppb, etc.).

5. Sensory Evaluation Procedure

  • Methodology: A blind, randomized, and balanced presentation order is used to avoid bias.

  • Odor Profile Evaluation: Panelists are presented with the coded jars and asked to describe the odor character using a predefined list of descriptors. They also rate the intensity of each descriptor on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Threshold Determination: The ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits" is employed. Panelists are presented with three samples, two of which are blanks (odor-free water) and one containing the odorant, and are asked to identify the different sample. The concentration is increased until the panelist can reliably detect the odorant.

6. Data Analysis

  • Odor Profile: Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the perceived intensities of the odor descriptors between the two enantiomers.

  • Odor Threshold: The geometric mean of the individual thresholds is calculated to determine the group's odor detection threshold for each enantiomer.

Mandatory Visualization

Signaling Pathway for Odor Perception

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.

Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for an odorant molecule.

Experimental Workflow for Sensory Panel Comparison

The following diagram illustrates the logical flow of a sensory panel experiment designed to compare the enantiomers of this compound.

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panel_Selection Panelist Selection & Training Odor_Profile Odor Profile Evaluation Panel_Selection->Odor_Profile Odor_Threshold Odor Threshold Determination Panel_Selection->Odor_Threshold Sample_Prep Sample Preparation ((R)- and (S)-Enantiomers) Sample_Prep->Odor_Profile Sample_Prep->Odor_Threshold Data_Collection Sensory Data Collection Odor_Profile->Data_Collection Odor_Threshold->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Report Comparative Report Generation Stat_Analysis->Report

Caption: Experimental workflow for sensory comparison.

Comparative Analysis of the Biological Activity of 3-Methyloctanal and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-methyloctanal and its structural analogs. Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this analysis relies on established structure-activity relationships (SARs) within the broader class of aliphatic aldehydes to infer potential biological effects. The information presented herein is intended to guide future research and hypothesis-driven experimentation.

Introduction to this compound and its Analogs

This compound is a branched-chain aliphatic aldehyde. Its structure, characterized by an eight-carbon chain with a methyl group at the third position and a terminal aldehyde functional group, suggests potential for various biological interactions. Aldehydes, as a class, are known for their reactivity, primarily through the electrophilic nature of the carbonyl carbon, which can readily react with nucleophilic groups in biological macromolecules like proteins and nucleic acids. This reactivity is the basis for many of their observed biological effects, including antimicrobial, cytotoxic, and skin-sensitizing properties.[1][2]

Structural analogs of this compound relevant for comparison include:

  • Linear Aldehydes: Such as nonanal (B32974) (a straight-chain nine-carbon aldehyde) to assess the impact of branching.

  • Positional Isomers: Including 2-methyloctanal (B1594714) and 7-methyloctanal, to understand how the position of the methyl group influences activity.

  • Analogs with Varying Chain Lengths: Such as 3-methylheptanal (B1620058) and 3-methylnonanal, to evaluate the effect of lipophilicity.

  • Unsaturated Analogs: To compare the activity of saturated versus α,β-unsaturated aldehydes.

Comparative Biological Activities

While specific quantitative data for this compound is largely unavailable, the following sections summarize the known activities of related aliphatic aldehydes, providing a basis for predicting the potential bioactivity of this compound.

Antimicrobial Activity

Aliphatic aldehydes are known to possess antimicrobial properties.[3] The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes through covalent modification.[3] Structure-activity relationship studies on aliphatic aldehydes have revealed several key trends:

  • Unsaturation: α,β-unsaturated aldehydes generally exhibit stronger and broader-spectrum antimicrobial activity compared to their saturated counterparts.[4][5][6] This is attributed to their ability to react via Michael addition, a more reactive pathway than the Schiff base formation typical of saturated aldehydes.

  • Chain Length: The effectiveness of aliphatic aldehydes as antimicrobial agents is also influenced by their chain length, which affects their lipophilicity and ability to penetrate microbial cell membranes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Aldehydes against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
NonanalEscherichia coli>5000[4][5][6]
Staphylococcus aureus>5000[4][5][6]
(E)-2-NonenalEscherichia coli15.62[4][5][6]
Staphylococcus aureus7.81[4][5][6]
HexanalVarious BacteriaInactive[4][5][6]
(E)-2-HexenalVarious Bacteria125-250[4][5][6]

Based on these trends, this compound, as a saturated aldehyde, is predicted to have weaker antimicrobial activity than its unsaturated analogs like (E)-2-nonenal. Its branched nature might influence its interaction with microbial membranes, but without direct experimental data, this remains speculative.

Cytotoxic Activity

The cytotoxicity of aldehydes is a significant area of study, particularly in the context of their potential as anti-cancer agents and their toxicological profiles. The primary mechanism of aldehyde-induced cytotoxicity involves the formation of adducts with cellular macromolecules, leading to protein dysfunction, DNA damage, and oxidative stress.[7]

Studies on various aliphatic aldehydes have shown that their cytotoxic effects are cell-line dependent and influenced by the metabolic capabilities of the cells, particularly the activity of aldehyde dehydrogenases (ALDH) which detoxify aldehydes.[8]

Table 2: Cytotoxicity (IC50) of Structurally Related Aldehydes in Hepatoma Cell Lines

CompoundCell LineIC50 (mM)Reference
AcetaldehydeHTC (rat hepatoma)~1.5[8]
Hepa 1c1c7 (mouse hepatoma)>10[8]
PropionaldehydeHTC (rat hepatoma)~0.5[8]
Hepa 1c1c7 (mouse hepatoma)~5[8]
ValeraldehydeHTC (rat hepatoma)~0.2[8]
Hepa 1c1c7 (mouse hepatoma)~1[8]

The data suggests that longer-chain aliphatic aldehydes tend to be more cytotoxic. Therefore, this compound, with its nine-carbon backbone, is likely to exhibit some level of cytotoxicity. The presence of the methyl branch could affect its metabolism and interaction with cellular targets.

Skin Sensitization

Aliphatic aldehydes are a known class of skin sensitizers, an important consideration in the cosmetic and fragrance industries. The mechanism involves the formation of Schiff bases with proteins in the skin, leading to an immune response.[2]

Quantitative structure-activity relationship (QSAR) models have been developed to predict the skin sensitization potential of aldehydes.[2] These models often consider factors like hydrophobicity and reactivity. While specific data for this compound is not available, its structural characteristics suggest it may have skin-sensitizing properties. PubChem lists this compound as causing skin irritation.[9]

Experimental Protocols

To facilitate further research on this compound and its analogs, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare standardized microbial inoculum inoculate Inoculate microplate wells containing compound dilutions start->inoculate compound_prep Prepare serial dilutions of test compound compound_prep->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate incubate_adherence Incubate for cell adherence seed_cells->incubate_adherence add_compound Add serial dilutions of the test compound incubate_adherence->add_compound incubate_treatment Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Figure 2. Workflow for the MTT Cytotoxicity Assay.

Potential Signaling Pathways and Mechanisms of Action

The reactivity of the aldehyde group is central to the biological activity of these compounds. The primary mechanism of action for saturated aldehydes like this compound is believed to be through the formation of Schiff bases with primary amino groups of proteins and DNA.[10]

Aldehyde_MoA cluster_aldehyde Saturated Aldehyde cluster_target Biological Target cluster_reaction Reaction cluster_outcome Biological Outcome aldehyde This compound schiff_base Schiff Base Formation (with Lysine residues) aldehyde->schiff_base reacts with adduct DNA Adduct Formation aldehyde->adduct reacts with protein Protein (e.g., enzyme, receptor) protein->schiff_base dna DNA dna->adduct protein_dysfunction Protein Dysfunction schiff_base->protein_dysfunction dna_damage DNA Damage / Genotoxicity adduct->dna_damage cell_death Cell Death / Cytotoxicity protein_dysfunction->cell_death dna_damage->cell_death

Figure 3. Postulated Mechanism of Action for Saturated Aldehydes.

For α,β-unsaturated aldehydes, the presence of the double bond allows for Michael addition reactions, which are generally more facile and can lead to a wider range of biological effects.[10]

Conclusion and Future Directions

The biological activity of this compound remains largely uncharacterized. Based on structure-activity relationships of related aliphatic aldehydes, it is plausible that this compound possesses antimicrobial, cytotoxic, and skin-sensitizing properties. However, the magnitude of these effects is likely to be lower than that of its unsaturated counterparts. The presence and position of the methyl group may also modulate its activity, but this requires experimental verification.

Future research should focus on:

  • Direct Biological Screening: Performing antimicrobial and cytotoxicity assays on this compound and a curated set of its structural analogs to generate direct comparative data.

  • QSAR Modeling: Developing specific QSAR models for branched-chain aliphatic aldehydes to better predict their biological activities.

  • Mechanistic Studies: Investigating the specific cellular targets and signaling pathways affected by this compound to elucidate its mechanism of action.

This guide serves as a foundational resource to stimulate and direct these future investigations into the biological landscape of this compound and its analogs.

References

Confirming the Absolute Configuration of 3-Methyloctanal Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the absolute configuration of chiral molecules is a critical step in chemical research, particularly in drug development and fragrance science, where enantiomers can exhibit vastly different biological activities and sensory properties. 3-Methyloctanal is a chiral aldehyde whose enantiomers possess distinct characteristics. This guide provides a comparative overview of key analytical techniques used to determine their absolute (R/S) configuration, complete with experimental protocols and data interpretation workflows.

Comparison of Analytical Methods

Choosing the appropriate method for determining absolute configuration depends on factors such as sample purity, available quantity, and the specific research question. The following table summarizes and compares three prevalent techniques: Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Optical Rotation (Polarimetry).

FeatureChiral Gas Chromatography (GC)Vibrational Circular Dichroism (VCD)Optical Rotation (Polarimetry)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[1][2][3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5][6][7]Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[8]
Primary Output Chromatogram showing two separated peaks with distinct retention times (t_R) for (R) and (S) enantiomers.A spectrum of positive and negative bands (ΔA). Enantiomers give mirror-image spectra.[4]A single value, the specific rotation [α], which is either positive (+) for dextrorotatory or negative (-) for levorotatory compounds.[9]
Sample Req. Volatile sample, small quantities (µL), must be thermally stable. Solution in a volatile solvent.[1]Higher concentration needed (mg/mL), solution in an IR-transparent solvent (e.g., CCl₄, CDCl₃).[6]Pure sample (>95%), known concentration (mg/mL), solution in a suitable solvent.[8][9]
Configuration Relative configuration is determined. Absolute configuration requires a certified reference standard of a known enantiomer.Absolute configuration is determined by comparing the experimental spectrum to a computationally predicted spectrum (e.g., via DFT) for a known (R or S) configuration.[4][7]The sign (+/-) does not directly correlate to R/S configuration.[9] It must be compared to a literature value for a compound of known absolute configuration.
Advantages High resolution, excellent for determining enantiomeric excess (e.e.), requires small sample amounts.[2]Provides unambiguous absolute configuration without a reference standard, rich structural information.[4][7]Fast, simple, and non-destructive measurement. Widely available instrumentation.
Limitations Requires a suitable chiral column, co-injection with a standard is necessary for absolute assignment.[10]Requires higher sample concentration and longer acquisition times.[6] Interpretation depends heavily on the accuracy of quantum mechanical calculations.[4]Provides no information on enantiomeric purity if measured alone; sign of rotation is not predictable without prior knowledge.[9] A value of zero could mean an achiral compound or a racemic mixture.[11]

Experimental Protocols & Data Interpretation

Chiral Gas Chromatography (GC)

This method physically separates the (R)- and (S)-enantiomers, allowing for their identification and quantification. The absolute configuration is assigned by comparing the retention times to that of a known, authenticated standard.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation p1 Prepare this compound Solution (e.g., 1 µL/mL in Hexane) a1 Inject Racemic Mixture into Chiral GC System p1->a1 p2 Prepare (R)-Standard Solution a2 Inject (R)-Standard p2->a2 p3 Prepare (S)-Standard Solution a3 Inject (S)-Standard p3->a3 d1 Obtain Chromatograms with Two Peaks for Racemic Sample a1->d1 d2 Identify Retention Time (t_R) for Each Standard a2->d2 a3->d2 d3 Match t_R of Standards to Racemic Peaks d1->d3 d2->d3 result Assign Absolute Configuration d3->result

Caption: Workflow for absolute configuration assignment using Chiral GC.

  • Column Selection: Choose a suitable chiral stationary phase. Cyclodextrin-based columns, such as those with 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin, are often effective for separating aldehydes and ketones.[2]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like hexane. Prepare separate solutions of the pure (R) and (S) standards if available.

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis:

    • Inject 1 µL of the racemic this compound solution. Two separated peaks should be observed.

    • Inject 1 µL of the (R)-standard solution and record its retention time.

    • Inject 1 µL of the (S)-standard solution and record its retention time.

  • Interpretation: Match the retention times of the standards to the peaks in the sample chromatogram to assign the absolute configuration of each peak. The peak area can be used to determine the enantiomeric excess (e.e.).

Vibrational Circular Dichroism (VCD)

VCD provides a direct path to determining absolute configuration by comparing the experimental spectrum of a sample with a spectrum predicted from first-principles quantum mechanical calculations.

cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_data Data Interpretation e1 Dissolve this compound in IR-transparent solvent (e.g., CDCl3) e2 Acquire VCD and IR Spectra (e.g., 2000-800 cm-1) e1->e2 d1 Compare Experimental Spectrum with Calculated Spectrum e2->d1 c1 Build 3D Model of one enantiomer (e.g., (R)-3-methyloctanal) c2 Perform Conformational Search and DFT Optimization c1->c2 c3 Calculate Theoretical VCD and IR Spectra c2->c3 c3->d1 d2 Check for Match or Mirror-Image Correlation d1->d2 result Assign Absolute Configuration d2->result

Caption: Workflow for absolute configuration assignment using VCD.

  • Sample Preparation: Prepare a concentrated solution of the purified this compound enantiomer (e.g., 0.1 M) in a suitable deuterated or IR-transparent solvent like chloroform-d (B32938) (CDCl₃).[6]

  • VCD Instrument Setup:

    • Use a dedicated VCD spectrometer (often an FTIR-based instrument with a photoelastic modulator).[7]

    • Acquire the spectrum in the mid-IR range (e.g., 2000 cm⁻¹ to 800 cm⁻¹).

    • Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.[6]

  • Computational Analysis:

    • Construct a 3D model of one enantiomer, for example, (R)-3-methyloctanal.

    • Using quantum chemistry software (e.g., Gaussian), perform a conformational analysis to find the most stable conformers.

    • For each stable conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[7]

  • Interpretation:

    • Visually compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum for the (R)-configuration.

    • If the spectra match in terms of the signs and relative intensities of the major bands, the sample is the (R)-enantiomer.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the (S)-configuration.[4]

Optical Rotation (Polarimetry)

This classic technique measures the macroscopic property of a chiral sample to rotate plane-polarized light. The direction and magnitude of this rotation are used to characterize the enantiomer.

cluster_prep Sample Preparation cluster_analysis Polarimeter Measurement cluster_data Data Interpretation p1 Accurately weigh purified sample p2 Dissolve in a known volume of solvent (e.g., Chloroform) p1->p2 p3 Calculate Concentration (c) in g/mL p2->p3 d1 Calculate Specific Rotation [α] = α / (l * c) p3->d1 a1 Fill sample cell of known path length (l) in dm a2 Measure Observed Rotation (α) at a specific wavelength (D-line) a1->a2 a2->d1 d2 Compare calculated [α] with literature value for a known (R) or (S) standard d1->d2 result Confirm Absolute Configuration d2->result

Caption: Workflow for configuration confirmation using Optical Rotation.

  • Sample Preparation:

    • Ensure the this compound sample is enantiomerically pure.

    • Accurately prepare a solution of known concentration (c), typically in g/mL. For example, dissolve 100 mg of the sample in 10.0 mL of a solvent like chloroform.[9]

  • Polarimeter Setup:

    • Use a polarimeter with a sodium D-line light source (λ = 589 nm).

    • Calibrate the instrument with a blank solvent-filled cell.

    • Use a sample cell with a precisely known path length (l), typically 1 decimeter (dm).

  • Measurement:

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

    • Measure the observed rotation (α) in degrees. A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

  • Interpretation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[8]

    • Compare the calculated specific rotation value (including the sign) to a reliable literature value for an enantiomer of known absolute configuration. If the signs match, the configurations are the same. This method is confirmatory and relies on previously established data.

References

Comparative Genomics of 3-Methyloctanal Biosynthesis Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of signaling molecules like 3-methyloctanal is paramount. This guide provides a comparative analysis of putative biosynthetic routes to this branched-chain aldehyde, summarizing key enzymatic steps, and presenting detailed experimental protocols for its detection and quantification.

While a complete, experimentally verified pathway for this compound biosynthesis remains to be fully elucidated in a single organism, comparative genomic and biochemical data allow for the construction of plausible routes. These pathways primarily draw from the well-characterized metabolism of branched-chain amino acids and fatty acids. This guide will compare two principal putative pathways: the Ehrlich Pathway originating from amino acid catabolism, and a fatty acid metabolism-derived pathway.

Putative Biosynthetic Pathways

The Ehrlich Pathway for Branched-Chain Aldehyde Formation

The Ehrlich pathway is a well-established route for the synthesis of fusel alcohols and their precursor aldehydes from amino acids in yeast and bacteria.[1][2][3] By analogy, a pathway for this compound can be proposed starting from a branched-chain amino acid precursor. The logical starting point would be an amino acid with a corresponding carbon skeleton, such as a methylated nonanoic acid derivative, though the direct precursor may be less common.

The key enzymatic steps in this proposed pathway are:

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) catalyzes the removal of the amino group from the precursor amino acid, yielding the corresponding α-keto acid.

  • Decarboxylation: An α-keto acid decarboxylase (KDC) removes a carboxyl group from the α-keto acid, producing this compound.

  • Reduction (Side Reaction): An alcohol dehydrogenase (ADH) can further reduce this compound to the corresponding alcohol, 3-methyloctanol.

Ehrlich_Pathway Branched-Chain Amino Acid Precursor Branched-Chain Amino Acid Precursor alpha-Keto Acid alpha-Keto Acid Branched-Chain Amino Acid Precursor->alpha-Keto Acid Branched-Chain Amino Acid Aminotransferase (BCAT) This compound This compound alpha-Keto Acid->this compound alpha-Keto Acid Decarboxylase (KDC) 3-Methyloctanol 3-Methyloctanol This compound->3-Methyloctanol Alcohol Dehydrogenase (ADH)

Putative Ehrlich Pathway for this compound Biosynthesis.
Fatty Acid Metabolism-Derived Pathway

An alternative route to this compound could originate from the metabolism of branched-chain fatty acids (BCFAs). BCFAs are typically synthesized using branched-chain amino acids as primers. The final step to produce the aldehyde could be achieved through the action of a carboxylic acid reductase or an aldehyde dehydrogenase acting on 3-methyloctanoic acid.

The key enzymatic steps in this proposed pathway are:

  • BCFA Synthesis: A multi-enzyme fatty acid synthase (FAS) complex synthesizes 3-methyloctanoyl-CoA, likely using a branched-chain starter unit.

  • Thioester Cleavage: A thioesterase cleaves the acyl-CoA to release 3-methyloctanoic acid.

  • Reduction to Aldehyde: A carboxylic acid reductase (CAR) directly reduces 3-methyloctanoic acid to this compound. Alternatively, an aldehyde dehydrogenase could catalyze the reverse reaction from the acid to the aldehyde, though this is less common.

Fatty_Acid_Pathway Branched-Chain Starter Unit Branched-Chain Starter Unit 3-Methyloctanoyl-CoA 3-Methyloctanoyl-CoA Branched-Chain Starter Unit->3-Methyloctanoyl-CoA Fatty Acid Synthase (FAS) 3-Methyloctanoic Acid 3-Methyloctanoic Acid 3-Methyloctanoyl-CoA->3-Methyloctanoic Acid Thioesterase This compound This compound 3-Methyloctanoic Acid->this compound Carboxylic Acid Reductase (CAR)

Putative Fatty Acid-Derived Pathway for this compound.

Comparative Analysis of Key Enzymes

Enzyme SourceSubstrateRelative Activity (%)Reference
Lactococcus lactisα-Ketoisovalerate (C5)100[4][5]
α-Ketoisocaproate (C6)22.7[4][5]
α-Keto-β-methylvalerate (C6)16.6[4][5]
α-Keto-γ-(methylthio)butyrate (C5)10.3[4][5]
Phenylpyruvate (C9)5.8[4][5]
Saccharomyces cerevisiae (Pdc1, Pdc5, Pdc6)Pyruvate (C3)~100[6]
2-Oxobutanoate (C4)Lower than pyruvate[6]
2-Oxopentanoate (C5)Lower than pyruvate[6]

Carboxylic acid reductases (CARs) are known to act on a range of straight and branched-chain carboxylic acids, typically from C2 to C18.[7] The specific activity of a CAR with 3-methyloctanoic acid would need to be experimentally determined.

Experimental Protocols

Accurate detection and quantification of volatile aldehydes like this compound require specific analytical methods due to their reactivity and low concentrations in biological matrices. Gas chromatography-mass spectrometry (GC-MS) with derivatization is the method of choice.

Protocol: GC-MS Analysis of this compound with PFBHA Derivatization

This protocol details the analysis of this compound in a liquid sample (e.g., cell culture supernatant, biological fluid) using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization.

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., d4-Butanal)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Headspace vials (20 mL) with caps (B75204) and septa

2. Preparation of Solutions:

  • PFBHA Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water.

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the sample matrix to create a calibration curve (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

3. Sample Preparation and Derivatization:

  • Pipette 1 mL of the sample or standard into a 20 mL headspace vial.

  • Add a known amount of the internal standard to each vial.

  • Add 100 µL of the 10 mg/mL PFBHA solution.

  • Adjust the pH to ~3 with HCl.

  • Add NaCl to saturate the aqueous phase (improves extraction efficiency).

  • Seal the vials and incubate at 60°C for 60 minutes to allow for derivatization.

4. Headspace Solid-Phase Microextraction (HS-SPME):

  • Use an SPME fiber suitable for volatile compounds (e.g., PDMS/DVB).

  • Expose the fiber to the headspace of the heated vial for a fixed time (e.g., 30 minutes) with agitation.

5. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the target ions of the this compound-PFBHA derivative and the internal standard derivative.

6. Data Analysis:

  • Identify the peaks corresponding to the derivatives based on their retention times and mass spectra.

  • Integrate the peak areas for the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard (1 mL) IS Add Internal Standard Sample->IS PFBHA Add PFBHA Solution IS->PFBHA pH Adjust pH to 3 PFBHA->pH NaCl Add NaCl pH->NaCl Incubate Incubate at 60°C NaCl->Incubate SPME HS-SPME Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for GC-MS analysis of this compound.

Conclusion

The biosynthesis of this compound is likely to proceed through pathways analogous to those established for other branched-chain aldehydes, primarily the Ehrlich pathway or a route derived from fatty acid metabolism. The specific enzymes involved and their substrate specificities are key determinants of the metabolic flux towards this molecule. Further research, including the characterization of candidate enzymes from various organisms and metabolic engineering efforts, will be crucial to fully elucidate and compare the efficiency of these pathways. The provided experimental protocol offers a robust method for the accurate quantification of this compound, which will be essential for such future investigations.

References

Verifying the Purity of Synthetic 3-Methyloctanal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthetic 3-Methyloctanal, a common fragrance ingredient. We will delve into a technical comparison of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Determination

The selection of an analytical technique for purity assessment depends on various factors, including the nature of potential impurities, the required accuracy, and the desired level of structural information. Below is a comparative summary of the most effective methods for this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by flame ionization.Separation of volatile compounds followed by mass analysis, providing both quantitative and structural information.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Primary Use Excellent for quantifying volatile impurities and determining the relative purity of the main component.Ideal for both identifying and quantifying volatile impurities, offering a detailed impurity profile.[1]Provides an absolute purity determination against a certified internal standard and offers structural confirmation of the main component and any observable impurities.[2][3][4]
Selectivity High for volatile compounds based on chromatographic separation.Very high, as it combines chromatographic separation with mass-to-charge ratio analysis.Very high, based on the unique chemical shift of each nucleus in the molecule.
Sensitivity High (typically picogram to nanogram levels).Very high (typically femtogram to picogram levels), especially in Selected Ion Monitoring (SIM) mode.Moderate (typically microgram to milligram levels).
Accuracy High, but relative quantification can be influenced by the response factor of different impurities.High for quantification, especially when using isotopically labeled internal standards.Very high, considered a primary ratio method for purity assessment.[4]
Precision (RSD) Typically < 2%.Typically < 5%.Typically < 1%.
Information Provided Retention time and peak area (quantitative).Retention time, mass spectrum (structural identification), and peak area (quantitative).Chemical shift, coupling constants (structural confirmation), and integral (quantitative).
Sample Throughput High.Moderate to High.Moderate.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • This compound standard of known purity.

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal standard (optional, for improved quantitation), e.g., n-dodecane.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • If using an internal standard, add a known concentration to the sample solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: Hold at 250°C for 5 minutes.

    • MSD Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Potential impurities from hydroformylation of octene may include isomers (e.g., 2-methyl-1-octanal), unreacted starting materials (e.g., octenes), and byproducts (e.g., nonan-1-al, 3-methyl-1-octanol).

    • Calculate the purity of this compound using the area percentage method (assuming equal response factors for all components with the FID, or by creating calibration curves for quantified impurities with the MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of a synthetic this compound standard using an internal certified reference material.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • High-precision analytical balance (readability to 0.01 mg).

Reagents and Standards:

  • Synthetic this compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a known amount (e.g., 5-10 mg) of the certified internal standard into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time (AQ): At least 3 seconds.

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard). This is critical for accurate quantification and may need to be determined experimentally (e.g., via an inversion-recovery experiment). A conservative delay of 30 seconds is often sufficient for many small molecules.

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply Fourier transformation with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton around 9.6 ppm) and a well-resolved signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_results Results start Synthetic this compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve gc_injection GC Injection dissolve->gc_injection add_is Add Internal Standard dissolve->add_is separation Chromatographic Separation gc_injection->separation ms_detection MS Detection & Identification separation->ms_detection quant_gcms Quantification ms_detection->quant_gcms report Purity Report quant_gcms->report nmr_acq NMR Data Acquisition add_is->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc quant_qnmr Purity Calculation nmr_proc->quant_qnmr quant_qnmr->report

A high-level workflow for the purity verification of this compound.

decision_pathway node_action node_action start Purity Analysis Requirement q1 Need for Absolute Purity Value? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No node_action_qnmr Utilize qNMR for highest accuracy and traceability. q1->node_action_qnmr Yes q3 High-Throughput Screening Needed? q2->q3 No node_action_gcms Employ GC-MS for impurity identification and quantification. q2->node_action_gcms Yes node_action_gcfid Use GC-FID for rapid, routine purity checks. q3->node_action_gcfid Yes node_action_gcms2 Employ GC-MS for detailed analysis. q3->node_action_gcms2 No

A decision pathway for selecting the appropriate analytical technique.

References

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for 3-Methyloctanal Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance analysis, the enantioselective separation of chiral molecules like 3-Methyloctanal is a critical step in ensuring product quality, efficacy, and safety. The distinct olfactory properties and biological activities of each enantiomer necessitate their accurate quantification. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the separation of this compound, supported by experimental data from analogous compounds, to aid in the selection of the most effective analytical methodology.

Due to the limited availability of direct comparative studies on this compound, this guide utilizes experimental data from structurally similar chiral aliphatic aldehydes and fragrance compounds to provide representative performance metrics. The principles and relative effectiveness of the discussed stationary phases are broadly applicable to the separation of this compound.

The Cornerstones of Chiral Separation: An Overview of Stationary Phases

The successful separation of enantiomers hinges on the selection of an appropriate chiral stationary phase. These phases create a chiral environment within the chromatographic column, leading to differential interactions with the enantiomers and thus enabling their separation. The most prominent and successful CSPs for the separation of volatile fragrance compounds like this compound fall into two main categories: cyclodextrin-based and polysaccharide-based CSPs.

Cyclodextrin-Based CSPs: These are widely employed for the gas chromatographic (GC) separation of volatile chiral compounds.[1][2] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analytes.[3] Derivatization of the cyclodextrin (B1172386) hydroxyl groups enhances their chiral recognition capabilities.[2][3]

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, coated or immobilized on a silica (B1680970) support, are highly versatile and can be used in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and GC.[4][5] Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.[6][7]

Performance Data at a Glance: A Comparative Table

The following table summarizes the performance of different types of chiral stationary phases for the separation of representative chiral aldehydes and fragrance compounds, offering a predictive insight into their potential for resolving this compound.

CSP TypeChiral SelectorColumn ExampleCompoundMethodSeparation Factor (α)Resolution (Rs)Reference
Cyclodextrin Derivatized β-CyclodextrinRt-βDEXsa1-Octen-3-olGC> 1.1Baseline[2]
Cyclodextrin Derivatized β-CyclodextrinRt-βDEXsmLinaloolGC> 1.1Baseline[2]
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate)Lux Cellulose-1MethocarbamolHPLC1.352.5[8]
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK ADRepresentative AldehydeHPLC> 1.2> 2.0[9]
Polysaccharide Cellulose tris(3-chloro-4-methylphenylcarbamate)Lux Cellulose-2Representative AmideHPLC1.403.1[8]

Visualizing the Path to Separation: Experimental Workflow

The following diagram illustrates a typical workflow for the chiral separation of a volatile compound like this compound using Gas Chromatography.

G Figure 1. General Workflow for Chiral GC Analysis cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample Racemic this compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Injector GC Injector Dilution->Injector Injection Column Chiral GC Column (e.g., Cyclodextrin-based CSP) Injector->Column Oven Temperature Programmed Oven Column->Oven Detector Detector (e.g., FID, MS) Oven->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration and Quantification Chromatogram->Integration Report Enantiomeric Ratio Report Integration->Report

A generalized workflow for chiral analysis by gas chromatography.

Delving into the Details: Experimental Protocols

Below are detailed experimental protocols representative of the methods used for the chiral separation of volatile aldehydes on the discussed CSPs. These can serve as a starting point for the method development for this compound.

Protocol 1: Enantioselective Gas Chromatography using a Cyclodextrin-Based CSP

This protocol is adapted from methodologies used for the separation of chiral fragrance compounds.[2]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent derivatized cyclodextrin column.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

Protocol 2: Chiral High-Performance Liquid Chromatography using a Polysaccharide-Based CSP

This protocol is based on general guidelines for chiral separations on polysaccharide phases in normal phase mode.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column.[7]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). For basic analytes, 0.1% diethylamine (B46881) can be added. For acidic analytes, 0.1% trifluoroacetic acid can be added.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm for compounds with carbonyl groups).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Concluding Remarks and Recommendations

The selection of the optimal chiral stationary phase for the separation of this compound is dependent on the available instrumentation and the specific requirements of the analysis.

  • For routine quality control of this volatile aldehyde, Gas Chromatography with a derivatized cyclodextrin-based CSP is highly recommended. These columns offer excellent resolution and are specifically designed for the analysis of volatile fragrance and flavor compounds.[1][2]

  • Polysaccharide-based CSPs offer greater versatility and can be employed in GC, HPLC, and SFC.[4][5] For HPLC analysis, particularly for preparative separations or when GC is not available, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are a robust choice.[7][8]

It is crucial to perform method development and optimization, including the screening of different mobile phases and temperature gradients, to achieve the best possible separation for this compound on the chosen chiral stationary phase. This guide provides a foundational framework to streamline this process and make an informed decision for this critical analytical challenge.

References

Safety Operating Guide

Proper Disposal of 3-Methyloctanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Methyloctanal, a flammable liquid and irritant, in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

  • Flammable Liquid and Vapor: this compound is classified as a flammable liquid.[1] Vapors may form explosive mixtures with air.

  • Irritant: It is known to cause skin, eye, and respiratory irritation.[1][2]

  • Environmental Hazard: While specific data for this compound is limited, aldehydes as a class can be harmful to the environment and should not be released into sewer systems or waterways.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. The following procedure outlines the best practices for handling and disposing of this chemical waste.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and compatible container. The container should be made of a material that will not react with the aldehyde, such as glass or a suitable plastic.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, unless specifically instructed by your institution's hazardous waste management plan.[3] Halogenated and non-halogenated solvent wastes should generally be segregated.[3]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid to prevent the escape of flammable vapors.[4][5]

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6]

  • Full Chemical Name: The label must include the full chemical name: "this compound."

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for flammable liquids and irritants.

3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[4]

  • Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood or a designated flammable storage cabinet, away from sources of ignition like heat, sparks, or open flames.[7]

4. Disposal Request and Pickup:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit (typically 6 months), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup.[8]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[4][9] Organic solvents are prohibited from being discharged into the sewer system.[9]

5. Spill and Emergency Procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If flammable vapors are present, eliminate all ignition sources.

    • Follow your institution's established emergency response procedures.

Potential Treatment Methods (for specialized facilities)

In some cases, licensed hazardous waste disposal facilities may employ treatment methods to reduce the toxicity of aldehydes before final disposal. One such method is oxidation.

Experimental Protocol: Permanganate (B83412) Oxidation of Aldehydes

This procedure is provided for informational purposes only and should only be carried out by trained professionals in a properly equipped facility, following a thorough hazard assessment.

Objective: To oxidize an aldehyde to its corresponding carboxylic acid, which is generally less volatile and less toxic.[3][10]

Materials:

  • Aldehyde waste

  • Potassium permanganate (KMnO4)

  • Water

  • Stirring apparatus

  • Reaction flask

  • Dilute sulfuric acid or hydrochloric acid for neutralization

Procedure:

  • In a suitably sized round-bottomed flask equipped with a stirrer, create a dilute aqueous solution of the aldehyde waste.

  • Slowly add a solution of potassium permanganate to the stirred aldehyde solution. The reaction is exothermic and should be controlled.

  • Continue stirring until the characteristic purple color of the permanganate disappears, indicating the reaction is complete.

  • Once the reaction is complete, the mixture can be cooled to room temperature.

  • Neutralize the solution to a pH of approximately 7 with dilute acid.[10]

  • The resulting mixture, containing the manganese dioxide precipitate and the potassium salt of the carboxylic acid, must still be disposed of as hazardous waste in accordance with local regulations.

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Disposal & Emergency A This compound Waste Generated B Collect in a Designated, Compatible Container A->B C Segregate from Incompatible Wastes B->C D Label Container: 'Hazardous Waste' Chemical Name & Hazards C->D E Store in a Ventilated Satellite Accumulation Area D->E F Use Secondary Containment E->F I Spill Occurs E->I Potential Event G Request Pickup from Environmental Health & Safety F->G H Professional Hazardous Waste Disposal G->H J Follow Spill Cleanup Protocol I->J J->G Dispose of Contaminated Materials

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 3-Methyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING 3-METHYLOCTANAL

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications:

  • Flammable liquid and vapor (H226)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 183.7°C at 760 mmHg[2]
Flash Point 58.9°C[2]
Density 0.813 g/cm³[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to minimize exposure and ensure personal safety.

Area of ProtectionRecommended PPEMaterial/TypeKey Considerations
Hand Protection Chemical-resistant glovesNitrile rubber gloves (>0.11 mm thickness) are suitable for splash protection. For prolonged contact, consider more resistant materials like butyl rubber.Always inspect gloves for integrity before use. Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles with side shields or a face shieldPolycarbonateA face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatFlame-resistant materialA standard lab coat should be worn at all times. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.
Respiratory Protection Not typically required with adequate ventilationAir-purifying respirator with organic vapor cartridgesWork should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or in the event of a large spill, respiratory protection is necessary.

Experimental Protocol: Preparation of a Standard Solution

This protocol details the preparation of a 100 ppm standard solution of this compound in ethanol (B145695), a common procedure for chromatographic analysis.

Materials:

  • This compound

  • Anhydrous Ethanol (ACS grade or higher)

  • 10 mL volumetric flask

  • Micropipette (10-100 µL range)

  • Analytical balance

  • Weighing paper

  • Spatula

  • Beaker

  • Parafilm

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Place all necessary equipment inside the fume hood.

  • Weighing the Solute:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully weigh approximately 1.0 mg of this compound onto the weighing paper. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed this compound to a 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous ethanol to the flask.

    • Gently swirl the flask to dissolve the this compound completely.

  • Dilution to Volume:

    • Once the solute is fully dissolved, add anhydrous ethanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Storage:

    • Transfer the standard solution to a properly labeled amber glass vial.

    • The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Seal the vial with a cap and wrap the cap with parafilm to prevent evaporation.

    • Store the solution in a cool, dry, and well-ventilated area, away from sources of ignition.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.[4]

  • Store in a cool, dry place away from heat, sparks, and open flames.[4]

  • Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

  • Contaminated materials (e.g., gloves, weighing paper) should be collected in a designated hazardous waste container.

  • For larger quantities, consult your institution's environmental health and safety department for guidance on chemical waste disposal.

Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill small_spill Small Spill (Manageable by lab personnel) assess_spill->small_spill Small large_spill Large Spill (Requires specialized response) assess_spill->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate alert Alert Lab Supervisor and Emergency Services (if necessary) evacuate->alert report Complete Spill Report alert->report contain Contain the Spill (Use absorbent pads or booms) ppe->contain neutralize Neutralize/Absorb (Use appropriate absorbent material) contain->neutralize cleanup Collect and Place in Hazardous Waste Container neutralize->cleanup decontaminate Decontaminate the Area and Affected Equipment cleanup->decontaminate dispose Dispose of Waste According to Procedures decontaminate->dispose dispose->report

Caption: A logical workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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3-Methyloctanal

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